4-(Methylsulfinyl)butanenitrile
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
4-methylsulfinylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS/c1-8(7)5-3-2-4-6/h2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDBAGVWCGHEFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601304928 | |
| Record name | 4-(Methylsulfinyl)butanenitrile | |
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Molecular Weight |
131.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61121-65-1 | |
| Record name | 4-(Methylsulfinyl)butanenitrile | |
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| Record name | 4-(Methylsulfinyl)butanenitrile | |
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| Record name | NSC321800 | |
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| Record name | 4-(Methylsulfinyl)butanenitrile | |
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| Record name | 4-methanesulfinylbutanenitrile | |
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| Record name | 4-(METHYLSULFINYL)BUTANENITRILE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-(Methylsulfinyl)butanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 4-(Methylsulfinyl)butanenitrile (CAS No. 61121-65-1). It is a naturally occurring nitrile compound derived from the hydrolysis of glucosinolates found in cruciferous vegetables.[1] This document details its chemical structure, physical and spectroscopic properties, and methods for its synthesis. Furthermore, it explores its biological activities, particularly its role in the induction of apoptosis in cancer cells and the activation of the Nrf2 signaling pathway. Detailed experimental protocols for its synthesis and biological evaluation are provided, along with graphical representations of its synthetic and biological pathways to facilitate a deeper understanding of its chemical and biological significance.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 61121-65-1 | [1][2] |
| Molecular Formula | C5H9NOS | [2] |
| Molecular Weight | 131.20 g/mol | [1][2] |
| XLogP3 (Computed) | -0.6 | [2] |
| Monoisotopic Mass (Computed) | 131.04048508 Da | [2] |
| Kovats Retention Index (Semi-standard non-polar) | 1372.9 | [2] |
Spectroscopic Data:
-
¹H NMR: The methylsulfinyl protons typically appear in the range of δ ~2.7–3.2 ppm.[1]
-
¹³C NMR: The sulfinyl carbon is expected to resonate at approximately δ ~45–50 ppm.[1]
-
IR Spectroscopy: Characteristic peaks are observed for the nitrile stretch (~2244 cm⁻¹) and the sulfinyl S=O group (~1040 cm⁻¹).[1]
-
Mass Spectrometry (HRMS): The protonated molecular ion ([M+H]⁺) is observed at m/z 132.0525.[1]
Synthesis and Natural Occurrence
Chemical Synthesis
The de novo synthesis of this compound is typically achieved through a two-step process involving the formation of a thioether precursor followed by its selective oxidation.[1]
References
Technical Guide: 4-(Methylsulfinyl)butanenitrile (CAS 61121-65-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylsulfinyl)butanenitrile, with CAS number 61121-65-1, is a nitrile compound that has garnered scientific interest due to its natural occurrence in cruciferous vegetables of the Brassica family and its potential biological activities.[1] It is formed from the enzymatic hydrolysis of glucosinolates, specifically ω-(methylsulfinyl)alkyl glucosinolates, a process that is part of the plant's natural defense mechanism.[1]
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthetic protocol, and methodologies for investigating its biological effects, particularly its pro-apoptotic and phase II enzyme-inducing activities. This document is intended to serve as a valuable resource for researchers in natural products chemistry, oncology, and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference |
| CAS Number | 61121-65-1 | [2] |
| Molecular Formula | C5H9NOS | [2] |
| Molecular Weight | 131.20 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-methanesulfinylbutanenitrile, 1-Cyano-3-methylsulfinylpropane, Iberin nitrile | [2] |
| Physical Form | Liquid | |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [3] |
Table 2: Computed and Spectroscopic Data
| Property | Value | Reference |
| XLogP3 | -0.6 | [2] |
| Monoisotopic Mass | 131.04048508 Da | [2] |
| ¹H NMR | δ ~2.7–3.2 ppm (methylsulfinyl protons) | [1] |
| ¹³C NMR | δ ~45–50 ppm (sulfinyl carbon) | [1] |
| IR Spectroscopy | Nitrile stretch (~2244 cm⁻¹), Sulfinyl S=O (~1040 cm⁻¹) | [1] |
| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ at m/z 132.0525 | [1] |
Experimental Protocols
This section provides detailed methodologies for the chemical synthesis of this compound and for conducting key biological assays to evaluate its activity.
Chemical Synthesis
The synthesis of this compound is typically achieved in a two-step process involving the formation of a thioether precursor followed by its selective oxidation.[1]
Step 1: Synthesis of 4-(Methylthio)butanenitrile
This procedure is based on the nucleophilic substitution of 4-chlorobutyronitrile with sodium thiomethoxide.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), prepare a cooled aqueous solution of sodium thiomethoxide.
-
Addition of Reactant: Dissolve 4-chlorobutyronitrile in a suitable solvent, such as ethanol, and add it dropwise to the cooled sodium thiomethoxide solution.[1]
-
Reaction: Allow the reaction mixture to gradually warm to room temperature and stir for an extended period to ensure the reaction goes to completion.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like dichloromethane.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-(methylthio)butanenitrile. The product can be further purified by vacuum distillation.
Step 2: Oxidation to this compound
This procedure describes a general method for the selective oxidation of the thioether to the sulfoxide using hydrogen peroxide.[4]
-
Reaction Setup: Dissolve 4-(methylthio)butanenitrile (2 mmol) in glacial acetic acid (2 mL) in a round-bottom flask with a magnetic stirrer.[4]
-
Addition of Oxidant: Slowly add 30% hydrogen peroxide (8 mmol) to the solution.[4]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the solution with aqueous sodium hydroxide (4 M) and extract the product with dichloromethane.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[4] Further purification can be achieved by column chromatography on silica gel.
Biological Assays
3.2.1. Induction of Apoptosis in A549 Human Lung Cancer Cells
The following protocol is adapted from a study on a structurally related compound and can be used to assess the pro-apoptotic effects of this compound.
-
Cell Culture: Culture A549 human lung adenocarcinoma cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintain at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Treatment: Seed A549 cells in 6-well plates at a density of 1x10⁵ cells/mL and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 25, 50, 100 µM) for 24 hours.
-
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining):
-
Harvest both adherent and floating cells and wash with phosphate-buffered saline (PBS).
-
Resuspend the cells in a binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
3.2.2. Induction of Phase II Detoxifying Enzymes
The induction of phase II enzymes is a key mechanism of chemoprevention. The following are general protocols to assess the induction of two important phase II enzymes, Quinone Reductase and Glutathione S-transferase.
A. Quinone Reductase (NQO1) Activity Assay
This assay is based on the menadione-coupled reduction of a tetrazolium dye.
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., murine hepatoma Hepa 1c1c7 cells) and treat with various concentrations of this compound for 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable buffer.
-
Enzyme Assay:
-
In a 96-well plate, add the cell lysate to a reaction mixture containing menadione and a tetrazolium salt (e.g., MTT or XTT).
-
The NQO1 in the lysate will reduce menadione, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Measure the absorbance of the formazan product at the appropriate wavelength using a plate reader.
-
The rate of formazan formation is proportional to the NQO1 activity.
-
B. Glutathione S-Transferase (GST) Activity Assay
This assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH).
-
Cell Culture and Treatment: As described for the Quinone Reductase assay.
-
Cell Lysis: Prepare cytosolic extracts from the treated and control cells.
-
Enzyme Assay:
-
In a 96-well plate, add the cell lysate to a reaction mixture containing CDNB and GSH.
-
GST catalyzes the conjugation of CDNB and GSH, leading to the formation of a product that absorbs light at 340 nm.
-
Monitor the increase in absorbance at 340 nm over time using a plate reader.
-
The rate of increase in absorbance is directly proportional to the GST activity in the sample.
-
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It may also cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Disclaimer: This document is intended for research and informational purposes only. The information provided should not be considered as a substitute for professional scientific guidance. All experiments should be conducted in a controlled laboratory setting by qualified personnel, following all applicable safety regulations.
References
physical and chemical properties of 4-(Methylsulfinyl)butanenitrile
An In-depth Technical Guide to 4-(Methylsulfinyl)butanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a nitrile compound of interest in natural products chemistry, is primarily recognized as a hydrolysis product of glucosinolates.[1] Glucosinolates are secondary metabolites abundant in cruciferous vegetables of the Brassicaceae family, such as broccoli, cabbage, and kale.[1] The study of this compound provides valuable insights into the complex chemical transformations of glucosinolates within these plants.[1] From a biological perspective, this compound has garnered attention for its potential anticancer properties, including the induction of apoptosis in cancer cells and the enhancement of phase II detoxifying enzymes.[1] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, biological significance, and analytical methodologies related to this compound.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C5H9NOS | [1][2][3] |
| Molecular Weight | 131.20 g/mol | [1][2][3] |
| CAS Number | 61121-65-1 | [1][2] |
| IUPAC Name | 4-methylsulfinylbutanenitrile | [2] |
| Synonyms | 1-Cyano-3-methylsulfinylpropane, 4-methanesulfinylbutanenitrile | [2][4] |
| Boiling Point | No data available | [3] |
| Storage Temperature | 2-8°C (sealed in dry conditions) | [3] |
| XLogP3 | -0.6 | [2] |
| Monoisotopic Mass | 131.04048508 Da | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process involving the formation of a thioether precursor followed by its selective oxidation.[1]
Step 1: Synthesis of 4-(Methylthio)butanenitrile (Precursor)
The common precursor, 4-(methylthio)butanenitrile, is generally synthesized via a nucleophilic substitution reaction.[1]
-
Reaction: 4-chlorobutyronitrile reacts with sodium thiomethoxide.
-
Protocol:
-
Dissolve 4-chlorobutyronitrile in a suitable solvent, such as ethanol.[1]
-
Prepare a cooled aqueous solution of sodium thiomethoxide.[1]
-
Add the 4-chlorobutyronitrile solution to the sodium thiomethoxide solution under an inert atmosphere (e.g., nitrogen).[1]
-
Allow the reaction mixture to gradually warm to room temperature and stir for an extended period to ensure the reaction goes to completion.[1]
-
Quench the reaction with water.[1]
-
Extract the product, 4-(methylthio)butanenitrile, using an organic solvent like dichloromethane.[1] This method typically results in a high yield of the thioether precursor.[1]
-
Step 2: Oxidation to this compound
The conversion of the thioether to the sulfoxide is achieved through a controlled oxidation reaction.[1]
-
Reaction: Selective oxidation of the sulfur atom in 4-(methylthio)butanenitrile.
-
Protocol:
-
Select an oxidizing agent that can selectively oxidize the sulfur atom without affecting the nitrile group.
-
Careful control of the reaction conditions is crucial, as stronger oxidizing agents can further oxidize the sulfinyl group to a sulfone (-SO₂CH₃).[1]
-
References
4-(Methylsulfinyl)butanenitrile molecular weight and formula
An In-depth Technical Guide to 4-(Methylsulfinyl)butanenitrile: Molecular Properties
This guide provides the fundamental molecular properties of this compound, a compound relevant to researchers and professionals in drug development and chemical research.
Core Molecular Data
The foundational quantitative data for this compound is its molecular formula and weight. These properties are crucial for stoichiometric calculations, analytical characterization, and formulation development.
| Property | Value | Source |
| Molecular Formula | C5H9NOS | [1][2][3][4] |
| Molecular Weight | 131.20 g/mol | [1][2][5] |
| Synonyms | 1-Cyano-3-methylsulfinylpropane, 4-methanesulfinylbutanenitrile | [1][3] |
| CAS Number | 61121-65-1 | [1][2][5] |
Logical Relationship of Chemical Properties
The chemical structure dictates the molecular formula, which in turn determines the molecular weight. This hierarchical relationship is fundamental to chemoinformatics.
Caption: Relationship between chemical name, formula, and molecular weight.
References
The Enigmatic Nitrile: A Technical Guide to 4-(Methylsulfinyl)butanenitrile in Brassica
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, and analytical methodologies related to 4-(methylsulfinyl)butanenitrile, a nitrile derived from the hydrolysis of glucoraphanin in Brassica species. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of the core biochemical pathways.
Introduction: Beyond Sulforaphane
The health-promoting benefits of Brassica vegetables, such as broccoli, cabbage, and kale, are often attributed to the isothiocyanate sulforaphane. However, the enzymatic hydrolysis of its precursor, glucoraphanin (4-methylsulfinylbutyl glucosinolate), can also yield this compound. The formation of this nitrile is not a random event but a controlled biochemical process influenced by specific proteins and environmental conditions within the plant tissue. Understanding the dynamics of nitrile formation is crucial for a complete comprehension of Brassica biochemistry and its implications for human health and drug development. While sulforaphane has been extensively studied for its potent anticancer and antioxidant properties, its nitrile analogue is considered to be substantially less potent in inducing phase II detoxification enzymes[1].
Quantitative Occurrence in Brassica
The concentration of glucoraphanin, the precursor to this compound, varies significantly among different Brassica species and cultivars. Consequently, the potential for nitrile formation also differs. The actual yield of this compound is dependent on the presence and activity of specifier proteins.
Below is a summary of glucoraphanin concentrations found in various Brassica vegetables, providing an indication of the potential for this compound formation. Direct quantitative data for this compound is less common in the literature, as most studies focus on its isothiocyanate counterpart, sulforaphane.
| Brassica Species | Cultivar/Variety | Plant Part | Glucoraphanin Concentration (μmol/g DW) | Sulforaphane Concentration (µg/g DW) | Reference |
| Brassica oleracea var. italica | Broccoli | Florets | 1.1 - 21.7 | 499 (inflorescences) | [Campas-Baypoli et al., 2009][2][3][4] |
| Stems | - | 214 | [Campas-Baypoli et al., 2009][2][3][4] | ||
| Brassica oleracea var. capitata | Purple Cabbage | Leaves | - | 101.99 | [Campas-Baypoli et al., 2009][2][3][4] |
| Green Cabbage | Leaves | - | 7.58 | [Campas-Baypoli et al., 2009][2][3][4] |
Biosynthesis of Glucoraphanin
The precursor to this compound, glucoraphanin, is an aliphatic glucosinolate derived from the amino acid methionine through a multi-step enzymatic pathway involving chain elongation and core structure formation[5][6][7].
Chain Elongation of Methionine
The biosynthesis begins with the conversion of methionine to dihomomethionine through two cycles of chain elongation. This process involves the sequential action of several enzymes, including aminotransferases, methylthioalkylmalate synthases, and isomerases.
Core Glucosinolate Structure Formation
Dihomomethionine is then converted into the core glucosinolate structure. This involves a series of reactions catalyzed by cytochromes P450, C-S lyase, glucosyltransferases, and sulfotransferases[7].
Side-Chain Modification
The final step in glucoraphanin biosynthesis is the S-oxidation of the methylthio group to a methylsulfinyl group, a reaction mediated by a flavin-monooxygenase.
References
- 1. Comparison of the bioactivity of two glucoraphanin hydrolysis products found in broccoli, sulforaphane and sulforaphane nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Sulforaphane (1-isothiocyanato-4-(methylsulfinyl)-butane) content in cruciferous vegetables] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulforaphane (1-isothiocyanato-4-(methylsulfinyl)-butane) content in cruciferous vegetables [ve.scielo.org]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. Glucoraphanin Accumulation via Glucoraphanin Synthesis Promotion during Broccoli Germination - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of 4-(Methylsulfinyl)butanenitrile: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of 4-(methylsulfinyl)butanenitrile from its glucosinolate precursor, 4-(methylsulfinyl)butyl glucosinolate (glucoraphanin). This process is a key component of the complex chemical defense system in Brassicaceae plants, such as broccoli. This document details the enzymatic cascade, influential cofactors, and the genetic and environmental factors that modulate the production of this specific nitrile. Detailed experimental protocols for the extraction, analysis, and quantification of the compounds involved are provided, alongside a summary of relevant quantitative data. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a deeper understanding of the underlying mechanisms. This guide is intended for researchers, scientists, and drug development professionals working in the fields of plant biochemistry, natural product chemistry, and pharmacology.
Introduction
The glucosinolate-myrosinase system is a well-characterized chemical defense mechanism in plants of the order Brassicales.[1] Upon tissue damage, glucosinolates are hydrolyzed by the enzyme myrosinase, leading to the formation of various biologically active compounds, including isothiocyanates, thiocyanates, epithionitriles, and nitriles.[2][3] The specific breakdown product is determined by the structure of the parent glucosinolate and the presence of various specifier proteins.[4]
This compound is a nitrile compound derived from the hydrolysis of 4-(methylsulfinyl)butyl glucosinolate, commonly known as glucoraphanin.[5][6][7] While the corresponding isothiocyanate, sulforaphane, has been extensively studied for its potent anticancer properties, the biological roles of this compound are less well understood, though nitriles are generally considered to be less toxic than their isothiocyanate counterparts.[2][8] Understanding the biosynthetic pathway of this compound is crucial for manipulating the production of these compounds in plants and for exploring their potential pharmacological applications.
This guide will provide an in-depth examination of the conversion of glucoraphanin to this compound, offering a technical resource for researchers in this field.
The Biosynthetic Pathway
The formation of this compound is a multi-step process initiated by the enzymatic hydrolysis of its glucosinolate precursor.
The Precursor: 4-(Methylsulfinyl)butyl Glucosinolate (Glucoraphanin)
The biosynthesis of this compound begins with the aliphatic glucosinolate, 4-(methylsulfinyl)butyl glucosinolate, also known as glucoraphanin.[9][10][11] Glucoraphanin is derived from the amino acid methionine through a chain elongation process and a series of modifications to form the core glucosinolate structure.[10][12] This glucosinolate is particularly abundant in broccoli (Brassica oleracea var. italica).[5][13]
Enzymatic Hydrolysis by Myrosinase
Upon cellular disruption, such as through herbivory or mechanical damage, myrosinase (a thioglucosidase, EC 3.2.1.147) comes into contact with glucoraphanin.[1][2] Myrosinase cleaves the thioglucosidic bond of glucoraphanin, releasing glucose and an unstable aglycone intermediate, thiohydroximate-O-sulfonate.[1][3][14]
The Role of Nitrile Specifier Proteins (NSPs)
The fate of the unstable aglycone is a critical juncture in the biosynthetic pathway. In the absence of specifier proteins, the aglycone spontaneously undergoes a Lossen rearrangement to form the highly reactive isothiocyanate, sulforaphane.[1][5]
However, in the presence of Nitrile Specifier Proteins (NSPs), the reaction is diverted towards the formation of a simple nitrile.[2][14][15] NSPs are kelch-domain repeat proteins that interact with the aglycone, promoting the elimination of the sulfate group and the formation of the nitrile, this compound.[1][16] The presence and activity of NSPs are therefore the primary determinants of the nitrile-to-isothiocyanate ratio.
Influence of Cofactors
The activity of specifier proteins and the direction of glucosinolate hydrolysis can be influenced by the presence of certain cofactors. Notably, ferrous ions (Fe²⁺) have been shown to favor the formation of nitriles from glucosinolate hydrolysis, even in the absence of NSPs, although the presence of NSPs greatly enhances nitrile production.[14]
Quantitative Data Summary
The following tables summarize quantitative data on the concentrations of glucoraphanin and its hydrolysis products, this compound and sulforaphane, in various broccoli tissues and under different conditions.
Table 1: Glucosinolate and Hydrolysis Product Content in Broccoli Varieties
| Broccoli Variety/Line | Glucoraphanin (μmol/g FW) | 4-(Methylsulfinyl)butyl isothiocyanate (μmol/g FW) | 5-(Methylsulfinyl)pentanenitrile (μmol/g FW) | Reference |
| 32 Pure Lines (Range) | 54.5 - 218.7 (total aliphatic) | 2.6 - 91.1 | 0 - 35.4 | [17] |
| Commercial Cultivars (Range) | Not specified | Not specified | Not specified | [17] |
Note: The study cited measured a range of aliphatic glucosinolates, with glucoraphanin being a major component in most samples.
Table 2: Breakdown Products of 4-methylsulfinylbutylglucosinolate in Arabidopsis Roots
| Plant Line | Nitrile (nmol/g FW) | Isothiocyanate (nmol/g FW) | Nitrile (%) | 4-methylsulfinylbutylglucosinolate (μmol/g DW) | Reference |
| Wild Type (WT) | ~12 | ~3 | ~80 | ~1.5 | [18] |
| nsp1 mutant | ~2 | ~13 | ~15 | ~1.5 | [18] |
Note: This data from Arabidopsis thaliana, a model organism also in the Brassicaceae family, demonstrates the significant impact of NSPs on the nitrile/isothiocyanate ratio.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.
Glucosinolate Extraction and Analysis
This protocol is adapted from established methods for glucosinolate analysis.[19][20]
Objective: To extract and quantify intact glucosinolates from plant tissue.
Materials:
-
Plant tissue (e.g., broccoli florets, leaves)
-
70% methanol
-
Ultrapure water
-
DEAE-Sephadex A-25
-
Purified aryl sulfatase (Type H-1 from Helix pomatia)
-
Sinigrin (internal standard)
-
High-Pressure Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Sample Preparation: Freeze-dry plant tissue and grind to a fine powder.
-
Extraction: a. Weigh approximately 100 mg of freeze-dried tissue into a 2 mL microcentrifuge tube. b. Add 1 mL of 70% methanol and the internal standard (sinigrin). c. Heat at 70°C for 30 minutes to inactivate myrosinase. d. Centrifuge at 13,000 x g for 10 minutes. e. Collect the supernatant.
-
Desulfation: a. Prepare a column with DEAE-Sephadex A-25. b. Apply the supernatant to the column. The glucosinolates will bind to the resin. c. Wash the column with water. d. Add a solution of purified aryl sulfatase and incubate overnight at room temperature to cleave the sulfate group, forming desulfoglucosinolates.
-
Elution and Analysis: a. Elute the desulfoglucosinolates from the column with ultrapure water. b. Analyze the eluate by HPLC. Detection is typically performed at 229 nm. c. Quantify glucosinolates based on the peak areas relative to the internal standard.
Myrosinase Activity Assay
This protocol is based on spectrophotometric methods for determining myrosinase activity.[21][22]
Objective: To measure the activity of myrosinase in a plant extract.
Materials:
-
Plant tissue
-
Extraction buffer (e.g., 80 mM NaCl, pH 6.5)
-
Sinigrin solution (substrate)
-
Spectrophotometer
Procedure:
-
Enzyme Extraction: a. Homogenize fresh plant tissue in ice-cold extraction buffer. b. Centrifuge at 13,000 rpm for 5 minutes at 4°C. c. Collect the supernatant containing the myrosinase.
-
Activity Measurement: a. In a cuvette, mix the enzyme extract with the extraction buffer. b. Initiate the reaction by adding a known concentration of sinigrin. c. Monitor the decrease in absorbance at 227 nm over time. The decrease in absorbance corresponds to the hydrolysis of sinigrin.
-
Calculation: a. Calculate the rate of change in absorbance. b. Use the molar extinction coefficient of sinigrin to determine the enzyme activity, typically expressed in units per gram of fresh weight (U/g FW).
Conclusion
The biosynthesis of this compound from glucoraphanin is a finely regulated process central to the chemical ecology of Brassicaceae. The interplay between myrosinase and nitrile specifier proteins dictates the metabolic fate of the glucosinolate precursor, leading to the formation of either the nitrile or the corresponding isothiocyanate, sulforaphane. This guide provides a foundational resource for researchers, offering detailed insights into the biosynthetic pathway, quantitative data, and robust experimental protocols. Further research into the biological activities of this compound and the regulation of NSP expression will undoubtedly open new avenues for crop improvement and the development of novel therapeutic agents.
References
- 1. Progress Towards Understanding the Mechanisms of Specifier Proteins in the Glucosinolate-Myrosinase Defense System of Brassicas - Blacklight [etda.libraries.psu.edu]
- 2. Frontiers | The Role of a Glucosinolate-Derived Nitrile in Plant Immune Responses [frontiersin.org]
- 3. Molecular Modeling of Epithiospecifier and Nitrile-Specifier Proteins of Broccoli and Their Interaction with Aglycones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Isothiocyanates, Nitriles, and Epithionitriles from Glucosinolates Are Affected by Genotype and Developmental Stage in Brassica oleracea Varieties [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural Studies of Aliphatic Glucosinolate Chain-Elongation Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. Insight into the Sulforaphane Content and Glucosinolate Profile of Broccoli Stems After Heat Treatment [mdpi.com]
- 14. Nitrile-specifier Proteins Involved in Glucosinolate Hydrolysis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Nitrile-specifier Proteins Involved in Glucosinolate Hydrolysis in Arabidopsis thaliana* | Semantic Scholar [semanticscholar.org]
- 16. Nitrile-Specific Protein NSP2 and Its Interacting Protein MPK3 Synergistically Regulate Plant Disease Resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Natural Variation of Glucosinolates and Their Breakdown Products in Broccoli (Brassica oleracea var . italica) Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Making sure you're not a bot! [mostwiedzy.pl]
- 22. researchgate.net [researchgate.net]
The Hydrolysis of Glucoraphanin: A Technical Guide to the Formation of 4-(Methylsulfinyl)butanenitrile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glucoraphanin, a prominent glucosinolate in cruciferous vegetables, undergoes enzymatic hydrolysis to yield various bioactive compounds. While the isothiocyanate sulforaphanin is the most studied and celebrated product for its potent chemopreventive properties, the formation of its nitrile analogue, 4-(methylsulfinyl)butanenitrile (sulforaphane nitrile), represents a significant and often competing hydrolytic outcome. This technical guide provides an in-depth exploration of the formation of this compound from glucoraphanin. It summarizes quantitative data on the factors influencing its yield, details relevant experimental protocols, and visualizes the key biochemical pathways. Understanding the conditions that favor the formation of this compound is crucial for researchers and professionals in nutrition, pharmacology, and drug development seeking to optimize the health benefits derived from cruciferous vegetables and their extracts.
Introduction
Glucoraphanin is a naturally occurring secondary metabolite found in abundance in broccoli and other brassica vegetables. Upon tissue damage, the enzyme myrosinase is released and hydrolyzes glucoraphanin into an unstable aglycone. This intermediate can then rearrange to form either the potent anticancer compound sulforaphane or its less bioactive counterpart, this compound.[1] The direction of this hydrolysis is not random but is influenced by a number of factors, including pH and the presence of specific protein cofactors. This guide will focus on the formation of this compound, providing a comprehensive overview for the scientific community.
The Chemistry of Glucoraphanin Hydrolysis
The hydrolysis of glucoraphanin is a multi-step process initiated by the enzyme myrosinase (a thioglucosidase).
-
Step 1: Enzymatic Cleavage: Myrosinase cleaves the β-thioglucosidic bond of glucoraphanin, releasing a glucose molecule and an unstable aglycone, thiohydroximate-O-sulfonate.
-
Step 2: Rearrangement: The subsequent rearrangement of this aglycone is the critical step that determines the final product.
-
Formation of Sulforaphane: In a neutral pH environment, the aglycone spontaneously undergoes a Lossen-type rearrangement to form sulforaphane (an isothiocyanate).[2]
-
Formation of this compound: In the presence of the epithiospecifier protein (ESP), the rearrangement is directed towards the formation of this compound (a nitrile).[3] Acidic conditions (pH below 5) also favor the formation of the nitrile.[2]
-
Quantitative Analysis of Hydrolysis Products
The relative yield of this compound and sulforaphane is highly dependent on the conditions of hydrolysis. The following tables summarize key findings from the literature.
Table 1: Effect of Heating on Sulforaphane and Sulforaphane Nitrile Formation in Broccoli Florets
| Treatment Temperature (°C) | Sulforaphane (µmol/g dry weight) | Sulforaphane Nitrile (µmol/g dry weight) |
| 22 (Control) | 1.8 ± 0.2 | 8.5 ± 0.7 |
| 60 | 7.9 ± 0.5 | 2.1 ± 0.2 |
| 70 | 5.4 ± 0.4 | 1.5 ± 0.1 |
| 80 | 1.2 ± 0.1 | 0.4 ± 0.1 |
| 90 | 0.3 ± 0.1 | 0.1 ± 0.0 |
| 100 | 0.1 ± 0.0 | 0.0 ± 0.0 |
Data adapted from Matusheski et al., 2004.[1]
Heating fresh broccoli florets to 60°C before homogenization significantly increases the formation of sulforaphane while decreasing the formation of sulforaphane nitrile.[1] This is attributed to the heat lability of the epithiospecifier protein (ESP), which is largely inactivated at this temperature, while myrosinase activity is retained.[1]
Table 2: Comparative Bioactivity of Sulforaphane and this compound
| Compound | Concentration for 3-fold Induction of Quinone Reductase |
| Sulforaphane | 2.5 µM |
| This compound | 2000 µM |
Data from Matusheski & Jeffery, 2001.
This compound is substantially less potent than sulforaphane in inducing phase II detoxification enzymes like quinone reductase.[4]
Experimental Protocols
Enzymatic Hydrolysis of Glucoraphanin
This protocol is synthesized from methodologies described in the literature and is intended for the controlled hydrolysis of glucoraphanin to produce a mixture of sulforaphane and this compound.
Materials:
-
Glucoraphanin standard
-
Myrosinase enzyme preparation (e.g., from white mustard seeds)
-
Epithiospecifier protein (ESP) preparation (optional, for nitrile-focused studies)
-
Phosphate buffer (0.1 M, various pH values)
-
Deionized water
-
Reaction tubes
-
Water bath or incubator
Procedure:
-
Prepare Substrate Solution: Dissolve a known amount of glucoraphanin in deionized water to a final concentration of 1 mM.
-
Prepare Enzyme Solution: Prepare a myrosinase solution in 0.1 M phosphate buffer (pH 7.0). The optimal enzyme concentration should be determined empirically.
-
Set up Reaction: In a reaction tube, combine 500 µL of the glucoraphanin solution with 500 µL of the myrosinase solution. For studying the effect of pH, use phosphate buffers of varying pH values to prepare the enzyme solution. To investigate the role of ESP, add the ESP preparation to the reaction mixture.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 2 hours).
-
Stop Reaction: Terminate the reaction by adding a solvent such as methylene chloride or by heat inactivation (e.g., boiling for 5 minutes).
-
Extraction: Extract the hydrolysis products with an appropriate organic solvent (e.g., methylene chloride or ethyl acetate).
-
Analysis: Analyze the extracted products using HPLC.
HPLC Analysis of this compound
This protocol provides a general framework for the quantification of this compound using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 205 nm for this compound.
-
Injection Volume: 20 µL.
Procedure:
-
Sample Preparation: Dry the organic extract from the hydrolysis reaction under a stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the initial mobile phase.
-
Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared sample into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound based on its retention time compared to the standard. Quantify the amount of this compound in the sample using the calibration curve.
Biological Signaling Pathways
The biological activities of glucoraphanin hydrolysis products are primarily attributed to sulforaphane's potent activation of the Nrf2 signaling pathway.
Sulforaphane is a potent activator of the Nrf2 transcription factor, a master regulator of the antioxidant response. By binding to Keap1, sulforaphane prevents the degradation of Nrf2, allowing it to translocate to the nucleus and activate the transcription of a wide range of cytoprotective genes, including phase II detoxification enzymes.
In contrast, this compound exhibits significantly weaker biological activity. Studies have shown that it is a very poor inducer of phase II enzymes, suggesting it has minimal to no significant interaction with the Nrf2 pathway at physiologically relevant concentrations.
Conclusion
The hydrolysis of glucoraphanin is a critical determinant of the bioactivity of broccoli and other cruciferous vegetables. While sulforaphane is a potent inducer of cytoprotective pathways, the formation of this compound represents a less active alternative. The research summarized in this guide highlights that factors such as pH and the presence of the epithiospecifier protein can significantly shift the balance of hydrolysis products. For researchers and professionals in drug development and nutritional science, understanding and controlling these factors is paramount to maximizing the health-promoting potential of glucoraphanin-rich sources. Further research into the precise mechanisms of ESP action and the development of food processing techniques that favor sulforaphane formation will be crucial in harnessing the full benefits of these natural compounds.
References
- 1. Heating decreases epithiospecifier protein activity and increases sulforaphane formation in broccoli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Epithiospecifier protein activity in broccoli: the link between terminal alkenyl glucosinolates and sulphoraphane nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulforaphane and Sulforaphane-Nitrile Metabolism in Humans Following Broccoli Sprout Consumption: Inter-individual Variation, Association with Gut Microbiome Composition, and Differential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-(Methylsulfinyl)butanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-(Methylsulfinyl)butanenitrile, a nitrile compound containing a sulfinyl group. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Core Spectroscopic Data
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Data
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments in the molecule. The protons of the methyl group attached to the sulfinyl group are typically observed in the range of δ 2.7–3.2 ppm.[1]
¹³C NMR Data
In the ¹³C NMR spectrum, the carbon of the sulfinyl group is a key indicator, appearing in the range of δ 45–50 ppm.[1] The nitrile carbon presents a characteristic signal in the range of 115-120 ppm.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -CH₃ | ~2.7–3.2 | ~45-50 (Sulfinyl Carbon) |
| -CH₂-S(O)- | Data not available | Data not available |
| -CH₂-CH₂-S(O)- | Data not available | Data not available |
| -CH₂-CN | Data not available | Data not available |
| -C≡N | - | ~115-120 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
| Vibrational Mode | Frequency (cm⁻¹) |
| Nitrile (C≡N) Stretch | ~2244 |
| Sulfinyl (S=O) Stretch | ~1040 |
The IR spectrum of this compound is distinguished by a sharp, intense absorption band around 2244 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration.[1] Another significant absorption is observed at approximately 1040 cm⁻¹, which is characteristic of the sulfinyl (S=O) group's stretching vibration.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry confirms the molecular formula of this compound. The protonated molecule, [M+H]⁺, has been observed at a mass-to-charge ratio (m/z) of 132.0525.[1]
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 132.0534 | 132.0525 |
Note: Information regarding the detailed fragmentation pattern of this compound is not extensively documented in publicly accessible sources.
Experimental Protocols
The following sections describe generalized experimental methodologies for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental setup.
NMR Spectroscopy Protocol
-
Sample Preparation: A solution of this compound is prepared by dissolving the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The concentration is typically in the range of 5-25 mg/mL for ¹H NMR and 50-100 mg/mL for ¹³C NMR.
-
Data Acquisition: The NMR spectra are recorded on a high-field NMR spectrometer. For ¹H NMR, the spectral width is set to encompass all proton signals, and a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
FT-IR Spectroscopy Protocol
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be made by grinding the sample with KBr powder and pressing the mixture into a translucent disk.
-
Data Acquisition: The prepared sample is placed in the sample compartment of an FT-IR spectrometer. A background spectrum of the empty sample holder (or the pure salt plates/KBr pellet) is recorded first. Then, the sample spectrum is acquired over a typical range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry Protocol
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by chromatography (e.g., GC-MS or LC-MS). In the ion source, the molecules are ionized. For HRMS, soft ionization techniques such as electrospray ionization (ESI) are commonly employed to generate the protonated molecule [M+H]⁺ with minimal fragmentation.
-
Mass Analysis: The ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z values.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
Solubility Profile of 4-(Methylsulfinyl)butanenitrile: A Technical Guide for Drug Development Professionals
Introduction
4-(Methylsulfinyl)butanenitrile, a nitrile compound containing a sulfoxide group, is a molecule of interest in various research domains, including as a potential building block in drug development. A thorough understanding of its solubility in different solvents is paramount for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, alongside a detailed experimental protocol for its precise determination. Due to a lack of extensive publicly available quantitative solubility data, this guide emphasizes the methodological approach to empower researchers to generate this critical information in-house.
Qualitative Solubility of this compound
Based on available chemical supplier information, the solubility of this compound has been qualitatively described in a limited number of organic solvents.
| Solvent | Qualitative Solubility |
| Chloroform | Soluble |
| Ethyl Acetate | Slightly Soluble[1] |
The presence of both a polar sulfoxide group and a moderately polar nitrile group suggests that this compound is likely to exhibit a range of solubilities in various organic solvents. Its predicted octanol-water partition coefficient (XLogP3) is -0.6, indicating a degree of hydrophilicity.[2] However, for precise and quantitative understanding, experimental determination is essential.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The saturation shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound in a specific solvent.[3][4][5][6] The following protocol provides a step-by-step guide for researchers to determine the solubility of this compound.
Materials and Equipment
-
This compound (solid)
-
Selected Solvents (e.g., water, ethanol, methanol, acetonitrile, acetone, dichloromethane, hexane) of high purity
-
Analytical Balance (accurate to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C)
-
Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) if appropriate
-
Centrifuge (optional)
Experimental Workflow
Figure 1. Experimental workflow for the shake-flask solubility determination method.
Step-by-Step Procedure
-
Preparation of the Sample:
-
Add an excess amount of solid this compound to a clean, dry vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Accurately add a known volume of the desired solvent to the vial.
-
-
Equilibration:
-
Tightly seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[4]
-
-
Phase Separation:
-
After the equilibration period, remove the vial from the shaker and let it stand undisturbed to allow the undissolved solid to sediment.
-
Alternatively, the vial can be centrifuged to facilitate the separation of the solid and liquid phases.
-
Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining undissolved microparticles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Analyze both the filtered saturated solution and the standard solutions using a suitable analytical method, such as HPLC or GC.
-
Generate a calibration curve by plotting the analytical signal (e.g., peak area) of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the filtered saturated solution by interpolating its analytical signal on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Logical Relationship for Solubility Classification
The following diagram illustrates the logical steps involved in classifying the solubility of an organic compound based on its behavior in different types of solvents.
Figure 2. Logical flow for qualitative solubility classification.
Conclusion
References
- 1. Butanenitrile, 4-(methylsulfinyl)- | 61121-65-1 [chemicalbook.com]
- 2. This compound | C5H9NOS | CID 100579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. enamine.net [enamine.net]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. bioassaysys.com [bioassaysys.com]
An In-depth Technical Guide to 4-(Methylsulfinyl)butanenitrile: Discovery and History
Abstract
This technical guide provides a comprehensive overview of 4-(Methylsulfinyl)butanenitrile, a naturally occurring nitrile found in cruciferous vegetables. The document details its discovery in the context of glucosinolate hydrolysis and outlines its chemical synthesis, purification, and characterization. A significant focus is placed on presenting quantitative data in a structured format, providing detailed experimental protocols, and visualizing key pathways and workflows. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development who are interested in the chemical and biological aspects of this intriguing molecule.
Introduction
This compound, a member of the aliphatic nitrile family, has garnered scientific interest due to its origins in edible plants and its potential biological activities.[1] First identified as a breakdown product of glucosinolates from Brassicaceae family vegetables, such as broccoli, its history is deeply intertwined with the study of plant defense mechanisms.[1][2] This document aims to be a core technical resource, consolidating the current knowledge on its discovery, synthesis, and foundational biological properties.
Discovery and Natural Occurrence
The discovery of this compound is not attributed to a single event but rather emerged from the extensive research into the chemistry of cruciferous vegetables.
The Glucosinolate-Myrosinase System
This compound is not biosynthesized directly in plants. Instead, it is a product of the enzymatic hydrolysis of ω-(methylsulfinyl)alkyl glucosinolates, primarily glucoiberin and glucoraphanin.[1] This process is a key component of the plant's defense mechanism against herbivores and pathogens. When the plant tissue is damaged, the enzyme myrosinase comes into contact with glucosinolates, initiating a hydrolysis reaction that yields an unstable aglycone. This intermediate can then rearrange to form various bioactive compounds, including isothiocyanates and nitriles.[1]
Biosynthesis Pathway
The formation of this compound is influenced by the presence of specifier proteins, such as the epithiospecifier protein (ESP). In the presence of ESP, the hydrolysis of glucosinolates is directed towards the formation of nitriles over isothiocyanates.[1]
Chemical Synthesis
The de novo chemical synthesis of this compound is a two-step process that involves the formation of a thioether precursor followed by its selective oxidation.[1]
Synthesis of 4-(Methylthio)butanenitrile (Precursor)
The precursor, 4-(methylthio)butanenitrile, is synthesized via a nucleophilic substitution reaction.
Oxidation to this compound
The final step is the controlled oxidation of the thioether to the corresponding sulfoxide.
Experimental Protocols
The following protocols are detailed for the synthesis and purification of this compound.
Synthesis of 4-(Methylthio)butanenitrile
Materials:
-
4-Chlorobutyronitrile
-
Sodium thiomethoxide
-
Ethanol
-
Dichloromethane
-
Water
-
Nitrogen gas supply
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Under a nitrogen atmosphere, dissolve 4-chlorobutyronitrile (1 equivalent) in ethanol in a round-bottom flask.
-
In a separate flask, prepare a cooled (0 °C) aqueous solution of sodium thiomethoxide (1.1 equivalents).
-
Slowly add the ethanolic solution of 4-chlorobutyronitrile to the sodium thiomethoxide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by adding water.
-
Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 4-(methylthio)butanenitrile.
Synthesis of this compound
Materials:
-
4-(Methylthio)butanenitrile
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (30%)
-
Dichloromethane or Acetonitrile
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure (using m-CPBA):
-
Dissolve 4-(methylthio)butanenitrile (1 equivalent) in dichloromethane in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₉NOS | [1] |
| Molecular Weight | 131.20 g/mol | [1] |
| IUPAC Name | This compound | |
| CAS Number | 61121-65-1 | |
| Appearance | Pale yellow oil (predicted) | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Soluble in organic solvents like dichloromethane, ethanol. |
Spectroscopic Data
| Technique | Data |
| ¹H NMR | δ (ppm): ~2.7-3.2 (s, 3H, -S(O)CH₃), ~2.5-2.8 (m, 2H, -CH₂CN), ~1.9-2.2 (m, 2H, -CH₂CH₂CN), ~2.9-3.1 (m, 2H, -S(O)CH₂-) |
| ¹³C NMR | δ (ppm): ~118 (-CN), ~55 (-S(O)CH₂-), ~39 (-S(O)CH₃), ~22 (-CH₂CH₂CN), ~15 (-CH₂CN) |
| Mass Spec (EI) | m/z (%): 131 (M⁺), 116, 88, 61, 45 |
| IR | ν (cm⁻¹): ~2245 (C≡N stretch), ~1040 (S=O stretch) |
Biological Activity and Signaling Pathways
Preliminary studies suggest that this compound may possess anticancer properties, primarily through the induction of apoptosis (programmed cell death).[1] While the precise molecular targets are still under investigation, the proposed mechanism involves the intrinsic apoptotic pathway.
Proposed Apoptotic Pathway
The induction of apoptosis by nitrile-containing compounds often involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.
Conclusion
This compound is a natural product with a well-defined origin and a straightforward synthetic route. Its potential as a bioactive molecule, particularly in the context of cancer research, warrants further investigation. This technical guide provides a foundational resource for researchers to build upon, offering detailed methodologies and a summary of its known properties. Future work should focus on elucidating its precise mechanism of action and exploring its therapeutic potential.
References
An In-depth Technical Guide on the Core Mechanism of Action of 4-(Methylsulfinyl)butanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Methylsulfinyl)butanenitrile, a nitrile analog of the well-studied isothiocyanate sulforaphane, is a naturally occurring compound derived from the hydrolysis of glucoraphanin found in cruciferous vegetables. While structurally similar to sulforaphane, its biological activity is markedly attenuated. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role as a weak inducer of cytoprotective enzymes through the Keap1-Nrf2 signaling pathway and its potential to induce apoptosis in cancer cells. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key molecular pathways and experimental workflows to support further research and drug development efforts.
Introduction
Cruciferous vegetables are a rich source of glucosinolates, which upon enzymatic hydrolysis by myrosinase, yield various bioactive compounds, including isothiocyanates and nitriles.[1][2] this compound is the nitrile counterpart to sulforaphane, both originating from the precursor glucoraphanin.[1][2] While sulforaphane has been extensively investigated for its potent chemopreventive properties, this compound has demonstrated significantly lower biological activity.[1][2][3] Understanding the subtle yet important mechanistic differences between these two compounds is crucial for assessing the overall health benefits of cruciferous vegetable consumption and for the development of novel therapeutic agents. This guide will delve into the current understanding of the molecular mechanisms underlying the action of this compound.
Core Mechanism of Action: Weak Activation of the Keap1-Nrf2 Signaling Pathway
The primary mechanism of action of this compound, albeit significantly less potent than sulforaphane, involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, like isothiocyanates, can react with reactive cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.
This compound, as a nitrile, is a much weaker electrophile compared to the isothiocyanate group of sulforaphane. This inherent chemical difference is believed to be the primary reason for its reduced potency in activating the Nrf2 pathway.
Induction of Phase II Detoxifying Enzymes
The activation of the Nrf2 pathway leads to the upregulation of a battery of phase II detoxifying enzymes, which play a crucial role in neutralizing carcinogens and other xenobiotics. The ability of this compound to induce these enzymes has been compared to that of sulforaphane.
Quinone Reductase (NQO1) Induction
Quinone reductase is a key phase II enzyme that catalyzes the two-electron reduction of quinones, preventing the formation of reactive oxygen species. In a comparative study using murine hepatoma Hepa 1c1c7 cells, this compound was found to be a substantially less potent inducer of quinone reductase activity than sulforaphane.[1][2]
Glutathione S-Transferase (GST) Induction
Glutathione S-transferases are a family of enzymes that catalyze the conjugation of glutathione to a wide variety of electrophilic compounds, facilitating their detoxification and excretion. Studies in Fischer 344 rats have shown that high doses of sulforaphane induce hepatic, colonic mucosal, and pancreatic GST activities, whereas this compound did not show a similar effect at the tested doses.[1][2]
Induction of Apoptosis in Cancer Cells
Quantitative Bioactivity Data
The following table summarizes the available quantitative data on the bioactivity of this compound in comparison to sulforaphane.
| Bioactivity Assay | Compound | Cell Line / Animal Model | Concentration / Dose | Result | Reference |
| Quinone Reductase Induction | This compound | Murine Hepatoma Hepa 1c1c7 | 2000 µM | 3.5-fold maximal induction | [1][2] |
| Quinone Reductase Induction | Sulforaphane | Murine Hepatoma Hepa 1c1c7 | 2.5 µM | 3.0-fold maximal induction | [1][2] |
| Glutathione S-Transferase Activity | This compound | Fischer 344 Rats | 200, 500, 1000 µmol/kg (gavage) | No significant induction | [1][2] |
| Glutathione S-Transferase Activity | Sulforaphane | Fischer 344 Rats | High doses | Significant induction | [1][2] |
| Proliferation Inhibition (IC50) | 4-Methylsulfinyl-3-butenyl isothiocyanate (MTBITC) | Human Lung Cancer A549 | 24 h | 52.11 ± 1.06 µM | [4] |
| Proliferation Inhibition (IC50) | 4-Methylsulfinyl-3-butenyl isothiocyanate (MTBITC) | Human Lung Cancer A549 | 48 h | 34.53 ± 0.37 µM | [4] |
| Proliferation Inhibition (IC50) | 4-Methylsulfinyl-3-butenyl isothiocyanate (MTBITC) | Human Lung Cancer A549 | 72 h | 15.43 ± 0.82 µM | [4] |
Experimental Protocols
Quinone Reductase (NQO1) Induction Assay in Hepa 1c1c7 Cells
This protocol is adapted from methodologies used in comparative studies of sulforaphane and its analogs.
-
Cell Culture: Murine hepatoma Hepa 1c1c7 cells are cultured in α-MEM supplemented with 10% fetal bovine serum and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or sulforaphane (as a positive control) dissolved in a suitable solvent (e.g., DMSO). Control wells receive the solvent alone. Cells are incubated for 24 hours.
-
Lysis: After incubation, the medium is removed, and the cells are lysed by adding a digitonin solution.
-
Enzyme Activity Measurement: The quinone reductase activity in the cell lysates is measured spectrophotometrically by monitoring the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in the presence of NADPH. The absorbance is read at a specific wavelength (e.g., 610 nm).
-
Data Analysis: The specific activity of quinone reductase is calculated and normalized to the protein concentration in each well. The fold induction is determined by comparing the specific activity of treated cells to that of control cells.
Glutathione S-Transferase (GST) Activity Assay in Rat Tissues
This protocol is based on studies investigating the in vivo effects of sulforaphane and its nitrile analog.
-
Animal Treatment: Male Fischer 344 rats are administered this compound or sulforaphane by gavage daily for a specified period (e.g., 5 days) at various doses. A control group receives the vehicle alone.
-
Tissue Preparation: At the end of the treatment period, animals are euthanized, and target tissues (e.g., liver, colon, pancreas) are collected, rinsed in cold saline, and homogenized in a suitable buffer. The homogenates are then centrifuged to obtain the cytosolic fraction.
-
Enzyme Activity Measurement: GST activity in the cytosolic fraction is determined spectrophotometrically using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate. The rate of formation of the glutathione-CDNB conjugate is monitored by measuring the increase in absorbance at 340 nm.
-
Data Analysis: The specific activity of GST is calculated and expressed as nmol of CDNB conjugated per minute per mg of protein. The results from the treated groups are compared to the control group to determine the fold induction.
Apoptosis Assay in A549 Cells using Annexin V-FITC Staining
This protocol is a standard method for detecting apoptosis and is applicable for studying the effects of this compound.
-
Cell Culture and Treatment: Human lung carcinoma A549 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% FBS. Cells are seeded in 6-well plates and treated with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting and Staining: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both Annexin V-FITC and PI are in late apoptosis or necrosis.
-
Data Analysis: The percentage of apoptotic cells is quantified and compared between treated and untreated control groups.
Workflow and Pathway Visualizations
Conclusion
This compound acts as a significantly weaker analog of sulforaphane. Its primary mechanism of action is the modest activation of the Keap1-Nrf2 signaling pathway, leading to a much less potent induction of phase II detoxifying enzymes compared to its isothiocyanate counterpart. While it exhibits some pro-apoptotic activity in cancer cells, higher concentrations are likely required to achieve effects comparable to sulforaphane. The reduced electrophilicity of the nitrile group is the key determinant of its attenuated bioactivity. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the biological activities of glucosinolate hydrolysis products and highlights the critical role of chemical structure in determining biological efficacy. Further research is warranted to fully elucidate the metabolic fate and potential synergistic or antagonistic effects of this compound in the context of a whole-food matrix.
References
- 1. Comparison of the bioactivity of two glucoraphanin hydrolysis products found in broccoli, sulforaphane and sulforaphane nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Mitochondria-mediated apoptosis in human lung cancer A549 cells by 4-methylsulfinyl-3-butenyl isothiocyanate from radish seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential Biological Activities of 4-(Methylsulfinyl)butanenitrile: A Technical Guide
Introduction
4-(Methylsulfinyl)butanenitrile, also known as iberverin nitrile, is a nitrile-containing organosulfur compound. It is a natural product derived from the enzymatic hydrolysis of glucoraphanin (4-methylsulfinylbutyl glucosinolate), a glucosinolate found in high concentrations in cruciferous vegetables such as broccoli, cabbage, and cauliflower.[1][2] The formation of this compound occurs when the plant tissue is damaged, bringing the enzyme myrosinase into contact with glucoraphanin.[1] Depending on the conditions and the presence of other proteins like epithiospecifier protein, the hydrolysis of glucoraphanin can yield either this compound or the more extensively studied isothiocyanate, sulforaphane.[1]
This technical guide provides an in-depth overview of the known and potential biological activities of this compound, with a focus on its anticancer, antioxidant, and anti-inflammatory properties. Given the limited research on the nitrile itself compared to its isothiocyanate analog, sulforaphane, this guide will draw parallels and infer potential mechanisms of action from the wealth of data available for sulforaphane, while clearly distinguishing between the two compounds. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of natural compounds derived from cruciferous vegetables.
Biological Activities
Anticancer Activity
This compound has demonstrated potential anticancer properties, primarily through the induction of apoptosis (programmed cell death) in cancer cells.[1] Studies have shown its ability to cause cell death in human lung cancer A549 cells.[1] While the precise mechanisms are not as extensively characterized as those of sulforaphane, they are believed to involve similar cellular pathways.[1]
-
Induction of Apoptosis: The pro-apoptotic activity of this compound is thought to be mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] This is analogous to sulforaphane, which upregulates pro-apoptotic proteins (e.g., Bax, Bak) and downregulates anti-apoptotic proteins (e.g., Bcl-2), leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[1]
-
Induction of Phase II Detoxifying Enzymes: This compound has been investigated for its capacity to induce phase II detoxifying enzymes, which are crucial for eliminating potential carcinogens from the body.[1] This activity is a hallmark of sulforaphane and is a key mechanism in its chemopreventive effects.
Antioxidant Activity
The antioxidant effects of this compound are likely indirect, similar to sulforaphane.[3] Instead of directly scavenging reactive oxygen species (ROS), it is believed to upregulate the expression of a suite of cytoprotective and antioxidant enzymes.[3]
-
Nrf2 Pathway Activation: The primary mechanism for this indirect antioxidant effect is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway.[3][4] Nrf2 is a transcription factor that regulates the expression of genes containing an antioxidant response element (ARE) in their promoter regions. Sulforaphane is a potent inducer of this pathway, leading to the production of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase, and glutathione-S-transferase.[3][4] It is plausible that this compound shares this mechanism, although likely with different potency.[1]
Anti-inflammatory Activity
While direct studies on the anti-inflammatory properties of this compound are scarce, the well-documented anti-inflammatory effects of sulforaphane suggest a similar potential. Sulforaphane has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[5][6]
-
NF-κB Inhibition: A key anti-inflammatory mechanism of sulforaphane is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[6] NF-κB is a central regulator of inflammation, and its inhibition leads to a reduction in the expression of pro-inflammatory cytokines and mediators. It is hypothesized that this compound may also possess the ability to modulate this pathway.
Quantitative Data
Quantitative data on the specific biological activities of this compound are limited in the scientific literature. The majority of research has focused on its more potent isothiocyanate counterpart, sulforaphane. The table below summarizes key quantitative data for sulforaphane to provide a comparative context for its potential efficacy.
| Compound | Biological Activity | Cell Line/Model | IC50 / Effective Concentration | Reference |
| Sulforaphane | Cytotoxicity | HT-29 Colon Cancer Cells | ~15 µM | [7] |
| Sulforaphane | Nrf2 Activation | NIH3T3 Fibroblasts | Significant induction at 5 µM | [4] |
| Sulforaphane | Anti-inflammatory | LPS-stimulated RAW264.7 Macrophages | Significant reduction of NO at 1-10 µM | [5] |
Note: This table presents data for sulforaphane as a reference due to the lack of available quantitative data for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to investigate the biological activities of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cell proliferation.
-
Cell Seeding: Plate cells (e.g., A549 human lung carcinoma) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This method is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify specific proteins.
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies against target proteins (e.g., Nrf2, HO-1, Caspase-3, Bcl-2, Bax, NF-κB) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the study of this compound.
Caption: Biosynthesis of this compound and Sulforaphane.
Caption: Activation of the Nrf2 Antioxidant Pathway.
Caption: Potential Pro-Apoptotic Signaling Pathways.
Caption: In Vitro Experimental Workflow.
Conclusion
This compound is a nitrile-containing compound derived from cruciferous vegetables with emerging evidence of potential biological activities. Its structural similarity to the well-researched isothiocyanate, sulforaphane, suggests that it may share similar anticancer, antioxidant, and anti-inflammatory properties. The primary mechanisms are likely to involve the induction of apoptosis in cancer cells and the activation of the Nrf2 antioxidant response pathway.
However, it is crucial to note that the potency of this compound appears to be significantly lower than that of sulforaphane in the contexts studied so far.[1] Further research is imperative to fully elucidate the specific mechanisms of action, determine its pharmacokinetic and pharmacodynamic profiles, and establish its therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to further explore the biological landscape of this interesting natural compound.
References
- 1. This compound | 61121-65-1 | Benchchem [benchchem.com]
- 2. Sulforaphane: A Broccoli Bioactive Phytocompound with Cancer Preventive Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effect of sulforaphane against oxidative stress: recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Nrf2-inducing activity of the isothiocyanates iberverin, iberin and cheirolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulforaphane exerts anti-inflammatory effects against lipopolysaccharide-induced acute lung injury in mice through the Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the anti-inflammatory activity of sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone from cigarette smoke stimulates colon cancer growth via beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomy of Glucoraphanin Hydrolysis: A Technical Guide to the Formation and Biological Activities of Sulforaphane and 4-(Methylsulfinyl)butanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cruciferous vegetables are a rich source of glucosinolates, secondary metabolites that can be hydrolyzed into biologically active compounds. A key glucosinolate, glucoraphanin, serves as a precursor to two distinct molecules: the potent anticancer agent sulforaphane and the comparatively inactive 4-(methylsulfinyl)butanenitrile. The conversion pathway is dictated by the enzymatic activity of myrosinase and the presence of the specifier protein, epithiospecifier protein (ESP). This technical guide provides an in-depth exploration of the chemical relationship between this compound and sulforaphane, detailing their common biosynthetic origin, the factors governing their formation, and their divergent biological effects. This document is intended to serve as a comprehensive resource for researchers in nutrition, pharmacology, and drug development.
Introduction
Glucoraphanin, a prominent glucosinolate in broccoli and other cruciferous vegetables, is the stable precursor to the isothiocyanate sulforaphane. Sulforaphane is a well-documented inducer of phase II detoxification enzymes and a potent activator of the Nrf2 signaling pathway, exhibiting strong antioxidant and anti-inflammatory properties. However, the enzymatic hydrolysis of glucoraphanin does not exclusively yield sulforaphane. In the presence of epithiospecifier protein (ESP), the reaction is diverted to form this compound, also known as sulforaphane nitrile. This nitrile analogue lacks the significant biological activity of its isothiocyanate counterpart. Understanding the delicate balance of this enzymatic conversion is critical for maximizing the health benefits derived from cruciferous vegetables and for the development of sulforaphane-based therapeutics.
Chemical Structures and Properties
A clear understanding of the molecular structures of glucoraphanin, sulforaphane, and this compound is fundamental to appreciating their chemical transformations and biological activities.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | IUPAC Name |
| Glucoraphanin | C₁₂H₂₃NO₁₀S₃ | 437.50 | 1-thio-β-D-glucopyranose 1-[5-(methylsulfinyl)-N-(sulfoxy)pentanimidate][1] |
| Sulforaphane | C₆H₁₁NOS₂ | 177.29 | 1-isothiocyanato-4-(methylsulfinyl)butane[2] |
| This compound | C₅H₉NOS | 131.20 | This compound[3] |
Biosynthesis and Conversion: The Glucosinolate-Myrosinase System
The formation of both sulforaphane and this compound originates from the enzymatic hydrolysis of glucoraphanin. This process is initiated when plant tissue is damaged, bringing the enzyme myrosinase into contact with its substrate, glucoraphanin.
The Role of Myrosinase
Myrosinase (β-thioglucosidase) catalyzes the cleavage of the thioglucosidic bond in glucoraphanin, releasing a glucose molecule and an unstable aglycone intermediate (thiohydroximate-O-sulfonate). This intermediate is central to the formation of both sulforaphane and this compound.
The Divergent Pathways
The fate of the aglycone is determined by the presence or absence of the epithiospecifier protein (ESP).
-
Formation of Sulforaphane: In the absence of ESP, the aglycone spontaneously undergoes a Lossen rearrangement to form the electrophilic isothiocyanate, sulforaphane.[4]
-
Formation of this compound: In the presence of ESP, the rearrangement of the aglycone is redirected to form the nitrile, this compound.[5][6]
Quantitative Data
The efficiency of sulforaphane and this compound formation is influenced by several factors, including enzyme kinetics and reaction conditions.
Enzyme Kinetics
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |
| Broccoli Myrosinase | Sinigrin | 0.15 | 1.2 | 3.0-7.0[7][8] | 30-60[7][8] |
| Broccoli Myrosinase | Glucoraphanin | - | - | ~7.0 | 50[9] |
| Epithiospecifier Protein | - | - | - | ~7.0 | - |
Note: Kinetic data for ESP is not well-established.
Bioavailability of Sulforaphane
The bioavailability of sulforaphane from dietary sources is highly variable and depends on the presence of active myrosinase.
| Source | Myrosinase Activity | Sulforaphane Bioavailability (%) | Reference |
| Raw Broccoli | High | 37 | [10][11] |
| Cooked Broccoli | Low/Inactive | 3.4 | [10][11] |
| Glucoraphanin-rich beverage (without myrosinase) | None | ~5 | [12] |
| Sulforaphane-rich beverage (with myrosinase) | High | ~70 | [12] |
Experimental Protocols
Extraction and Quantification of Sulforaphane and this compound
This protocol outlines a general procedure for the extraction and analysis of sulforaphane and its nitrile analogue from plant material.
Protocol:
-
Sample Preparation: Freeze-dry and grind the plant material to a fine powder.
-
Enzymatic Hydrolysis: Suspend the powdered sample in deionized water (e.g., 1:10 w/v) and incubate at room temperature for a defined period (e.g., 2 hours) to allow for myrosinase-mediated conversion of glucoraphanin.
-
Extraction: Extract the aqueous mixture with an equal volume of dichloromethane three times. Combine the organic phases.
-
Drying and Reconstitution: Dry the dichloromethane extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Reconstitute the residue in a known volume of mobile phase (e.g., acetonitrile:water, 30:70 v/v).[13]
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[13]
-
Mobile Phase: Isocratic elution with acetonitrile:water (30:70, v/v).[13]
-
Flow Rate: 0.6 mL/min.[13]
-
Detection: UV detection at 202 nm for sulforaphane.[13] A refractive index detector can be used for this compound.
-
Quantification: Use external standards of purified sulforaphane and this compound to generate a calibration curve for quantification.
-
Biological Activity and Signaling Pathways
The biological activities of sulforaphane and this compound are markedly different, with sulforaphane being the significantly more potent bioactive compound.
Sulforaphane: A Potent Nrf2 Activator
Sulforaphane exerts its primary biological effects through the activation of the Keap1-Nrf2 signaling pathway.[4][5][14] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Sulforaphane, being an electrophile, reacts with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[14] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.
This activation leads to the upregulation of a battery of cytoprotective genes, including:
-
Phase II Detoxification Enzymes: NAD(P)H:quinone oxidoreductase 1 (NQO1), glutathione S-transferases (GSTs), and UDP-glucuronosyltransferases (UGTs).[15][16][17]
-
Antioxidant Enzymes: Heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL).
This compound: Limited Bioactivity
In stark contrast to sulforaphane, this compound exhibits significantly lower biological activity. Studies have shown that it is a very weak inducer of phase II enzymes, requiring concentrations several orders of magnitude higher than sulforaphane to elicit a minimal response.[18][19] This lack of potency is attributed to the absence of the reactive isothiocyanate group, which is crucial for the interaction with Keap1.
Conclusion
The relationship between this compound and sulforaphane is a compelling example of how subtle changes in enzymatic processing can lead to vastly different biological outcomes. Both compounds originate from the same precursor, glucoraphanin, yet their formation is a critical bifurcation point that determines the potential health benefits derived from cruciferous vegetables. Sulforaphane stands out as a potent activator of the Nrf2 pathway, offering significant promise in disease prevention and therapy. Conversely, this compound is largely inactive. For researchers and drug development professionals, a thorough understanding of the factors that favor sulforaphane formation is paramount for harnessing the full therapeutic potential of glucoraphanin and its derivatives. Future research should focus on strategies to modulate the activity of myrosinase and ESP to enhance the production of sulforaphane from natural sources and in engineered systems.
References
- 1. Bioavailability and inter-conversion of sulforaphane and erucin in human subjects consuming broccoli sprouts or broccoli supplement in a cross-over study design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of Phase 2 Antioxidant Enzymes by Broccoli Sulforaphane: Perspectives in Maintaining the Antioxidant Activity of Vitamins A, C, and E - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of a Novel Myrosinase with High Activity from Marine Bacterium Shewanella baltica Myr-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Bioavailability of sulforaphane from two broccoli sprout beverages: Results of a short term, cross-over clinical trial in Qidong, China - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC method validation for measurement of sulforaphane level in broccoli by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Keap1-Nrf2 Signaling: A Target for Cancer Prevention by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oral Sulforaphane increases Phase II antioxidant enzymes in the human upper airway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. shermantree.it [shermantree.it]
- 17. pubs.acs.org [pubs.acs.org]
- 18. experts.illinois.edu [experts.illinois.edu]
- 19. Comparison of the bioactivity of two glucoraphanin hydrolysis products found in broccoli, sulforaphane and sulforaphane nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 4-(Methylsulfinyl)butanenitrile from 4-(methylthio)butanenitrile
Application Notes: Synthesis and Utility of 4-(Methylsulfinyl)butanenitrile
Introduction
This compound is a nitrile-containing organic compound with growing interest in the fields of medicinal chemistry and drug development. Its biological activities are a subject of ongoing research, with studies indicating potential anticancer properties through the induction of apoptosis.[1] The presence of both a nitrile and a sulfoxide functional group makes it a versatile scaffold for further chemical modifications, allowing for the exploration of a diverse chemical space in the pursuit of novel therapeutic agents. The nitrile group, a common pharmacophore, can enhance binding affinity to biological targets and improve the pharmacokinetic profile of drug candidates. This document provides a detailed protocol for the chemical , a crucial precursor.
Synthesis Overview
The de novo synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the thioether precursor, 4-(methylthio)butanenitrile. This is commonly accomplished via a nucleophilic substitution reaction between a 4-halobutanenitrile (e.g., 4-chlorobutyronitrile) and a thiomethoxide source, such as sodium thiomethoxide.[1] The subsequent and final step is the selective oxidation of the sulfide group in 4-(methylthio)butanenitrile to a sulfoxide, yielding the target compound.[1] Careful selection of the oxidizing agent is crucial to prevent over-oxidation to the corresponding sulfone.
Experimental Protocols
Protocol 1: Synthesis of 4-(methylthio)butanenitrile
This protocol is adapted from a general procedure for the synthesis of thioethers.[1][2]
Materials:
-
4-chlorobutyronitrile
-
Sodium thiomethoxide
-
Ethanol, anhydrous
-
Dichloromethane
-
Water, deionized
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium thiomethoxide in a minimal amount of cooled, deionized water.
-
To this solution, add anhydrous ethanol to create a cooled solution of sodium thiomethoxide.
-
In a separate dropping funnel, dissolve 4-chlorobutyronitrile in anhydrous ethanol.
-
Cool the sodium thiomethoxide solution in an ice bath.
-
Slowly add the 4-chlorobutyronitrile solution from the dropping funnel to the cooled sodium thiomethoxide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 12-18 hours to ensure the reaction goes to completion.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude 4-(methylthio)butanenitrile.
-
The crude product can be further purified by vacuum distillation.
Protocol 2: Synthesis of this compound
This protocol employs a selective oxidation of the sulfide to a sulfoxide.
Materials:
-
4-(methylthio)butanenitrile
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(methylthio)butanenitrile in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of 30% hydrogen peroxide solution dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC to observe the disappearance of the starting material and the formation of the product.
-
Once the reaction is complete, carefully neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be purified by column chromatography on silica gel.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Key IR Absorptions (cm⁻¹) |
| 4-(methylthio)butanenitrile | C₅H₉NS | 115.20[3][4] | δ ~2.1 (s, 3H, -SCH₃), ~2.5 (t, 2H, -CH₂CN), ~2.6 (t, 2H, -SCH₂-) | δ ~15.5 (-SCH₃), ~16.5 (-CH₂CN), ~30.0 (-SCH₂-), ~119.0 (-CN) | ~2245 (-C≡N stretch) |
| This compound | C₅H₉NOS | 131.20[5] | δ ~2.7-3.2 (s, 3H, -SOCH₃)[1] | δ ~45-50 (-SOCH₃)[1] | ~2244 (-C≡N stretch), ~1040 (S=O stretch)[1] |
Mandatory Visualization
References
- 1. This compound | 61121-65-1 | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Butanenitrile, 4-methylthio- | C5H9NS | CID 100962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Butanenitrile, 4-(methylthio)- [webbook.nist.gov]
- 5. This compound | C5H9NOS | CID 100579 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Oxidation of 4-(Methylthio)butanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the selective oxidation of 4-(methylthio)butanenitrile to its corresponding sulfoxide, 4-(methylsulfinyl)butanenitrile, and sulfone, 4-(methylsulfonyl)butanenitrile. The protocols are designed to be robust and reproducible, employing readily available reagents. This application note includes quantitative data for analogous reactions, detailed experimental procedures, and characterization data to guide researchers in synthesizing and verifying these compounds.
Introduction
The oxidation of sulfides to sulfoxides and sulfones is a fundamental transformation in organic synthesis, yielding compounds with diverse applications in medicinal chemistry and materials science. The resulting sulfoxides and sulfones exhibit altered polarity, solubility, and chemical reactivity compared to the parent sulfide. Specifically, this compound and 4-(methylsulfonyl)butanenitrile are valuable intermediates in the development of various bioactive molecules. This note details two reliable protocols for the selective oxidation of 4-(methylthio)butanenitrile.
Data Presentation
The following table summarizes expected yields for the oxidation of alkyl sulfides to sulfoxides and sulfones based on established literature for analogous compounds.[1][2]
| Product | Oxidizing System | Substrate Analogue | Reported Yield (%) |
| Alkyl Sulfoxide | 30% H₂O₂ / Glacial Acetic Acid | Dialkyl Sulfides | 90-99%[2] |
| Alkyl Sulfone | 30% H₂O₂ / Na₂WO₄ (catalyst) | Dialkyl Sulfides | High Yield[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the selective oxidation of the sulfide to the sulfoxide using hydrogen peroxide in glacial acetic acid.[2]
Materials:
-
4-(methylthio)butanenitrile
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide (H₂O₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(methylthio)butanenitrile (1.0 eq) in glacial acetic acid (approximately 10 mL per gram of sulfide).
-
Cool the solution in an ice bath.
-
Slowly add 30% hydrogen peroxide (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully pour the mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the acetic acid.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Characterization of this compound:
-
IR (neat): ν̃ ~ 2245 cm⁻¹ (C≡N), ~1040 cm⁻¹ (S=O).[3]
-
¹H NMR (CDCl₃): δ (ppm) ~ 2.6 (s, 3H, -S(O)CH₃), 2.8-3.0 (m, 2H, -CH₂S(O)-), 2.5-2.7 (m, 2H, -CH₂CN), 2.1-2.3 (m, 2H, -CH₂CH₂CH₂-). (Predicted based on analogous structures).
-
¹³C NMR (CDCl₃): δ (ppm) ~ 118 (-CN), 55 (-CH₂S(O)-), 38 (-S(O)CH₃), 20 (-CH₂CH₂S(O)-), 15 (-CH₂CN). (Predicted based on analogous structures).
Protocol 2: Synthesis of 4-(methylsulfonyl)butanenitrile
This protocol details the oxidation of the sulfide to the sulfone using hydrogen peroxide with a sodium tungstate catalyst.[3]
Materials:
-
4-(methylthio)butanenitrile
-
Methanol
-
30% Hydrogen Peroxide (H₂O₂)
-
Sodium Tungstate (Na₂WO₄)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-(methylthio)butanenitrile (1.0 eq) in methanol (approximately 15 mL per gram of sulfide) in a round-bottom flask, add a catalytic amount of sodium tungstate (0.02 eq).
-
Heat the mixture to 50 °C with stirring.
-
Add 30% hydrogen peroxide (2.2 eq) dropwise to the reaction mixture.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to afford the crude sulfone.
-
Purify the crude product by recrystallization or flash column chromatography to obtain pure 4-(methylsulfonyl)butanenitrile.
Characterization of 4-(methylsulfonyl)butanenitrile:
-
IR (neat): ν̃ ~ 2245 cm⁻¹ (C≡N), ~1310 cm⁻¹ (asymmetric SO₂ stretch), ~1140 cm⁻¹ (symmetric SO₂ stretch).
-
¹H NMR (CDCl₃): δ (ppm) ~ 3.0 (s, 3H, -SO₂CH₃), 3.2-3.4 (m, 2H, -CH₂SO₂-), 2.6-2.8 (m, 2H, -CH₂CN), 2.2-2.4 (m, 2H, -CH₂CH₂CH₂-). (Predicted based on analogous structures).
-
¹³C NMR (CDCl₃): δ (ppm) ~ 118 (-CN), 52 (-CH₂SO₂-), 42 (-SO₂CH₃), 22 (-CH₂CH₂SO₂-), 16 (-CH₂CN). (Predicted based on analogous structures).
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflows for the synthesis of the sulfoxide and sulfone.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of 4-(methylsulfonyl)butanenitrile.
References
Application Notes and Protocols for the Large-Scale Synthesis of 4-(Methylsulfinyl)butanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the large-scale synthesis of 4-(methylsulfinyl)butanenitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The synthesis is a two-step process commencing with the formation of 4-(methylthio)butanenitrile, followed by its selective oxidation to the target sulfoxide. The protocols provided are designed to be scalable for industrial production. All quantitative data is summarized in tables for clarity, and a visual representation of the synthetic workflow is provided.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development. Its bifunctional nature, containing both a nitrile and a sulfoxide group, allows for diverse chemical transformations, making it an important precursor for a range of therapeutic agents. The large-scale synthesis of this compound with high purity and yield is therefore of significant interest. The synthetic route described herein is a robust two-step process that is amenable to industrial scale-up. The first step involves a nucleophilic substitution reaction to form the thioether precursor, 4-(methylthio)butanenitrile. The subsequent step is a selective oxidation of the thioether to the desired sulfoxide, this compound. Careful control of reaction conditions in the oxidation step is crucial to prevent over-oxidation to the corresponding sulfone.
Experimental Protocols
Step 1: Synthesis of 4-(Methylthio)butanenitrile
This procedure details the synthesis of the thioether intermediate, 4-(methylthio)butanenitrile, from 4-chlorobutyronitrile and sodium thiomethoxide.[1][2]
Materials and Reagents:
-
4-Chlorobutyronitrile
-
Sodium thiomethoxide solution (e.g., 21 wt% in methanol)
-
Methanol
-
Water
-
Dichloromethane
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Equipment:
-
Large-scale reaction vessel equipped with a mechanical stirrer, thermometer, addition funnel, and nitrogen inlet/outlet.
-
Heating/cooling system for the reactor.
-
Separatory funnel.
-
Rotary evaporator.
-
Vacuum distillation apparatus.
Procedure:
-
Reaction Setup: Charge the reaction vessel with a solution of sodium thiomethoxide in methanol under a nitrogen atmosphere. Cool the solution to 0-5 °C using an ice bath.
-
Addition of 4-Chlorobutyronitrile: Slowly add 4-chlorobutyronitrile to the cooled sodium thiomethoxide solution via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. A significant portion of the methanol is then removed under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Washing and Drying: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal and Purification: Filter off the drying agent and remove the dichloromethane by rotary evaporation. The crude 4-(methylthio)butanenitrile is then purified by vacuum distillation to yield a colorless to pale yellow liquid.
Step 2: Synthesis of this compound
This protocol describes the selective oxidation of 4-(methylthio)butanenitrile to this compound using hydrogen peroxide as the oxidant and sodium tungstate as the catalyst. This method is advantageous due to its selectivity and the environmentally benign nature of the reagents.[3][4]
Materials and Reagents:
-
4-(Methylthio)butanenitrile
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Methanol
-
Water
-
Dichloromethane
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Equipment:
-
Large-scale reaction vessel with a mechanical stirrer, thermometer, and addition funnel.
-
Cooling system for the reactor.
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
Reaction Setup: In the reaction vessel, dissolve 4-(methylthio)butanenitrile and a catalytic amount of sodium tungstate dihydrate in methanol. Cool the mixture to 0-5 °C in an ice bath.
-
Addition of Hydrogen Peroxide: Add the 30% aqueous hydrogen peroxide solution dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C. Monitor the reaction for the disappearance of the starting material and the formation of the product by TLC or GC-MS. The reaction is typically complete within 2-4 hours. Avoid over-running the reaction to minimize the formation of the sulfone byproduct.
-
Quenching: Once the reaction is complete, quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with peroxide indicator strips is obtained.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure.
-
Extraction: Extract the aqueous residue with dichloromethane (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic phase over anhydrous sodium sulfate.
-
Isolation of Product: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude this compound. The product can be further purified by column chromatography or recrystallization if necessary.
Data Presentation
Table 1: Quantitative Data for the Synthesis of 4-(Methylthio)butanenitrile
| Parameter | Value |
| Reactants | |
| 4-Chlorobutyronitrile | 1.0 molar equivalent |
| Sodium thiomethoxide | 1.1 molar equivalents |
| Solvent | |
| Methanol | 5-10 volumes |
| Reaction Conditions | |
| Temperature | 0-10 °C (addition), Room Temperature (reaction) |
| Reaction Time | 12-18 hours |
| Yield | |
| Typical Isolated Yield | 85-95% |
Table 2: Quantitative Data for the Synthesis of this compound
| Parameter | Value |
| Reactants | |
| 4-(Methylthio)butanenitrile | 1.0 molar equivalent |
| Hydrogen Peroxide (30%) | 1.1-1.2 molar equivalents |
| Sodium Tungstate Dihydrate | 0.01-0.02 molar equivalents |
| Solvent | |
| Methanol | 5-10 volumes |
| Reaction Conditions | |
| Temperature | 0-5 °C |
| Reaction Time | 2-4 hours |
| Yield | |
| Typical Isolated Yield | 80-90% |
Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for the large-scale production of this compound.
Logical Relationship of Key Steps
Caption: Logical workflow illustrating the key stages and quality control points in the synthesis.
References
- 1. This compound | 61121-65-1 | Benchchem [benchchem.com]
- 2. 4-(Methylthio)butanenitrile | 59121-24-3 [chemicalbook.com]
- 3. Selective oxidation of sulfides to sulfoxides using 30% hydrogen peroxide catalyzed with a recoverable silica-based tungstate interphase catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst [organic-chemistry.org]
Application Notes and Protocols for the Extraction of 4-(Methylsulfinyl)butanenitrile from Plant Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylsulfinyl)butanenitrile is a nitrile compound derived from the enzymatic hydrolysis of glucosinolates, a class of secondary metabolites prevalent in the Brassicaceae family of plants. This document provides detailed application notes and protocols for the extraction and quantification of this compound from plant sources, with a focus on maximizing its yield through controlled enzymatic hydrolysis. The precursor glucosinolate to this compound is glucoiberin (3-methylsulfinylpropyl glucosinolate). The formation of the nitrile, as opposed to the corresponding isothiocyanate (iberin), is facilitated by the presence of the epithiospecifier protein (ESP). These protocols are designed for researchers in natural product chemistry, pharmacology, and drug development interested in isolating and characterizing this specific bioactive compound.
Plant Sources and Precursor Content
The primary sources for the extraction of this compound are plants from the Brassicaceae family, which are rich in its precursor, glucoiberin. Various cultivars of Brassica oleracea are particularly relevant. The concentration of glucoiberin can vary significantly depending on the plant species, cultivar, developmental stage, and growing conditions. Sprouts, in particular, have been found to contain significantly higher concentrations of glucosinolates compared to mature plants[1][2].
Table 1: Glucosinolate Content in Various Brassica oleracea Varieties
| Plant Variety | Precursor Glucosinolate | Concentration (μmol/g Fresh Weight) in Sprouts | Concentration (μmol/g Fresh Weight) in Mature Heads |
| White Cabbage | Glucoiberin, Sinigrin | Not specified | Not specified |
| Savoy Cabbage | Glucoiberin, Sinigrin | Not specified | Not specified |
| Red Cabbage | Glucoraphanin | Not specified | 0.55 (for 4MSOB-CN) |
| Broccoli | Glucoraphanin | Not specified | Not specified |
Note: Data for this compound's direct precursor, glucoiberin, in sprouts and mature heads was not explicitly available in the provided search results. The data for red cabbage pertains to 4-(methylsulfinyl)butyl nitrile (4MSOB-CN), a related compound. Nitriles, in general, accounted for 37-69% of all glucosinolate hydrolysis products in fully developed red cabbage heads[1][2].
Signaling Pathways and Logical Relationships
The extraction of this compound is fundamentally a biochemical process that leverages the plant's own enzymatic machinery under controlled conditions. The key is to facilitate the hydrolysis of the precursor glucosinolate, glucoiberin, and direct the reaction towards the formation of the nitrile.
References
- 1. Isothiocyanates, Nitriles, and Epithionitriles from Glucosinolates Are Affected by Genotype and Developmental Stage in Brassica oleracea Varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Isothiocyanates, Nitriles, and Epithionitriles from Glucosinolates Are Affected by Genotype and Developmental Stage in Brassica oleracea Varieties [frontiersin.org]
Application Notes & Protocols for the Analytical Detection of 4-(Methylsulfinyl)butanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylsulfinyl)butanenitrile is a nitrile compound of significant interest in natural products chemistry and drug development.[1] It is primarily known as a hydrolysis product of glucoraphanin, a glucosinolate found in cruciferous vegetables such as broccoli.[2] The biological activities of this compound, including its potential anticancer properties through the induction of apoptosis (programmed cell death) and activation of phase II detoxifying enzymes, have made its accurate detection and quantification crucial in various matrices.[1]
These application notes provide detailed protocols for the detection and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and a proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Analytical Methods Overview
The primary methods for the analysis of this compound are chromatographic techniques coupled with mass spectrometry, which offer high sensitivity and selectivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for the analysis of volatile and semi-volatile compounds. This compound can be analyzed by GC-MS, though care must be taken to avoid thermal degradation in the injector.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method suitable for the analysis of non-volatile and thermally labile compounds in complex matrices. This is a proposed method based on techniques used for similar analytes.[3][4]
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of small nitrile compounds in relevant matrices. Note: Specific performance data for this compound may vary and require method validation.
| Parameter | GC-MS | LC-MS/MS (Proposed) |
| Limit of Detection (LOD) | 1-10 µg/kg | 0.1-5 µg/kg |
| Limit of Quantification (LOQ) | 5-25 µg/kg | 0.5-15 µg/kg |
| Linearity (R²) | >0.99 | >0.995 |
| Recovery | 80-110% | 85-115% |
| Precision (RSD) | <15% | <10% |
Experimental Protocols
Sample Preparation from Plant Material (Broccoli)
This protocol describes the extraction of this compound from plant tissue, which is a common matrix due to its natural occurrence.[1]
Apparatus and Reagents:
-
Homogenizer (e.g., blender or bead beater)
-
Centrifuge
-
Rotary evaporator
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or HPLC grade)
-
Nitrogen gas supply
Protocol:
-
Homogenization: Weigh 10 g of fresh or freeze-dried plant tissue and homogenize with 50 mL of 70% methanol.[1]
-
Extraction: Shake or stir the homogenate for 1 hour at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet solid material.
-
Supernatant Collection: Decant and collect the supernatant.
-
Solvent Evaporation: Concentrate the supernatant using a rotary evaporator at 40°C until the methanol is removed.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the aqueous extract onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the target analyte with 10 mL of acetonitrile.
-
-
Final Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., 1 mL of acetonitrile or ethyl acetate for GC-MS; 1 mL of mobile phase for LC-MS/MS) for analysis.
GC-MS Analysis Protocol
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector: Split/splitless or Programmable Temperature Vaporization (PTV)
GC-MS Parameters:
| Parameter | Value |
| Injector Temperature | 250°C (Splitless mode) |
| Oven Program | Initial 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Ion Source Temperature | 177°C[2] |
| Electron Energy | 70 eV |
| Mass Range | 50-550 amu[2] |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Data Analysis:
-
Identification is confirmed by matching the retention time and mass spectrum with a pure standard of this compound.
-
Quantification is performed by creating a calibration curve using external standards.
LC-MS/MS Analysis Protocol (Proposed)
Instrumentation:
-
High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (HPLC-MS/MS)
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
Mass Spectrometer: Triple quadrupole
LC-MS/MS Parameters:
| Parameter | Value |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusion of a pure standard. A likely transition would be the precursor ion [M+H]⁺ to a characteristic product ion. |
Data Analysis:
-
Identification is based on the retention time and the specific Multiple Reaction Monitoring (MRM) transitions.
-
Quantification is achieved using a calibration curve prepared with external standards, often with the use of a structurally similar internal standard.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the extraction and analysis of this compound.
Potential Biological Pathway Diagram
Caption: Simplified signaling pathway for apoptosis induction.
References
- 1. This compound | 61121-65-1 | Benchchem [benchchem.com]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(Methylsulfinyl)butanenitrile in In-Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylsulfinyl)butanenitrile is a nitrile compound containing a sulfoxide group. While specific biological activities of this compound are not extensively documented in publicly available literature, its chemical structure suggests potential for various interactions within biological systems. Compounds with sulfoxide and nitrile moieties can exhibit a range of cellular effects, including antioxidant and anti-inflammatory properties. These application notes provide a comprehensive guide for the initial in-vitro screening of this compound to elucidate its cytotoxic, antioxidant, and anti-inflammatory potential.
Assessment of Cytotoxicity
Prior to evaluating any specific biological activity, it is crucial to determine the cytotoxic profile of this compound to identify a non-toxic concentration range for subsequent assays. The MTT assay is a widely used colorimetric method to assess cell viability.[1][2][3][4][5]
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[2][4][5]
Experimental Protocol:
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages, HaCaT keratinocytes) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).[6] Further dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[6] Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[1][2][3][4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1][3]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals.[1] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2][3]
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Data Presentation:
| Concentration of this compound (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.23 ± 0.07 | 98.4 |
| 10 | 1.19 ± 0.09 | 95.2 |
| 25 | 1.15 ± 0.06 | 92.0 |
| 50 | 1.05 ± 0.08 | 84.0 |
| 100 | 0.85 ± 0.07 | 68.0 |
Data are representative and will vary depending on the cell line and experimental conditions.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Evaluation of Antioxidant Activity
Compounds with sulfur-containing functional groups can act as antioxidants. The antioxidant potential of this compound can be assessed through various in-vitro assays that measure the scavenging of free radicals or the reduction of oxidized species.[7][8]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of this compound and a positive control (e.g., Ascorbic acid or Trolox) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the compound solution at different concentrations.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula:
-
% Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Data Presentation:
| Concentration of this compound (µM) | % DPPH Scavenging Activity |
| 10 | 15.2 ± 2.1 |
| 50 | 35.8 ± 3.5 |
| 100 | 62.5 ± 4.2 |
| 250 | 85.1 ± 3.9 |
| Ascorbic Acid (100 µM) | 95.4 ± 2.8 |
Data are hypothetical and for illustrative purposes.
Assessment of Anti-inflammatory Activity
Inflammation is a key process in many diseases, and its modulation is a target for drug discovery.[9][10][11][12] The anti-inflammatory potential of this compound can be investigated by measuring its effect on the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[13]
Griess Assay for Nitric Oxide (NO) Production
This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO.[14][15][16] A reduction in LPS-induced nitrite production in the presence of the compound suggests anti-inflammatory activity.
Experimental Protocol:
-
Cell Seeding and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent I (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution).[17]
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.[14][15][17]
-
Data Analysis: Quantify nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage of inhibition of NO production.
Data Presentation:
| Treatment | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control (no LPS) | 1.5 ± 0.2 | - |
| LPS (1 µg/mL) | 25.8 ± 1.5 | 0 |
| LPS + Compound (10 µM) | 20.1 ± 1.2 | 22.1 |
| LPS + Compound (50 µM) | 12.4 ± 0.9 | 51.9 |
| LPS + L-NAME (1 mM) | 3.2 ± 0.4 | 87.6 |
L-NAME is a known inhibitor of nitric oxide synthase.
ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), secreted by LPS-stimulated macrophages.[18][19][20][21][22]
Experimental Protocol:
-
Cell Culture and Treatment: Culture and treat RAW 264.7 cells with this compound and/or LPS as described for the Griess assay.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for TNF-α or IL-6).[19] This typically involves:
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm).[19]
-
Data Analysis: Determine the cytokine concentrations from a standard curve generated with recombinant cytokines.
Data Presentation:
| Treatment | TNF-α Concentration (pg/mL) | IL-6 Concentration (pg/mL) |
| Control (no LPS) | 50 ± 8 | 35 ± 6 |
| LPS (1 µg/mL) | 1500 ± 120 | 2500 ± 200 |
| LPS + Compound (10 µM) | 1100 ± 90 | 1800 ± 150 |
| LPS + Compound (50 µM) | 600 ± 50 | 900 ± 80 |
Data are hypothetical and for illustrative purposes.
Investigation of Mechanism of Action: Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.[23] Many compounds with antioxidant and anti-inflammatory properties exert their effects through the activation of the Nrf2 pathway.
Nrf2 Activation Assay
This assay measures the activation of Nrf2 in response to treatment with this compound. This can be done using a variety of methods, including reporter gene assays or ELISA-based transcription factor activity assays.[24][25][26][27]
Experimental Protocol (ELISA-based):
-
Cell Treatment and Nuclear Extraction: Treat cells (e.g., HepG2) with this compound for a specified time (e.g., 6-24 hours). After treatment, harvest the cells and perform nuclear extraction according to a standard protocol or a commercial kit.
-
Nrf2 Binding: Add the nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the Nrf2 consensus binding site.[24][26]
-
Antibody Incubation: Add a primary antibody specific to activated Nrf2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[24][26]
-
Detection: Add a developing solution and then a stop solution.[24]
-
Absorbance Measurement: Measure the absorbance at 450 nm.[24]
-
Data Analysis: An increase in absorbance compared to the untreated control indicates activation of Nrf2.
Nrf2 Signaling Pathway
Caption: Proposed mechanism of action via the Nrf2 signaling pathway.
Conclusion
These application notes provide a framework for the initial in-vitro characterization of this compound. By systematically evaluating its cytotoxicity, antioxidant, and anti-inflammatory properties, researchers can gain valuable insights into its potential biological activities and mechanisms of action. The provided protocols offer a starting point for these investigations, and the data presentation formats can be used to organize and interpret the experimental results. Further studies can then be designed to explore its effects on other cellular pathways and in more complex in-vitro models.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcrt.org [ijcrt.org]
- 10. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review | Semantic Scholar [semanticscholar.org]
- 13. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitric Oxide Griess Assay [bio-protocol.org]
- 15. mdpi.com [mdpi.com]
- 16. Protocol Griess Test [protocols.io]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. bdbiosciences.com [bdbiosciences.com]
- 19. Enzyme-linked immunosorbent assay (ELISA) of proinflammatory cytokines [bio-protocol.org]
- 20. h-h-c.com [h-h-c.com]
- 21. mybiosource.com [mybiosource.com]
- 22. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 4.8. Nrf2 Activity Assay [bio-protocol.org]
- 25. pubcompare.ai [pubcompare.ai]
- 26. abcam.com [abcam.com]
- 27. raybiotech.com [raybiotech.com]
Application Notes and Protocols for 4-(Methylsulfinyl)butanenitrile
For Research Use Only. Not for human or veterinary use.
Introduction
4-(Methylsulfinyl)butanenitrile, a nitrile-containing sulfoxide, has emerged as a compound of interest for its potential therapeutic properties, particularly in the realm of oncology.[1] Structurally related to well-studied isothiocyanates like sulforaphane and iberin, it is believed to share similar mechanisms of action, including the induction of apoptosis in cancer cells and the activation of phase II detoxifying enzymes.[1] These activities suggest its potential as a chemopreventive and therapeutic agent. This document provides an overview of its potential applications, protocols for its synthesis and biological evaluation, and a summary of available quantitative data.
Chemical Properties
| Property | Value | Source |
| CAS Number | 61121-65-1 | [1][2] |
| Molecular Formula | C5H9NOS | [2][3] |
| Molecular Weight | 131.20 g/mol | [2] |
| Appearance | Colorless liquid (presumed) | Inferred from related compounds |
| Storage | Sealed in dry, 2-8°C | [2] |
Potential Therapeutic Applications
Preliminary research indicates that this compound may possess anticancer properties.[1] Its proposed mechanisms of action, detailed below, make it a candidate for further investigation in various cancer models.
Induction of Apoptosis in Cancer Cells
This compound has been suggested to induce programmed cell death (apoptosis) in cancer cells.[1] This is a critical mechanism for eliminating malignant cells. The pro-apoptotic activity is thought to be mediated through signaling pathways similar to those activated by sulforaphane and iberin, which involve the activation of caspases.[4]
Activation of Nrf2-Mediated Antioxidant Response
A key proposed mechanism is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[5][6] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon activation by electrophiles like this compound, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of cytoprotective genes, including phase II detoxifying enzymes. These enzymes play a crucial role in neutralizing carcinogens and reducing oxidative stress.
Quantitative Data
Quantitative data for the biological activity of this compound is limited. However, a study on 4-methylthio-butanyl derivatives from Raphanus sativus seeds reported the antiproliferative activity of a compound identified as 5-(methylsulfinyl)-pentanenitrile against a human colon cancer cell line. Given the similarity in structure and source, this data is presented as a preliminary indicator of potential efficacy.
| Compound | Cell Line | Assay Type | Endpoint | IC50 (µM) | Reference |
| 5-(Methylsulfinyl)-pentanenitrile | HCT-15 (Colon) | Antiproliferative | Not Specified | 23.97 | [7] |
Experimental Protocols
The following protocols are provided as a guide for the synthesis and biological evaluation of this compound. These are based on established chemical principles and methodologies for analogous compounds due to the absence of detailed published protocols for this specific molecule.
Protocol 1: Synthesis of this compound
This is a two-step synthesis involving the formation of a thioether precursor followed by its selective oxidation.
Step 1: Synthesis of 4-(Methylthio)butanenitrile
This procedure is adapted from the general principles of nucleophilic substitution.
-
Materials:
-
4-Chlorobutyronitrile
-
Sodium thiomethoxide
-
Ethanol (anhydrous)
-
Dichloromethane
-
Water (deionized)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet, separatory funnel.
-
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve sodium thiomethoxide (1.0 eq) in ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 4-chlorobutyronitrile (1.0 eq) in ethanol to the cooled sodium thiomethoxide solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-(methylthio)butanenitrile.
-
Purify the crude product by vacuum distillation or column chromatography if necessary.
-
Step 2: Oxidation of 4-(Methylthio)butanenitrile to this compound
This procedure uses hydrogen peroxide for a green and selective oxidation.
-
Materials:
-
4-(Methylthio)butanenitrile
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Water (deionized)
-
Round-bottom flask, magnetic stirrer.
-
-
Procedure:
-
Dissolve 4-(methylthio)butanenitrile (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Slowly add hydrogen peroxide (1.1 eq) to the solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature and monitor its completion by TLC. The reaction time can vary from a few hours to overnight.
-
After completion, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel.
-
Protocol 2: In Vitro Nrf2 Activation Assay (Luciferase Reporter Assay)
This protocol is to quantify the activation of the Nrf2 pathway in response to treatment with this compound.
-
Materials:
-
HepG2 cells
-
ARE-luciferase reporter vector and a constitutively expressing Renilla luciferase vector
-
Transfection reagent
-
96-well white, clear-bottom plates
-
Dual-luciferase reporter assay system
-
Luminometer
-
This compound (test compound)
-
Sulforaphane (positive control)
-
DMSO (vehicle)
-
-
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the ARE-luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound, sulforaphane (e.g., 10 µM) as a positive control, or DMSO as a vehicle control.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Express the results as fold induction over the vehicle control.
-
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for the quantitative assessment of apoptosis and necrosis in cancer cells treated with this compound using flow cytometry.
-
Materials:
-
Cancer cell line (e.g., HCT-15)
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include an untreated control.
-
Harvest both adherent and floating cells. For adherent cells, use trypsinization. Combine the floating cells from the supernatant with the trypsinized cells to ensure all apoptotic cells are collected.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and quadrants.
-
Quantify the percentage of cells in each quadrant: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
-
Conclusion
This compound presents a promising avenue for cancer research due to its potential to induce apoptosis and activate the Nrf2 antioxidant response pathway. The protocols outlined here provide a framework for its synthesis and for investigating its biological activities. Further research is warranted to expand the quantitative data on its efficacy across a broader range of cancer cell lines and to elucidate its precise molecular mechanisms of action.
References
- 1. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 2. kumc.edu [kumc.edu]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. 4-Methylthio-butanyl derivatives from the seeds of Raphanus sativus and their biological evaluation on anti-inflammatory and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-(Methylsulfinyl)butanenitrile in Cancer Research
Note to the Reader: As of the current date, publicly available scientific literature on the direct application of 4-(Methylsulfinyl)butanenitrile in cancer research is limited. This compound is primarily known as a hydrolysis product of glucosinolates found in Brassica vegetables.
However, extensive research exists for Sapacitabine , a synthetic nucleoside analog prodrug with a distinct chemical structure, that is a significant compound in cancer research. The following application notes and protocols are provided for Sapacitabine to serve as a comprehensive resource for researchers in oncology and drug development.
Application Notes: Sapacitabine in Cancer Research
Introduction:
Sapacitabine (chemical formula: C₂₆H₄₂N₄O₅) is an orally bioavailable nucleoside analog prodrug that has been the subject of numerous preclinical and clinical studies for the treatment of various cancers, particularly hematologic malignancies.[1] It is a derivative of the deoxycytidine analog CNDAC (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine).[2][3] The addition of a palmitoyl fatty acid side chain enhances its oral bioavailability and protects it from rapid deamination.[2]
Mechanism of Action:
Upon oral administration, Sapacitabine is converted in the plasma, gut, and liver by amidases and esterases into its active metabolite, CNDAC.[2] CNDAC is then phosphorylated intracellularly to its active triphosphate form. This active metabolite acts as a fraudulent nucleotide, being incorporated into DNA during replication. The presence of CNDAC in the DNA strand leads to the formation of single-strand breaks (SSBs).[1] When the cell attempts to replicate this damaged DNA in a subsequent S-phase, the SSBs are converted into lethal double-strand breaks (DSBs).[1][4]
The repair of these DSBs is heavily reliant on the homologous recombination (HR) pathway.[1] Consequently, cancer cells with deficiencies in HR components, such as those with BRCA1 or BRCA2 mutations, are particularly sensitive to the cytotoxic effects of Sapacitabine.[1] This unique mechanism of action also leads to cell cycle arrest in the G2 phase.[5]
Therapeutic Applications:
Sapacitabine has been investigated primarily for the treatment of:
-
Acute Myeloid Leukemia (AML): Particularly in elderly patients who are not candidates for intensive induction chemotherapy.[2]
-
Myelodysplastic Syndromes (MDS): Clinical trials have explored its efficacy in this patient population.[5]
-
Solid Tumors: Preclinical studies have shown its activity against a range of solid tumor cell lines, and it has been evaluated in clinical trials for refractory solid tumors and lymphomas.[1]
-
BRCA-mutant Cancers: Due to its mechanism of action, Sapacitabine has been studied in cancers with BRCA mutations, such as certain breast and ovarian cancers.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of Sapacitabine.
Table 1: Preclinical Cytotoxicity of Sapacitabine
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HCT116 | Colon Cancer | 3 ± 0.6 |
| MDA-MB-435 | Breast Cancer | 67 ± 14 |
| L1210 (dCK+) | Leukemia | 20 ± 6 |
Data sourced from MedchemExpress technical data.[6]
Table 2: Clinical Trial Data for Sapacitabine
| Trial Phase | Patient Population | Dosing Regimen | Key Findings |
| Phase I | Refractory solid tumors or lymphoma | 30 mg/m²/dose, twice daily for 14 days every 21 days | Recommended Phase II dose established. Myelosuppression was the dose-limiting toxicity. |
| Phase I/II | Elderly AML patients (≥70 years) | Alternating cycles of Sapacitabine (300 mg orally twice daily, 3 days/week for 2 weeks) and Decitabine (20 mg/m² IV daily for 5 days) | Median overall survival of approximately 8 months. 35% survival rate at 12 months. |
| Phase II | MDS patients | Not specified | Median overall survival of approximately 9.7 months. |
Data compiled from multiple clinical trial reports.[1][2][5][7]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Sapacitabine in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Sapacitabine stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Sapacitabine in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the Sapacitabine dilutions (including a vehicle control with DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of Sapacitabine on cell cycle distribution.
Materials:
-
Cancer cell line
-
Sapacitabine
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Sapacitabine at a relevant concentration (e.g., its IC₅₀) for 24-48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Metabolic activation pathway of Sapacitabine.
References
- 1. Sapacitabine for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profile of sapacitabine: potential for the treatment of newly diagnosed acute myeloid leukemia in elderly patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sapacitabine | C26H42N4O5 | CID 153970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is Sapacitabine used for? [synapse.patsnap.com]
- 5. Sapacitabine - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phase I/II study of sapacitabine and decitabine administered sequentially in elderly patients with newly diagnosed acute myeloid leukemia. - ASCO [asco.org]
Investigating the Neuroprotective Effects of 4-(Methylsulfinyl)butanenitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature specifically detailing the neuroprotective effects of 4-(Methylsulfinyl)butanenitrile is currently limited. However, this compound is structurally and biochemically related to the well-researched isothiocyanate, Sulforaphane (1-isothiocyanato-4-(methylsulfinyl)-butane). Both are derived from the hydrolysis of glucosinolates found in cruciferous vegetables.[1] Sulforaphane is a potent activator of the Nrf2 pathway, a key mechanism in cellular defense against oxidative stress and inflammation, which are implicated in neurodegenerative diseases.[1][2][3] This document, therefore, provides a hypothesized framework for investigating the neuroprotective effects of this compound, based on the established methodologies and known mechanisms of the closely related compound, Sulforaphane. All protocols and expected outcomes are extrapolated from research on Sulforaphane and should be adapted and validated for this compound.
Introduction: Potential Neuroprotective Mechanisms
This compound, as a structural analog of Sulforaphane, is postulated to exert neuroprotective effects through similar mechanisms of action. The primary hypothesized pathway is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2).[1][2][3]
Key Hypothesized Mechanisms:
-
Nrf2 Pathway Activation: this compound may induce the translocation of Nrf2 to the nucleus, leading to the transcription of antioxidant and cytoprotective genes.[1][2][3][4]
-
Antioxidant Effects: Upregulation of Nrf2 target genes can increase the levels of endogenous antioxidants like glutathione (GSH) and enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), thereby reducing reactive oxygen species (ROS) and mitigating oxidative damage in neuronal cells.[5][6][7]
-
Anti-inflammatory Action: The compound may suppress neuroinflammation by inhibiting the activation of pro-inflammatory signaling pathways like NF-κB and reducing the production of inflammatory cytokines such as TNF-α and IL-6 in microglia.[1][8]
Below is a diagram illustrating the hypothesized Nrf2-mediated neuroprotective pathway.
Caption: Hypothesized Nrf2 Signaling Pathway Activation.
Data Presentation: Summary of Expected Outcomes
The following tables summarize quantitative data from studies on Sulforaphane, which can serve as a benchmark for investigating this compound.
Table 1: In Vitro Neuroprotective Effects of Sulforaphane
| Cell Line | Insult | Sulforaphane Concentration | Observed Effect | Reference |
| SH-SY5Y | 6-Hydroxydopamine (6-OHDA) | 5 µM | Increased cell viability, increased Nrf2 protein, increased glutathione levels. | [2] |
| Primary Cortical Neurons | 5-S-Cysteinyl-dopamine | 0.1 µM | Protection against neuronal injury, increased NQO1 activity, restored GSH levels. | [6] |
| N9 Microglial Cells | Lipopolysaccharide (LPS) | 0.5 - 5 µM | Protection against LPS-induced cell death. | [9] |
| BV2 Microglial Cells | Lipopolysaccharide (LPS) | 1, 5, 10 µM | Increased Nrf2 target gene HO-1. | [10] |
Table 2: In Vivo Neuroprotective Effects of Sulforaphane
| Animal Model | Insult/Disease Model | Sulforaphane Dosage | Observed Effect | Reference |
| Mice | 6-OHDA (Parkinson's Model) | 5 mg/kg (intraperitoneal) | Ameliorated motor deficits, protected dopaminergic neurons. | [11] |
| Rats | Vascular Cognitive Impairment | Not specified | Alleviated cognitive impairment, reduced neuronal death. | [12] |
| Mice | Rotenone (Parkinson's Model) | 50 mg/kg (intraperitoneal) | Prevented motor deficits and dopaminergic neuronal loss. | [11] |
| PS1V97L Transgenic Mice | Alzheimer's Disease Model | 5 mg/kg (intraperitoneal) | Preserved animals from cognitive deficits. | [13] |
| Rats | Spinal Cord Injury | Not specified | Increased serotonergic axons caudal to injury. | [14] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound, based on established methods for Sulforaphane.
In Vitro Neuroprotection Assay in SH-SY5Y Cells
This protocol is designed to assess the protective effect of this compound against a neurotoxin-induced cell death in a human neuroblastoma cell line.
Caption: In Vitro Neuroprotection Experimental Workflow.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound (dissolved in DMSO)
-
6-hydroxydopamine (6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or AlamarBlue reagent
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Lysis buffer for protein extraction
-
Antibodies: anti-Nrf2, anti-HO-1, anti-cleaved Caspase-3, anti-β-actin
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for 1-2 hours.
-
Neurotoxin Challenge: Add 6-OHDA to a final concentration of 50 µM to induce neurotoxicity. Incubate for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Reactive Oxygen Species (ROS) Measurement:
-
Load cells with DCFH-DA (10 µM) for 30 minutes.
-
Measure the fluorescence intensity (excitation 485 nm, emission 530 nm).
-
-
Western Blot Analysis:
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against Nrf2, HO-1, and cleaved Caspase-3.
-
Use an appropriate secondary antibody and detect with a chemiluminescence substrate.
-
In Vivo Neuroprotection in a Mouse Model of Parkinson's Disease
This protocol describes a method to evaluate the in vivo efficacy of this compound in a chemically-induced mouse model of Parkinson's disease.
Materials:
-
C57BL/6 mice
-
6-hydroxydopamine (6-OHDA)
-
This compound
-
Stereotaxic apparatus
-
Behavioral testing equipment (e.g., rotarod)
-
Immunohistochemistry reagents and antibodies (e.g., anti-tyrosine hydroxylase [TH])
Procedure:
-
Animal Grouping: Divide mice into groups: Sham, 6-OHDA + vehicle, 6-OHDA + this compound (different doses).
-
Drug Administration: Administer this compound (e.g., 5 or 50 mg/kg, i.p.) or vehicle for a specified period before and/or after the 6-OHDA lesion.
-
Stereotaxic Surgery: Anesthetize mice and unilaterally inject 6-OHDA into the striatum to create a lesion of the dopaminergic neurons.
-
Behavioral Testing: At various time points post-surgery, assess motor coordination and balance using a rotarod test.
-
Immunohistochemistry:
-
At the end of the experiment, perfuse the mice and collect the brains.
-
Section the brains and perform immunohistochemistry for tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra.
-
Quantify the number of TH-positive neurons to assess neuroprotection.
-
Conclusion
The provided application notes and protocols offer a comprehensive, albeit hypothesized, framework for the investigation of the neuroprotective properties of this compound. By leveraging the extensive research on its structural analog, Sulforaphane, researchers can design and execute experiments to elucidate the potential therapeutic value of this compound in the context of neurodegenerative diseases. It is imperative that future studies directly address the activity of this compound to validate these proposed methodologies and to understand its unique pharmacological profile.
References
- 1. The neuroprotective mechanisms and effects of sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulforaphane’s Multifaceted Potential: From Neuroprotection to Anticancer Action [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Broccoli for the brain: a review of the neuroprotective mechanisms of sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulforaphane Protects against Brain Diseases: Roles of Cytoprotective Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Broccoli for the brain: a review of the neuroprotective mechanisms of sulforaphane [frontiersin.org]
- 9. Sulforaphane Inhibits Lipopolysaccharide-Induced Inflammation, Cytotoxicity, Oxidative Stress, and miR-155 Expression and Switches to Mox Phenotype through Activating Extracellular Signal-Regulated Kinase 1/2–Nuclear Factor Erythroid 2-Related Factor 2/Antioxidant Response Element Pathway in Murine Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. ahajournals.org [ahajournals.org]
- 13. Efficacy of Sulforaphane in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective Effects of Sulforaphane after Contusive Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(Methylsulfinyl)butanenitrile as a Biomarker for Cruciferous Vegetable Intake
For Researchers, Scientists, and Drug Development Professionals
Introduction
The consumption of cruciferous vegetables, such as broccoli, Brussels sprouts, and cabbage, has been linked to various health benefits, including a reduced risk of chronic diseases.[1] Accurately assessing the intake of these vegetables in clinical and epidemiological studies is crucial for understanding their impact on human health. While dietary recalls are commonly used, they are subject to bias. Therefore, there is a growing interest in identifying and validating objective biomarkers of food intake.[2][3] 4-(Methylsulfinyl)butanenitrile, also known as sulforaphane nitrile, has emerged as a promising biomarker for cruciferous vegetable consumption.[4] This document provides detailed application notes and protocols for the use of this compound as a biomarker, including its metabolic pathway, quantitative data from human studies, and detailed experimental protocols for its analysis in biological samples.
Metabolic Pathway of this compound Formation
Cruciferous vegetables are rich in glucosinolates, with glucoraphanin being a major glucosinolate in broccoli.[5][6] Upon consumption and processing (e.g., chewing), the plant enzyme myrosinase is released and hydrolyzes glucoraphanin into an unstable intermediate. This intermediate can then undergo a rearrangement to form either the isothiocyanate sulforaphane or sulforaphane nitrile.[5][7] The formation of sulforaphane nitrile is favored under acidic conditions (pH 2-5) and in the presence of the nitrile-specifier protein (NSP).[5] Additionally, gut microbiota can metabolize glucoraphanin to sulforaphane and sulforaphane nitrile.[6][8]
Quantitative Data from Human Studies
Recent studies have begun to quantify the levels of this compound in human biological fluids following the consumption of cruciferous vegetables. This data is essential for establishing a dose-response relationship and for the validation of this compound as a reliable biomarker. A key human feeding trial provided the first report on the levels of sulforaphane nitrile (SFN-NIT) in plasma, urine, and stool after the consumption of broccoli sprouts.[4]
Table 1: Pharmacokinetic Parameters of Sulforaphane Nitrile (SFN-NIT) in Plasma and Urine after a Single Serving of Broccoli Sprouts [4]
| Parameter | Plasma | Urine |
| Cmax (µM) | 1.05 ± 0.602 | - |
| Tmax (hours) | 6 | 24-48 (peak excretion) |
| Total Excretion (µmol over 72 hours) | - | 19.34 ± 9.26 |
Table 2: Time-Course of Sulforaphane Nitrile (SFN-NIT) Detection in Biological Samples [4]
| Biological Matrix | Time of Detection | Notes |
| Plasma | Detectable at all timepoints up to 72 hours | Dominant metabolite at 24, 48, and 72-hour timepoints. |
| Urine | Detectable up to 72 hours | Dominant metabolite between 24-48 and 48-72 hours. |
| Stool | Detected at 24 hours | Present alongside free sulforaphane and sulforaphane-N-acetylcysteine. |
Experimental Protocols
The accurate quantification of this compound in biological samples requires robust and sensitive analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose.
Protocol 1: Quantification of this compound in Human Urine by LC-MS/MS
This protocol is a synthesized procedure based on established methods for the analysis of small molecules in urine.[9][10][11]
1. Materials and Reagents:
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., ¹³C₃-sulforaphane nitrile)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
β-glucuronidase/sulfatase
-
Ultrapure water
-
Centrifuge tubes
-
Autosampler vials
2. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 200 µL aliquot of urine, add 50 µL of the internal standard solution.[12]
-
Add 20 µL of 2.5 M ammonium acetate buffer (pH 5.0) and 10 µL of β-glucuronidase/sulfatase to deconjugate metabolites.[12]
-
Incubate the mixture at 37°C for at least 2 hours.
-
Stop the reaction by adding 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex and then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5% B, increase to 95% B over 5-7 minutes, hold for 1-2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be optimized.
-
4. Quantification:
-
A calibration curve should be prepared using the analytical standard in a matrix that mimics urine to account for matrix effects.
-
The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is adapted from methods developed for the analysis of sulforaphane and its metabolites in plasma.[13][14]
1. Materials and Reagents:
-
Same as for urine analysis.
-
Human plasma (for calibration curve)
2. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To a 100 µL aliquot of plasma, add 50 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
The LC-MS/MS parameters can be the same as those used for urine analysis, with potential minor adjustments to the gradient to optimize separation from plasma-specific matrix components.
4. Quantification:
-
A calibration curve should be prepared by spiking known concentrations of the analytical standard and a fixed concentration of the internal standard into blank human plasma.
-
The quantification is performed as described for the urine analysis.
Validation of this compound as a Biomarker
For a compound to be considered a valid biomarker of dietary intake, it should meet several criteria.[2][3][15]
Table 3: Validation Criteria for this compound as a Biomarker of Cruciferous Vegetable Intake
| Criterion | Status for this compound | References |
| Plausibility | High: It is a direct metabolite of glucoraphanin, a compound abundant in cruciferous vegetables. | [5][6][7] |
| Dose-Response | Evidence suggests a dose-response relationship, with higher intake leading to increased urinary excretion of total isothiocyanates. More specific dose-response data for the nitrile is needed. | [16][17] |
| Time-Response | The time-course of excretion has been characterized, with peak urinary excretion occurring 24-48 hours after consumption. | [4] |
| Specificity | High: Glucoraphanin is primarily found in cruciferous vegetables. | [6] |
| Sensitivity | High: Modern LC-MS/MS methods can detect low concentrations in biological fluids. | [13] |
| Reliability | Good: Correlates with self-reported intake of cruciferous vegetables. | [17][18] |
| Stability | Further studies are needed to fully assess the stability of the compound in stored biological samples. | - |
Conclusion
This compound is a promising and specific biomarker for assessing the intake of cruciferous vegetables. Its analysis in urine and plasma using LC-MS/MS provides an objective measure that can complement or replace traditional dietary assessment methods in nutritional research and clinical trials. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of nutrition, epidemiology, and drug development who are interested in utilizing this biomarker in their studies. Further research should focus on establishing a more detailed dose-response relationship and assessing its long-term stability in various biological matrices.
References
- 1. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]
- 2. researchgate.net [researchgate.net]
- 3. research.wur.nl [research.wur.nl]
- 4. Sulforaphane and Sulforaphane-Nitrile Metabolism in Humans Following Broccoli Sprout Consumption: Inter-individual Variation, Association with Gut Microbiome Composition, and Differential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Glucoraphanin conversion into sulforaphane and related compounds by gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. Extraction Protocol for untargeted LC-MS/MS - Urine [protocols.io]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. Measuring Sulforaphane and Its Metabolites in Human Plasma: A High Throughput Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Dietary biomarkers—an update on their validity and applicability in epidemiological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 18. "Urinary excretion of dithiocarbamates and selfreported Cruciferous veg" by Jay H. Fowke, James R. Hébert et al. [scholarcommons.sc.edu]
Application Notes and Protocols for Studying 4-(Methylsulfinyl)butanenitrile in Animal Models
Introduction
4-(Methylsulfinyl)butanenitrile, a nitrile analog of the well-studied isothiocyanate sulforaphane (SFN), is a compound of interest for its potential therapeutic properties. SFN, found in cruciferous vegetables, is known for its potent antioxidant, anti-inflammatory, and anticancer effects, primarily through the activation of the Nrf2 signaling pathway.[1] Given the structural similarity, it is hypothesized that this compound may exhibit a comparable biological activity profile, making it a candidate for investigation in various disease models. The nitrile group can influence physicochemical properties, potentially improving metabolic stability and pharmacokinetic profiles.[2][3]
These application notes provide a framework for the preclinical evaluation of this compound in animal models, focusing on its potential chemopreventive, neuroprotective, and anti-inflammatory activities. The protocols are largely adapted from established methodologies for sulforaphane, providing a robust starting point for investigation.
General Experimental Workflow
A generalized workflow for in vivo studies of this compound is essential for systematic and reproducible research. The process begins with careful planning and animal acclimatization, followed by the establishment of the disease model, compound administration, and concludes with comprehensive endpoint analysis.
Caption: General workflow for animal studies.
Core Mechanism: The Nrf2 Signaling Pathway
The primary mechanism of action for the related compound sulforaphane is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. It is plausible that this compound acts similarly. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to an inducer like SFN, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of numerous protective genes.
Caption: Hypothesized Nrf2 activation pathway.
Application 1: Chemoprevention and Cancer Models
Based on extensive research on sulforaphane, this compound is a promising candidate for cancer chemoprevention and therapy studies.[4][5][6][7] Animal models are critical for evaluating its efficacy in inhibiting tumor initiation, growth, and metastasis.
Summary of Relevant Cancer Animal Models
| Cancer Type | Animal Model | Induction Method | Typical SFN Dosage | Key Endpoints | Reference |
| Skin Cancer | SKH-1 hairless mice | UVB irradiation | 1 µmol/mouse (topical) | Tumor incidence, multiplicity, burden | [4] |
| Skin Cancer | Nrf2(+/+) or Nrf2(-/-) mice | Carcinogen (e.g., DMBA/TPA) | 100 nmol (topical) | Tumorigenesis | [4] |
| Breast Cancer | NOD/SCID mice | SUM159 cell xenograft | 50 mg/kg/day (i.p.) | Tumor volume, ALDH+ cell population | [6] |
| Colon Cancer | Mouse model | Azoxymethane (AOM) | Daily treatment (dose varies) | Aberrant crypt foci, tumor formation | [7] |
Protocol: Breast Cancer Xenograft Model in NOD/SCID Mice
This protocol is adapted from studies evaluating sulforaphane's effect on breast cancer stem cells.[6][7]
Objective: To assess the in vivo efficacy of this compound in inhibiting the growth of human breast cancer xenografts in an immunodeficient mouse model.
Materials:
-
This compound
-
Vehicle (e.g., sterile 0.9% NaCl solution, DMSO/Cremophor mixture)
-
Human breast cancer cell line (e.g., SUM159, MDA-MB-231)
-
Matrigel
-
6-8 week old female NOD/SCID mice
-
Sterile syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture breast cancer cells under standard conditions. On the day of injection, harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1x10^7 cells/mL.
-
Animal Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
-
Tumor Cell Inoculation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (1x10^6 cells) into the mammary fat pad.
-
Group Formation: Monitor mice for tumor formation. Once tumors reach a palpable size (~100 mm³), randomly assign mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 25 mg/kg)
-
Group 3: this compound (e.g., 50 mg/kg)
-
-
Compound Administration: Administer the compound or vehicle daily via intraperitoneal (i.p.) injection or oral gavage for 2-4 weeks.
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Record body weight 2-3 times per week to monitor toxicity.
-
Observe general animal health daily.
-
-
Termination and Sample Collection: At the end of the treatment period, euthanize the mice. Surgically excise the tumors, weigh them, and divide them for various analyses.
-
Endpoint Analysis:
-
Tumor Growth Inhibition: Compare final tumor volumes and weights between groups.
-
Histology: Fix a portion of the tumor in formalin for H&E staining to observe morphology.
-
Immunohistochemistry (IHC): Stain tumor sections for proliferation markers (Ki-67) and apoptosis markers (cleaved caspase-3).
-
Western Blot: Homogenize tumor tissue to analyze protein expression levels of key targets (e.g., Nrf2, HO-1, β-catenin).
-
Application 2: Neuroprotection Models
Sulforaphane has demonstrated neuroprotective effects in various models of neuronal damage, suggesting a potential role for this compound in neurological disorders.[1] These models often involve inducing a specific insult and then assessing the compound's ability to preserve neuronal function and viability.
Summary of Relevant Neuroprotection Animal Models
| Disease Model | Animal Model | Induction Method | Typical SFN Dosage | Key Endpoints | Reference |
| Memory Impairment | Mouse | Scopolamine injection | 100-200 mg/kg (oral) | Behavioral tests (e.g., Morris water maze), biochemical markers | [1] |
| Optic Nerve Injury | Rat (Wistar) | Optic nerve crush | 5 mg/kg (s.c.) - for 4-PSB-2 | RGC survival, visual evoked potentials, iNOS/COX-2 expression | [8] |
| Ischemic Stroke | Mouse/Rat | Middle Cerebral Artery Occlusion (MCAO) | Varies | Infarct volume, neurological deficit scores, behavioral outcomes | [9][10] |
Protocol: Rat Model of Optic Nerve Crush Injury
This protocol is based on a study using a similar compound, 4-(phenylsulfanyl)butan-2-one (4-PSB-2), to assess neuroprotection of retinal ganglion cells (RGCs).[8]
Objective: To evaluate the neuroprotective effect of this compound on RGCs following optic nerve crush injury in rats.
Materials:
-
This compound
-
Vehicle (e.g., sterile Phosphate-Buffered Saline - PBS)
-
Adult male Wistar rats (150-200 g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Fine forceps, surgical microscope
-
TUNEL assay kit, antibodies for IHC (e.g., anti-Brn3a for RGCs)
Procedure:
-
Animal Acclimatization and Grouping: After acclimatization, randomly divide rats into three groups (n=8-10 per group):
-
Group 1: Sham operation + Vehicle
-
Group 2: Optic Nerve Crush + Vehicle
-
Group 3: Optic Nerve Crush + this compound (e.g., 5 mg/kg)
-
-
Surgical Procedure:
-
Anesthetize the rat. Make a small incision in the skin lateral to the orbit.
-
Expose the optic nerve by blunt dissection, avoiding damage to the ophthalmic artery.
-
Crush Group: Using fine forceps, crush the optic nerve for 10 seconds at a location ~2 mm behind the eyeball.
-
Sham Group: Perform the same surgical procedure but without crushing the nerve.
-
-
Compound Administration: Immediately after the surgery, administer a single dose of this compound or vehicle via subcutaneous (s.c.) injection.
-
Post-operative Care: Monitor animals for recovery from anesthesia and provide appropriate post-operative care.
-
Termination and Tissue Collection: Two weeks after the injury, euthanize the rats and enucleate the eyes. Fix the eyes in 4% paraformaldehyde.
-
Endpoint Analysis:
-
RGC Quantification: Prepare retinal flat mounts and perform immunohistochemistry for an RGC-specific marker (e.g., Brn3a). Count the number of surviving RGCs in standardized fields across the retina.
-
Apoptosis Assessment: Use the TUNEL assay on retinal cross-sections to quantify apoptotic cells in the ganglion cell layer.
-
Functional Assessment (Optional): Perform flash visual evoked potential (FVEP) recordings before termination to assess the functional integrity of the visual pathway.
-
Inflammatory Marker Analysis: Perform immunoblotting on retinal lysates to measure the expression of inflammatory proteins like iNOS and COX-2.[8]
-
Application 3: Anti-Inflammatory Models
The anti-inflammatory properties of SFN are well-documented, often linked to the inhibition of NF-κB and activation of Nrf2.[1][11] Acute inflammation models are useful for rapidly screening the potential of this compound to mitigate inflammatory responses.
Summary of Relevant Anti-Inflammatory Animal Models
| Inflammation Model | Animal Model | Induction Method | Key Endpoints | Reference |
| Acute Paw Edema | Rat/Mouse | Carrageenan (subplantar injection) | Paw volume/thickness, MPO activity, cytokine levels | [12] |
| LPS-induced Inflammation | Mouse | Lipopolysaccharide (LPS) injection (i.p. or paw) | Cytokine levels (TNF-α, IL-1β), paw edema, sickness behavior | [12] |
| Pleurisy | Rat | Carrageenan (intrapleural injection) | Pleural exudate volume, leukocyte migration, protein content | [12][13] |
Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model for evaluating acute anti-inflammatory activity.[12]
Objective: To determine the acute anti-inflammatory effect of this compound on carrageenan-induced paw edema in rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control: Indomethacin or Diclofenac (e.g., 10 mg/kg)
-
1% (w/v) Carrageenan solution in sterile saline
-
Male Wistar or Sprague-Dawley rats (150-180 g)
-
Plebysmometer or digital calipers
Procedure:
-
Animal Acclimatization and Grouping: After acclimatization, fast the rats overnight with free access to water. Divide them into four groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Positive control (Indomethacin, 10 mg/kg)
-
Group 3: this compound (e.g., 25 mg/kg)
-
Group 4: this compound (e.g., 50 mg/kg)
-
-
Compound Administration: Administer the respective compounds/vehicle orally (p.o.) or intraperitoneally (i.p.).
-
Edema Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour).
-
Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume (0 hour) from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.
-
-
-
Optional Endpoint Analysis: At the end of the experiment (e.g., 4 hours), euthanize the animals and collect the paw tissue to measure levels of inflammatory mediators such as myeloperoxidase (MPO), TNF-α, and prostaglandins.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dbc.wroc.pl [dbc.wroc.pl]
- 5. Efficacy of sulforaphane in skin cancer animal models: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulforaphane, a Dietary Component of Broccoli/Broccoli Sprouts, Inhibits Breast Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Sulforaphane: An emergent anti-cancer stem cell agent [frontiersin.org]
- 8. Neuroprotective effect of 4-(Phenylsulfanyl)butan-2-one on optic nerve crush model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Anti-inflammatory potential of newly synthesized 4-[(butylsulfinyl)methyl]-1,2-benzenediol in lipopolysaccharide-stimulated BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs - research journal [gyanvihar.org]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the GC Analysis of 4-(Methylsulfinyl)butanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the derivatization and subsequent gas chromatographic (GC) analysis of 4-(methylsulfinyl)butanenitrile. Due to its low volatility and thermal instability, direct GC analysis of this sulfoxide is challenging. The protocol described herein employs a chemical derivatization step involving the reduction of the sulfoxide moiety to a more volatile and thermally stable thioether, 4-(methylthio)butanenitrile. This application note includes a comprehensive experimental protocol, expected quantitative data, and a discussion of the underlying principles.
Introduction
This compound is a nitrile compound that has garnered interest in natural products chemistry as it is formed from the hydrolysis of glucosinolates, which are secondary metabolites found in cruciferous vegetables.[1] When these plant tissues are damaged, the enzyme myrosinase hydrolyzes glucosinolates, leading to the formation of various breakdown products, including nitriles like this compound.[1] The analysis of such compounds is crucial for understanding the chemical composition and potential bioactivity of these food products.
Gas chromatography (GC) is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct GC analysis of sulfoxides like this compound is hampered by their polarity, low volatility, and susceptibility to thermal decomposition at elevated temperatures typical of GC inlets and columns.[2] To overcome these limitations, a derivatization step is necessary to convert the analyte into a form more amenable to GC analysis.
This protocol details a robust derivatization strategy based on the chemical reduction of the sulfoxide group to a thioether. The resulting product, 4-(methylthio)butanenitrile, exhibits increased volatility and thermal stability, allowing for reliable and reproducible GC analysis.
Experimental Protocols
Derivatization: Reduction of this compound
This procedure outlines a mild and selective reduction of the sulfoxide to a thioether using sodium borohydride and iodine. This method is advantageous as it is chemoselective for sulfoxides in the presence of other functional groups like nitriles.
Materials:
-
This compound standard
-
Sodium borohydride (NaBH₄)
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Sample vials, pipettes, and standard laboratory glassware
Procedure:
-
Accurately weigh 10 mg of this compound into a clean, dry round-bottom flask.
-
Dissolve the sample in 5 mL of anhydrous THF.
-
In a separate flask, prepare a solution of sodium borohydride (1.5 equivalents) in 2 mL of anhydrous THF.
-
Slowly add the sodium borohydride solution to the solution of this compound at room temperature with stirring.
-
After 15 minutes, add iodine (1.2 equivalents) portion-wise to the reaction mixture. The reaction is typically complete within 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the dropwise addition of saturated sodium thiosulfate solution until the color of iodine disappears.
-
Add 10 mL of dichloromethane and 10 mL of water to the mixture and transfer to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with 10 mL of water and 10 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., dichloromethane or ethyl acetate) for GC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following GC-MS conditions are recommended for the analysis of the derivatized product, 4-(methylthio)butanenitrile.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD) or a flame ionization detector (FID).
-
Capillary GC column: A non-polar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent is recommended.
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Transfer Line Temperature: 280 °C
MS Conditions (if applicable):
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-300
-
Scan Mode: Full scan for identification, Selected Ion Monitoring (SIM) for quantification.
Expected Retention Information:
The Kovats retention index is a system-independent value that helps in the identification of compounds. For 4-(methylthio)butanenitrile, the following Kovats retention indices have been reported:
-
Standard non-polar column (e.g., DB-5): Approximately 1061[3]
-
Standard polar column: Approximately 1806[3]
These values can be used to confirm the identity of the peak corresponding to 4-(methylthio)butanenitrile in the chromatogram by running a series of n-alkane standards under the same GC conditions.
Quantitative Data
The following tables summarize the expected performance characteristics of the GC method for the analysis of 4-(methylthio)butanenitrile. This data is representative and may vary depending on the specific instrumentation and laboratory conditions. The data is compiled based on typical performance for the analysis of aliphatic thioethers and other volatile sulfur compounds.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| 4-(methylthio)butanenitrile | 0.1 - 50 | > 0.995 |
Table 2: Method Detection and Quantification Limits
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| 4-(methylthio)butanenitrile | 0.05 | 0.15 |
Table 3: Precision and Recovery
| Analyte | Spiked Concentration (µg/mL) | Intra-day Precision (%RSD, n=5) | Inter-day Precision (%RSD, n=5) | Recovery (%) |
| 4-(methylthio)butanenitrile | 1.0 | < 5 | < 8 | 95 - 105 |
| 4-(methylthio)butanenitrile | 10.0 | < 4 | < 7 | 97 - 103 |
Signaling Pathway and Biological Relevance
While direct evidence for the involvement of this compound in specific signaling pathways is limited, a closely related compound, sulforaphane [1-isothiocyanato-4-(methylsulfinyl)butane], is a well-studied activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Activation of the Nrf2 pathway is a key mechanism by which cells protect themselves from oxidative stress and xenobiotic insults. Given the structural similarity, it is plausible that this compound or its metabolites could also modulate this or related cellular pathways.
Caption: Nrf2 signaling pathway activated by electrophiles.
Experimental Workflow
The overall workflow for the derivatization and GC analysis of this compound is depicted below.
Caption: Workflow for derivatization and GC analysis.
Conclusion
The derivatization of this compound via reduction to its corresponding thioether, 4-(methylthio)butanenitrile, is an effective strategy to enable its analysis by gas chromatography. The described protocol provides a detailed methodology for this derivatization and subsequent GC-MS analysis, offering good sensitivity, precision, and accuracy. This method is suitable for the quantitative determination of this compound in various sample matrices, aiding in research related to food chemistry, natural products, and drug development.
References
- 1. scispace.com [scispace.com]
- 2. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunomodulatory Effects of (R)-Sulforaphane on LPS-Activated Murine Immune Cells: Molecular Signaling Pathways and Epigenetic Changes in Histone Markers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(Methylsulfinyl)butanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Methylsulfinyl)butanenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound typically involves the oxidation of 4-(Methylthio)butanenitrile. Common impurities can include the unreacted starting material (4-(Methylthio)butanenitrile), the over-oxidized product (4-(Methylsulfonyl)butanenitrile), and residual solvents from the reaction and extraction steps.
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: To minimize degradation, this compound should be stored in a cool, dry place, away from strong oxidizing agents and direct sunlight. The sulfoxide functional group can be sensitive to heat and oxidation.[1] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q3: Can this compound be purified by distillation?
A3: While distillation is a common purification technique for liquids, it may not be ideal for this compound. Sulfoxides can undergo thermal elimination at elevated temperatures, leading to degradation of the product.[1] Therefore, other methods like chromatography or recrystallization are generally preferred.
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for determining the purity of this compound and quantifying impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is valuable for structural confirmation and can be used for quantitative analysis (qNMR).
Troubleshooting Guides
HPLC Purification
Issue: Peak Splitting or Tailing
This is a common issue when purifying polar compounds like this compound.
| Cause | Troubleshooting Steps | Expected Outcome |
| Column Overload | Reduce the sample concentration or injection volume. | Sharper, more symmetrical peaks. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. For sulfoxides, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape. | Improved peak symmetry (tailing factor closer to 1). |
| Secondary Interactions with Silica | Use a column with end-capping or a different stationary phase (e.g., a phenyl column) to minimize interactions with residual silanols.[2] | Reduced peak tailing and better resolution. |
| Presence of Impurities | Perform a pre-purification step (e.g., liquid-liquid extraction) to remove interfering impurities. | Cleaner chromatogram with fewer overlapping peaks. |
Issue: Poor Resolution Between the Product and Impurities
Achieving baseline separation from structurally similar impurities can be challenging.
| Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Mobile Phase Composition | Optimize the gradient or isocratic mobile phase composition. A shallow gradient can improve the separation of closely eluting peaks. | Increased resolution between the main peak and impurity peaks. |
| Incorrect Column Chemistry | Screen different column stationary phases (e.g., C18, Phenyl, Cyano) to exploit different separation mechanisms.[2] | Improved selectivity and resolution. |
| Insufficient Column Efficiency | Use a longer column or a column with a smaller particle size to increase the number of theoretical plates. | Sharper peaks and better separation. |
Recrystallization
Issue: Oiling Out
The compound separates as an oil instead of forming crystals.
| Cause | Troubleshooting Steps | Expected Outcome |
| Solution is Too Concentrated | Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly. | Formation of solid crystals instead of an oil. |
| Cooling Rate is Too Fast | Allow the solution to cool to room temperature slowly before placing it in an ice bath.[3] | Gradual crystal growth, preventing oil formation. |
| Inappropriate Solvent System | Choose a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. A solvent mixture may be necessary.[4] | Successful crystallization. |
Issue: Low Yield
The amount of recovered crystalline product is lower than expected.
| Cause | Troubleshooting Steps | Expected Outcome |
| Compound is Too Soluble in the Cold Solvent | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Choose a solvent with lower solubility for the compound at cold temperatures.[5] | Increased recovery of the crystalline product. |
| Too Much Solvent Was Used | Use the minimum amount of hot solvent required to dissolve the solid. If too much was added, carefully evaporate some of the solvent.[6] | Higher yield of crystals upon cooling. |
| Premature Crystallization During Hot Filtration | Ensure the funnel and receiving flask are pre-heated to prevent the compound from crystallizing on the filter paper. | Minimized loss of product during the filtration step. |
Experimental Protocols
Preparative HPLC Purification of this compound
Objective: To purify crude this compound to >98% purity.
Materials:
-
Crude this compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
Preparative C18 HPLC column (e.g., 10 µm, 250 x 21.2 mm)
-
HPLC system with a fraction collector
Method:
-
Sample Preparation: Dissolve the crude this compound in the mobile phase at a concentration of 10-20 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
HPLC Conditions:
-
Flow Rate: 20 mL/min
-
Detection: UV at 210 nm
-
Gradient: 5% B to 40% B over 30 minutes.
-
-
Purification: Inject the prepared sample onto the column. Collect fractions corresponding to the main product peak.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. Analyze the purity of the final product by analytical HPLC.
Recrystallization of this compound
Objective: To improve the purity of this compound by removing non-polar impurities.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexane
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
Method:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.[6]
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel.
-
Crystallization: Slowly add hexane to the hot ethyl acetate solution until the solution becomes slightly cloudy. Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvents.
Visualizations
Caption: Synthesis and purification workflow for this compound.
Caption: Logical workflow for troubleshooting common HPLC purification issues.
References
stability of 4-(Methylsulfinyl)butanenitrile under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4-(Methylsulfinyl)butanenitrile under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical features of this compound that influence its stability?
A1: The stability of this compound is primarily dictated by its two main functional groups: the nitrile (-C≡N) group and the methylsulfinyl (-S(O)CH₃) group.[1] The nitrile group is susceptible to hydrolysis, particularly under acidic or alkaline conditions, while the sulfoxide group can be sensitive to oxidation.[1]
Q2: How does pH affect the stability of this compound?
A2: The pH of the solution is a critical factor in the stability of this compound.
-
Acidic Conditions (pH < 7): The nitrile group can undergo acid-catalyzed hydrolysis to form 4-(methylsulfinyl)butanoic acid.[1] Strong acidic conditions can protonate the nitrogen atom of the nitrile, making the carbon atom more susceptible to nucleophilic attack by water.[1]
-
Neutral Conditions (pH ≈ 7): The compound is expected to be most stable at or near neutral pH, with the rate of hydrolysis being at its minimum.[1]
-
Alkaline Conditions (pH > 7): Under basic conditions, the nitrile group is also susceptible to hydrolysis, where a hydroxide ion can directly attack the nitrile carbon, leading to the formation of the corresponding carboxylate salt after workup.[1]
Q3: What are the expected degradation products of this compound?
A3: The primary degradation product from hydrolysis under both acidic and alkaline conditions is expected to be 4-(methylsulfinyl)butanoic acid.[1] Under oxidative stress, the methylsulfinyl group could be oxidized to a methylsulfonyl group, forming 4-(Methylsulfonyl)butanenitrile.
Q4: Are there any specific storage recommendations for this compound?
A4: To ensure stability, it is recommended to store this compound in a cool, dry place. For solutions, using a buffered system at a neutral pH is advisable to minimize hydrolysis. If the compound is dissolved in a solvent like DMSO for long-term storage, it is important to minimize exposure to water and oxygen.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound potency in an acidic aqueous solution. | Acid-catalyzed hydrolysis of the nitrile group. | Increase the pH of the solution to near neutral (pH 6-8) using a suitable buffer system. If the experimental conditions require an acidic environment, consider running the experiment at a lower temperature to reduce the rate of hydrolysis and use a freshly prepared solution. |
| Unexpected peaks observed during chromatographic analysis after storage in an alkaline buffer. | Base-catalyzed hydrolysis of the nitrile group. | Adjust the pH of the solution to neutral. For long-term storage, avoid alkaline conditions. Analyze the sample promptly after preparation if an alkaline pH is necessary for the experiment. |
| Formation of a more polar impurity upon exposure to air or oxidizing agents. | Oxidation of the methylsulfinyl group to a methylsulfonyl group. | Handle the compound under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is a concern. Avoid the use of strong oxidizing agents in the experimental setup unless it is part of a planned reaction. |
| Inconsistent results in bioassays. | Degradation of the compound in the assay medium. | Evaluate the pH and composition of the assay medium. Perform a stability study of the compound directly in the assay medium over the time course of the experiment to quantify any degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study - pH Stability
This protocol outlines a general procedure for assessing the stability of this compound at different pH values.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Preparation of Test Solutions:
-
Acidic: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL.
-
Neutral: Dilute the stock solution with purified water (or a neutral buffer like PBS) to a final concentration of 100 µg/mL.
-
Alkaline: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL.
-
-
Incubation: Incubate the test solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, and 72 hours). Protect the solutions from light.
-
Sample Analysis: At each time point, withdraw an aliquot of each solution. Neutralize the acidic and alkaline samples before analysis. Analyze the samples by a validated stability-indicating HPLC method (e.g., reversed-phase HPLC with UV detection) to determine the concentration of the parent compound and detect any degradation products.
-
Data Evaluation: Calculate the percentage of degradation at each time point and pH condition.
Data Presentation
Table 1: Summary of Expected Stability of this compound under Different pH Conditions
| Condition | pH Range | Primary Degradation Pathway | Expected Major Degradation Product | Relative Stability |
| Acidic | 1 - 4 | Nitrile Hydrolysis | 4-(Methylsulfinyl)butanoic acid | Low |
| Slightly Acidic | 4 - 6 | Nitrile Hydrolysis (slower rate) | 4-(Methylsulfinyl)butanoic acid | Moderate |
| Neutral | 6 - 8 | Baseline Stability | Minimal degradation | High |
| Slightly Alkaline | 8 - 10 | Nitrile Hydrolysis (slower rate) | 4-(Methylsulfinyl)butanoate | Moderate |
| Alkaline | 10 - 14 | Nitrile Hydrolysis | 4-(Methylsulfinyl)butanoate | Low |
Visualizations
Caption: Hydrolysis pathways of this compound under acidic and alkaline conditions.
Caption: General experimental workflow for a pH stability study.
References
proper storage conditions for 4-(Methylsulfinyl)butanenitrile to prevent degradation
This technical support center provides guidance on the proper storage, handling, and troubleshooting for 4-(Methylsulfinyl)butanenitrile to ensure its stability and integrity in research applications.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To prevent degradation, this compound should be stored under controlled conditions. For long-term stability, refrigeration is recommended.[1] The compound should be kept in a tightly sealed, airtight container to prevent moisture absorption, which can lead to hydrolysis.[1] Storing under an inert atmosphere, such as nitrogen or argon, is also advised to protect against oxidation and moisture.[1] The container should be light-resistant to prevent photodegradation.
Q2: What are the primary degradation pathways for this compound?
A2: The two main degradation pathways are hydrolysis of the nitrile group and oxidation of the sulfoxide group. The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which converts it into a carboxylic acid. The sulfoxide group can be oxidized to a sulfone, particularly in the presence of strong oxidizing agents.
Q3: How can I tell if my sample of this compound has degraded?
A3: Degradation can be identified by changes in the physical appearance of the sample, such as discoloration. However, the most reliable methods for detecting degradation are analytical techniques like HPLC, GC, and NMR spectroscopy. The appearance of new peaks in a chromatogram or new signals in an NMR spectrum that correspond to the degradation products (e.g., 4-(methylsulfinyl)butanoic acid or 4-(methylsulfonyl)butanenitrile) are clear indicators of degradation.
Q4: What safety precautions should I take when handling this compound?
A4: Standard laboratory personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, should be worn.[1] Work in a well-ventilated area or under a chemical fume hood. In case of contact with skin or eyes, flush the affected area with water for at least 15 minutes.[1]
Storage Conditions Summary
For optimal stability, adhere to the following storage conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) for long-term storage[1] | Slows down the rate of potential degradation reactions. |
| 10–25°C for short-term storage[1] | Acceptable for immediate or frequent use. | |
| Atmosphere | Inert gas (Nitrogen or Argon)[1] | Prevents oxidation of the sulfoxide group and minimizes exposure to moisture. |
| Container | Airtight, light-resistant glass vial or ampoule[1] | Protects from moisture and light, which can catalyze degradation. |
| Handling | Use of desiccants (e.g., silica gel) in storage containers[1] | Absorbs any residual moisture to prevent hydrolysis of the nitrile group. |
Troubleshooting Guide
If you suspect degradation of your this compound sample, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for identifying and addressing the degradation of this compound.
Potential Degradation Pathways
The primary chemical instabilities of this compound are hydrolysis and oxidation.
Caption: The two primary degradation pathways for this compound.
Experimental Protocols
Below is a representative experimental protocol for a reaction involving a nitrile and a sulfoxide, illustrating a context in which the stability of this compound is critical. This protocol is for illustrative purposes and should be adapted based on specific experimental goals.
Example Protocol: Synthesis of a Substituted Amide via Partial Hydrolysis
Objective: To synthesize 4-(methylsulfinyl)butanamide by controlled partial hydrolysis of this compound.
Materials:
-
This compound
-
Sulfuric acid (concentrated)
-
Deionized water
-
Sodium bicarbonate (saturated solution)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.31 g, 10 mmol).
-
Slowly add concentrated sulfuric acid (5 mL) while cooling the flask in an ice bath.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Carefully pour the reaction mixture over crushed ice (50 g) in a beaker.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 4-(methylsulfinyl)butanamide.
References
troubleshooting peak tailing in HPLC analysis of 4-(Methylsulfinyl)butanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 4-(Methylsulfinyl)butanenitrile. It is designed for researchers, scientists, and drug development professionals to address common issues, with a focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?
A1: The most frequent cause of peak tailing for polar, sulfur-containing compounds like this compound is secondary interactions between the analyte and the stationary phase. The sulfinyl group in the molecule can interact with active silanol groups on the surface of silica-based columns, leading to asymmetrical peaks.[1][2][3][4]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is a critical factor. At a mid-range pH, residual silanol groups on the silica packing can be ionized and interact with the polar sulfinyl group of the analyte, causing tailing.[1][2][5] Lowering the mobile phase pH (e.g., to ~2.5-3) can suppress the ionization of silanol groups, thereby minimizing these secondary interactions and improving peak symmetry.[5][6]
Q3: Can the choice of HPLC column impact peak tailing for this analyte?
A3: Absolutely. Using a modern, high-purity, end-capped C18 or a polar-embedded column can significantly reduce peak tailing.[2][5][6][7] These columns have fewer accessible silanol groups, leading to more symmetrical peaks for polar analytes. For compounds with similar structures, reversed-phase C18 columns have been used effectively.
Q4: What are some initial, simple steps to take if I observe peak tailing?
A4: Before making significant changes to your method, consider these simple checks:
-
Ensure your sample is fully dissolved in the mobile phase.[8]
-
Reduce the injection volume or sample concentration to rule out column overload.[8]
-
Check for any extra-column volume by ensuring tubing is as short as possible and connections are secure.[5]
Q5: Are there any mobile phase additives that can help reduce peak tailing?
A5: Yes, adding a competing base, such as triethylamine (TEA), to the mobile phase can help mask the active silanol sites on the stationary phase and improve the peak shape of polar compounds.[1][8] However, be aware that TEA can be difficult to remove from the column. Alternatively, using a buffered mobile phase can help maintain a consistent pH and improve peak symmetry.[6]
Troubleshooting Guide for Peak Tailing
Peak tailing can be a frustrating issue that compromises the quality of your chromatographic data. This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.
Step 1: Initial Assessment and Simple Checks
The first step in troubleshooting is to assess the extent of the problem and perform simple checks that do not require significant method alterations.
Troubleshooting Workflow: Initial Assessment
References
- 1. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatographic behaviour in reversed-phase high-performance liquid chromatography with micellar and submicellar mobile phases: effects of the organic modifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nacalai.com [nacalai.com]
- 6. HPLC Dimethyl sulfoxide | LC9884 | CAS 67-68-5 | LiChrom [lichrom.com]
- 7. lcms.cz [lcms.cz]
- 8. drawellanalytical.com [drawellanalytical.com]
optimizing mass spectrometry parameters for 4-(Methylsulfinyl)butanenitrile detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the detection of 4-(Methylsulfinyl)butanenitrile using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the expected protonated molecule of this compound in positive ion electrospray ionization (ESI+)?
A1: The molecular weight of this compound is 131.20 g/mol . In positive ion ESI, the molecule is expected to readily protonate to form the [M+H]⁺ ion. Therefore, you should be looking for a precursor ion with a mass-to-charge ratio (m/z) of approximately 132.2.
Q2: What are the most common adducts observed with nitrile compounds in ESI?
A2: Besides the protonated molecule [M+H]⁺, it is not uncommon to observe other adducts, particularly with sodium [M+Na]⁺ and potassium [M+K]⁺, especially if the sample or mobile phase contains traces of these salts. For this compound, these would correspond to m/z 154.2 and m/z 170.1, respectively. Acetonitrile, a common mobile phase component, can also form adducts with some analytes.
Q3: Which ionization mode, positive or negative, is more suitable for this compound?
A3: Positive electrospray ionization (ESI+) is generally more suitable for this compound. The presence of the nitrogen atom in the nitrile group and the oxygen atom in the sulfinyl group allows for efficient protonation, leading to a strong signal for the [M+H]⁺ ion.
Q4: How can I improve the chromatographic peak shape for this compound?
A4: Poor peak shape, such as tailing, can often be attributed to interactions with the stationary phase or issues with the mobile phase. Consider the following:
-
Mobile Phase Modifier: Adding a small amount of an acid, such as 0.1% formic acid, to the mobile phase can improve peak shape by ensuring consistent protonation of the analyte.
-
Column Choice: A standard C18 column is a good starting point. However, if peak tailing persists, a column with a different stationary phase, such as a pentafluorophenyl (PFP) column, might provide better results.
-
Gradient Optimization: Adjusting the gradient elution profile can help to sharpen peaks.
Q5: What are typical starting points for collision energy when developing a Multiple Reaction Monitoring (MRM) method?
A5: A good starting point for collision energy (CE) optimization is to perform a product ion scan on the precursor ion and then ramp the CE to find the optimal value for the desired fragment. For a compound of this size, a CE range of 10-40 eV would be a reasonable starting point for initial experiments. For sulforaphane nitrile, a close structural analog, a successful MRM transition has been reported, which can serve as a valuable reference.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal Intensity | 1. Incorrect precursor ion selected.2. Inefficient ionization.3. Poor fragmentation.4. Sample degradation. | 1. Verify the m/z of the [M+H]⁺ ion (approx. 132.2).2. Optimize source parameters: increase capillary voltage, adjust gas flows and temperature.3. Perform a product ion scan to identify major fragments and optimize collision energy.4. Ensure sample stability; prepare fresh samples if necessary. |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions with the column.2. Inappropriate mobile phase pH.3. Column overload. | 1. Add 0.1% formic acid to the mobile phase.2. Consider a different column chemistry (e.g., PFP).3. Reduce the injection volume or sample concentration. |
| High Background Noise | 1. Contaminated mobile phase or solvent.2. Leaks in the LC system.3. Dirty ion source. | 1. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.2. Check for and tighten any loose fittings.3. Clean the ion source components according to the manufacturer's instructions. |
| Inconsistent Fragmentation Pattern | 1. Fluctuations in collision energy.2. Unstable ion source conditions. | 1. Ensure the collision energy is set to a constant, optimized value.2. Check for stability of source parameters (voltages, gas flows, temperature) during the run. |
| Carryover in Blank Injections | 1. Analyte adsorption in the injection port, column, or tubing.2. Insufficient needle wash. | 1. Use a stronger wash solvent in the autosampler.2. Increase the duration and/or volume of the needle wash.3. If carryover persists, consider replacing the injection port seals or tubing. |
Quantitative Mass Spectrometry Parameters
The following table summarizes recommended starting parameters for the LC-MS/MS analysis of this compound based on data from structurally similar compounds, such as sulforaphane nitrile.[1] Optimization will be required for your specific instrument and experimental conditions.
| Parameter | Recommended Value | Notes |
| Precursor Ion (m/z) | 132.2 | [M+H]⁺ |
| Product Ion (m/z) | To be determined experimentally | A likely fragment would result from the loss of the methylsulfinyl group or cleavage of the alkyl chain. Based on sulforaphane nitrile (precursor m/z 146, product m/z 98), a key fragment could be around m/z 70-100.[1] |
| Ionization Mode | Positive Electrospray (ESI+) | |
| Capillary Voltage | 3.0 - 4.5 kV | Optimize for maximum signal intensity. |
| Desolvation Gas Flow | 600 - 1000 L/hr | Instrument dependent. |
| Desolvation Temperature | 350 - 500 °C | Instrument dependent. |
| Collision Energy (CE) | 10 - 30 eV | Optimize for the specific product ion. |
Experimental Protocol: MRM Method Development
This protocol outlines the steps for developing a robust MRM method for the quantification of this compound.
1. Analyte Infusion and Precursor Ion Identification: a. Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid. b. Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min. c. Acquire a full scan mass spectrum in positive ESI mode over a mass range of m/z 50-200. d. Identify the [M+H]⁺ ion at m/z 132.2.
2. Product Ion Scan and Fragment Identification: a. Set the mass spectrometer to product ion scan mode, selecting m/z 132.2 as the precursor ion. b. Ramp the collision energy (e.g., from 5 to 40 eV) to observe the fragmentation pattern. c. Identify the most intense and stable product ions.
3. MRM Transition Optimization: a. Select the most promising precursor-product ion pairs for MRM analysis. b. For each transition, perform a collision energy optimization experiment by injecting the analyte and varying the CE to find the value that yields the highest product ion intensity.
4. Chromatographic Method Development: a. Column: Start with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm). b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient: Develop a gradient that provides good retention and peak shape for the analyte. A starting point could be:
- 0-1 min: 5% B
- 1-5 min: 5% to 95% B
- 5-6 min: 95% B
- 6-6.1 min: 95% to 5% B
- 6.1-8 min: 5% B e. Flow Rate: 0.3 - 0.5 mL/min. f. Injection Volume: 1 - 10 µL.
5. Method Validation: a. Once the MRM transitions and chromatographic conditions are optimized, validate the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.
Visualizations
Caption: Troubleshooting workflow for common mass spectrometry issues.
Caption: Logical workflow for MRM method development.
References
overcoming solubility issues of 4-(Methylsulfinyl)butanenitrile in biological media
Welcome to the technical support center for 4-(Methylsulfinyl)butanenitrile. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges in biological media.
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of this compound, and what is its expected solubility?
This compound, also known as sulforaphane nitrile, is a compound found in cruciferous vegetables. Its physicochemical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₉NOS | [1] |
| Molecular Weight | 131.20 g/mol | [1] |
| Predicted XLogP3 | -0.6 | [1] |
| Synonyms | Sulforaphane nitrile, 4-Methanesulfinylbutanenitrile | |
The predicted XLogP3 value of -0.6 suggests that the compound is hydrophilic and should have relatively good intrinsic solubility in aqueous solutions.[1] However, in complex biological media containing salts, proteins, and other components, its solubility limit can be easily exceeded, leading to precipitation.
For comparison, the structurally similar compound L-Sulforaphane is described as sparingly soluble in aqueous buffers.[2]
Table 2: Reported Solubility of Analogue L-Sulforaphane
| Solvent | Approximate Solubility | Source |
|---|---|---|
| PBS (pH 7.2) | ~10 mg/mL | [2] |
| Water | 50 mg/mL (282.02 mM) | [3] |
| DMSO | ~16 mg/mL | [2] |
| Ethanol | Supplied as a solution |[2] |
Note: The high reported solubility in water from one source may vary based on experimental conditions. Researchers should always determine solubility empirically.
Q2: My compound is precipitating when I add it to my cell culture medium. What are the likely causes?
Precipitation in biological media, even for compounds with good predicted water solubility, is a common issue. The primary causes include:
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Exceeding Maximum Solubility: The final concentration in your medium is likely above the compound's solubility limit in that specific complex environment.
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"Salting Out" Effect: The high concentration of salts and ions in buffers and culture media can decrease the solubility of organic compounds.
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Co-solvent Crash: When a compound is dissolved in a high concentration in an organic solvent (like DMSO) and then rapidly diluted into an aqueous medium, the solvent disperses, and the compound can "crash out" of the solution as a precipitate.[4]
-
Interaction with Media Components: The compound may interact with proteins (e.g., from Fetal Bovine Serum - FBS) or other components, leading to aggregation and precipitation.
Q3: What is the best practice for preparing a stock solution of this compound?
Preparing a high-concentration, stable stock solution in an appropriate organic solvent is the critical first step. Dimethyl sulfoxide (DMSO) is the most common choice for in vitro studies.[5]
See Protocol 1 for a detailed methodology.
Q4: How can I prepare my final working solution to avoid precipitation in the biological medium?
There are several strategies to improve the final solubility of your compound. The best approach depends on the required final concentration and the sensitivity of your experimental system (e.g., cell line).
-
Method 1: Standard Dilution with a Co-solvent: This is the most common method. A stock solution in DMSO is serially diluted and then added to the final medium, ensuring the final DMSO concentration remains non-toxic to cells.[6] Most cell lines can tolerate a final DMSO concentration of 0.5%, while some can tolerate up to 1%.[6] Primary cells are often more sensitive.[6]
Table 3: General Guidelines for Maximum DMSO Concentration in Cell Culture
| Final DMSO Conc. | General Cellular Effect | Recommendation | Source |
|---|---|---|---|
| < 0.1% | Generally considered safe for most cell types, including sensitive and primary cells. | Recommended for sensitive assays or long-term exposure. | [6] |
| 0.1% - 0.5% | Tolerated by most robust, immortalized cell lines without significant cytotoxicity. | Widely used standard for many in vitro assays. | [6][7] |
| 0.5% - 1.0% | May induce stress or differentiation in some cell lines; cytotoxicity becomes a concern. | Use with caution; requires vehicle control validation. | [5][6] |
| > 1.0% | Significant cytotoxicity and pharmacological effects are likely. | Generally not recommended. |[5][8] |
-
Method 2: Using Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that act as "molecular buckets" to encapsulate hydrophobic molecules, increasing their aqueous solubility.[9] This method is excellent for reducing the required amount of organic co-solvent.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[10] See Protocol 2 for details.
Table 4: Comparison of Common Cyclodextrins for Solubility Enhancement
| Cyclodextrin Type | Key Characteristics |
|---|---|
| α-Cyclodextrin | Smaller cavity, suitable for smaller molecules. |
| β-Cyclodextrin (β-CD) | Mid-sized cavity, widely used but has lower aqueous solubility itself. |
| γ-Cyclodextrin | Larger cavity, suitable for larger molecules. |
| Hydroxypropyl-β-CD (HP-β-CD) | A chemically modified derivative of β-CD with significantly higher aqueous solubility and lower toxicity. Often the preferred choice for biological experiments. [10] |
| Sulfobutylether-β-CD (SBE-β-CD) | Anionic derivative with very high water solubility, often used in parenteral formulations. |
Q5: My cells are exhibiting toxicity. How can I distinguish between compound-induced toxicity and toxicity from the solubilization vehicle?
It is crucial to run parallel vehicle controls to ensure that the observed effects are from your compound and not the solvent or solubilizing agent.
A vehicle control is an identical experiment where you add the same volume of the solvent/solubilizer solution (e.g., 0.5% DMSO in media, or media with cyclodextrin) without your compound of interest. If the cells in the vehicle control group show toxicity, your solubilization method is the likely cause. See Protocol 3 for setting up proper controls.
Troubleshooting Workflows and Visualizations
The following diagrams illustrate decision-making and experimental processes for addressing solubility issues.
Caption: Troubleshooting workflow for compound precipitation.
Caption: Cyclodextrin inclusion complex mechanism.
References
- 1. This compound | C5H9NOS | CID 100579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. mdpi.com [mdpi.com]
- 9. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side-product formation during 4-(Methylsulfinyl)butanenitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the synthesis of 4-(Methylsulfinyl)butanenitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the two main stages of this compound synthesis: the formation of the 4-(methylthio)butanenitrile precursor and its subsequent oxidation to the desired sulfoxide.
Stage 1: Synthesis of 4-(methylthio)butanenitrile
Issue 1.1: Low or No Yield of 4-(methylthio)butanenitrile
| Potential Cause | Recommended Action | Expected Outcome |
| Incomplete reaction of 4-chlorobutyronitrile. | Ensure the reaction is stirred for an extended period (e.g., 12-24 hours) at room temperature to allow for complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). | Increased consumption of starting material and higher yield of the desired thioether. |
| Degradation of sodium thiomethoxide. | Use freshly prepared or properly stored sodium thiomethoxide. Ensure the reagent is protected from moisture and air. | Improved nucleophilicity of the thiomethoxide, leading to a more efficient reaction. |
| Side reactions of 4-chlorobutyronitrile. | Maintain a low reaction temperature during the addition of 4-chlorobutyronitrile to the sodium thiomethoxide solution to minimize potential elimination or other side reactions. | Reduced formation of undesired byproducts and an increased yield of the target thioether. |
Issue 1.2: Presence of Impurities in the Crude 4-(methylthio)butanenitrile
| Potential Cause | Recommended Action | Expected Outcome |
| Unreacted 4-chlorobutyronitrile. | Increase the molar excess of sodium thiomethoxide slightly (e.g., 1.1-1.2 equivalents). | Drive the reaction to completion, minimizing the amount of residual starting material. |
| Formation of dialkylated products. | Add the 4-chlorobutyronitrile to the sodium thiomethoxide solution slowly and with efficient stirring to avoid localized high concentrations of the alkylating agent. | Minimized formation of the dialkylated sulfide byproduct. |
| Residual solvent or salts from workup. | Ensure thorough washing of the organic extracts with water and brine. Dry the organic layer completely over a suitable drying agent (e.g., anhydrous sodium sulfate) before solvent evaporation. | A cleaner crude product with fewer inorganic impurities. |
Stage 2: Oxidation of 4-(methylthio)butanenitrile to this compound
Issue 2.1: Over-oxidation to 4-(methylsulfonyl)butanenitrile (Sulfone)
| Potential Cause | Recommended Action | Expected Outcome |
| Excessive amount of oxidizing agent. | Carefully control the stoichiometry of the oxidizing agent. Use approximately 1.0-1.1 equivalents of the oxidant. | Minimized formation of the sulfone byproduct. The selective oxidation to the sulfoxide is favored. |
| Reaction temperature is too high. | Maintain a low and controlled reaction temperature, typically at or below room temperature. For highly reactive oxidants, cooling in an ice bath may be necessary. | Reduced rate of the second oxidation step (sulfoxide to sulfone), thus increasing the selectivity for the sulfoxide. |
| Prolonged reaction time. | Monitor the reaction closely by TLC or HPLC. Quench the reaction as soon as the starting thioether is consumed. | Prevention of the slower over-oxidation of the desired sulfoxide to the sulfone. |
| Choice of oxidizing agent. | Utilize a milder and more selective oxidizing agent. Hydrogen peroxide in the presence of a catalyst or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures are common choices. | Higher selectivity for the sulfoxide and reduced sulfone formation. |
Table 1: Comparison of Common Oxidizing Agents for Sulfide to Sulfoxide Conversion (General Data)
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages | Potential Sulfone Formation |
| Hydrogen Peroxide (H₂O₂) | Catalytic acid or metal catalyst, various solvents | "Green" oxidant (byproduct is water), cost-effective.[1][2] | Often requires a catalyst and careful temperature control. | Can be significant if not controlled. |
| m-CPBA | Chlorinated solvents (e.g., DCM), 0°C to rt | Generally high yielding and selective at low temperatures.[3] | Byproduct (m-chlorobenzoic acid) needs to be removed during workup. | Increases with higher temperatures and excess m-CPBA. |
| Sodium Periodate (NaIO₄) | Methanol/water | Good selectivity for sulfoxides. | Stoichiometric waste. | Generally low. |
| Oxone® (KHSO₅·KHSO₄·K₂SO₄) | Methanol/water | Readily available and effective. | Can be less selective, leading to sulfone formation. | Can be high, especially with prolonged reaction times. |
Issue 2.2: Incomplete Oxidation of 4-(methylthio)butanenitrile
| Potential Cause | Recommended Action | Expected Outcome |
| Insufficient amount of oxidizing agent. | Use at least one full equivalent of the oxidizing agent. | Complete consumption of the starting thioether. |
| Low reaction temperature. | If the reaction is sluggish, allow the temperature to slowly rise to room temperature. | Increased reaction rate and conversion of the starting material. |
| Poor quality of the oxidizing agent. | Use a fresh or properly stored and assayed oxidizing agent. | Ensure the correct stoichiometry and achieve complete oxidation. |
Issue 2.3: Difficulty in Purifying this compound
| Potential Cause | Recommended Action | Expected Outcome |
| Co-elution of sulfoxide and sulfone in chromatography. | Use a more polar eluent system for silica gel chromatography. A gradient elution may be necessary to achieve good separation. Alternatively, reverse-phase HPLC can be effective. | Successful separation of the more polar sulfoxide from the less polar sulfone. |
| Presence of acidic or basic impurities from the reaction. | Neutralize the reaction mixture during workup and wash the organic phase with a saturated sodium bicarbonate solution and brine. | Removal of ionic impurities that can interfere with chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side-product in the synthesis of this compound?
A1: The most common and significant side-product is the corresponding sulfone, 4-(methylsulfonyl)butanenitrile. This arises from the over-oxidation of the desired sulfoxide.[4] Careful control of the oxidation conditions is crucial to minimize its formation.
Q2: How can I monitor the progress of the oxidation reaction?
A2: Thin Layer Chromatography (TLC) is a convenient method. The starting thioether is the least polar, the sulfoxide is of intermediate polarity, and the sulfone is the most polar. Staining with potassium permanganate can help visualize the spots. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q3: Are there any "green" methods for the oxidation step?
A3: Yes, using hydrogen peroxide as the oxidant is considered a "green" approach as its only byproduct is water.[1][2] This method often requires a catalyst, and conditions need to be optimized to maintain selectivity for the sulfoxide.
Q4: Can the nitrile group react under the oxidation conditions?
A4: While the nitrile group is generally stable to many oxidizing agents used for sulfide oxidation, harsh conditions or certain reagents could potentially lead to hydrolysis to the corresponding amide or carboxylic acid. However, under controlled and selective oxidation conditions for the sulfide, the nitrile group is typically unaffected.
Q5: What is a suitable workup procedure after the oxidation with m-CPBA?
A5: After the reaction is complete, the mixture can be washed with a solution of sodium bisulfite or sodium thiosulfate to quench any remaining peroxide. Subsequently, washing with a saturated solution of sodium bicarbonate will remove the m-chlorobenzoic acid byproduct.
Experimental Protocols
Protocol 1: Synthesis of 4-(methylthio)butanenitrile
This protocol is a general procedure based on the nucleophilic substitution of 4-chlorobutyronitrile with sodium thiomethoxide.[5]
Materials:
-
4-chlorobutyronitrile
-
Sodium thiomethoxide
-
Ethanol
-
Water
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Nitrogen or Argon gas
Procedure:
-
Prepare a solution of sodium thiomethoxide in a mixture of water and ethanol in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 4-chlorobutyronitrile in ethanol to the cooled sodium thiomethoxide solution.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
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Stir the reaction mixture for 12-24 hours.
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Quench the reaction by adding water.
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Extract the aqueous mixture with dichloromethane (3x).
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Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(methylthio)butanenitrile.
-
The product can be further purified by vacuum distillation if necessary.
Protocol 2: Selective Oxidation to this compound using Hydrogen Peroxide
This protocol is a general method for the selective oxidation of sulfides to sulfoxides using hydrogen peroxide.[1]
Materials:
-
4-(methylthio)butanenitrile
-
30% Hydrogen peroxide (H₂O₂)
-
Glacial acetic acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-(methylthio)butanenitrile in glacial acetic acid in a round-bottom flask with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add 1.1 equivalents of 30% hydrogen peroxide to the stirred solution.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, carefully quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the mixture with dichloromethane (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the sulfoxide from any sulfone byproduct.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the oxidation step.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. Autonomous Multi‐Step and Multi‐Objective Optimization Facilitated by Real‐Time Process Analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
how to prevent the oxidation of 4-(Methylsulfinyl)butanenitrile to its sulfone analog
Welcome to the technical support center for 4-(Methylsulfinyl)butanenitrile. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to prevent the unwanted oxidation of this compound to its sulfone analog during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is the key structural difference between this compound and its sulfone analog?
The key difference lies in the oxidation state of the sulfur atom. This compound is a sulfoxide, containing a sulfur atom double-bonded to one oxygen atom (a sulfinyl group, -S=O). Its sulfone analog, 4-(Methylsulfonyl)butanenitrile, is in a higher oxidation state, with the sulfur atom double-bonded to two oxygen atoms (a sulfonyl group, -SO₂). This additional oxygen atom significantly alters the molecule's polarity, reactivity, and electronic properties.
Q2: Why does this compound unexpectedly oxidize to the sulfone in my experiments?
The sulfinyl group in this compound is susceptible to further oxidation.[1] This over-oxidation is a common issue in organosulfur chemistry and can be triggered by several factors:
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Choice of Oxidant: Using strong or non-selective oxidizing agents (e.g., potassium permanganate, m-CPBA in excess) will readily convert the sulfoxide to the sulfone.[2]
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Reaction Stoichiometry: Using more than one equivalent of an oxidizing agent, even a milder one, can lead to the formation of the sulfone byproduct.
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Reaction Conditions: Elevated temperatures, prolonged reaction times, or the presence of certain metal catalysts can promote over-oxidation.[3][4]
-
Atmospheric Oxygen: While less common for this specific transformation, prolonged exposure to air in the presence of catalysts or light can sometimes contribute to slow oxidation.
Q3: How can I prevent the formation of the sulfone analog during its synthesis from the parent sulfide?
The synthesis of this compound involves a controlled oxidation of its thioether precursor, 4-(methylthio)butanenitrile.[1] To prevent over-oxidation to the sulfone, careful selection of reagents and control of reaction conditions are critical.[4] Key strategies include:
-
Use of Selective Oxidants: Employing reagents known for selective sulfide-to-sulfoxide oxidation, such as sodium metaperiodate (NaIO₄) or one equivalent of hydrogen peroxide (H₂O₂).[2][5]
-
Strict Stoichiometric Control: Limiting the amount of the oxidizing agent to 1.0-1.1 equivalents relative to the starting sulfide.
-
Low-Temperature Conditions: Running the reaction at reduced temperatures (e.g., 0 °C to room temperature) to decrease the rate of the second oxidation step.
Q4: What are the best practices for storing this compound to ensure its stability?
To minimize degradation and potential oxidation over time, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is advisable to store it in a cool, dark, and dry place. While alkyl sulfoxides are generally stable, this practice minimizes exposure to atmospheric oxygen and moisture, which could potentially contribute to slow degradation in the presence of trace impurities.
Troubleshooting Guides
Problem: Significant Sulfone Byproduct Detected After Reaction
If you have detected the presence of 4-(Methylsulfonyl)butanenitrile in your product, use the following workflow to diagnose the potential cause and identify a solution.
Caption: Troubleshooting workflow for sulfone byproduct formation.
Data & Protocols
Table 1: Selecting an Oxidant for Sulfide to Sulfoxide Synthesis
When preparing this compound from its sulfide precursor, the choice of oxidant is paramount to prevent over-oxidation.
| Oxidizing Agent | Typical Conditions | Selectivity (Sulfoxide vs. Sulfone) | Key Considerations |
| Sodium metaperiodate (NaIO₄) | 1.1 eq, Methanol/Water, 0 °C to RT | Excellent | Often precipitates inorganic salts, simplifying workup.[2] |
| Hydrogen Peroxide (H₂O₂) | 1.0-1.1 eq, Acetic Acid or MeOH, 0 °C to RT | Good to Excellent | Stoichiometry is critical. Catalysts (e.g., FeCl₃, TFA) can improve selectivity but may require optimization.[4][5] |
| m-CPBA | 1.0 eq, CH₂Cl₂, -78 °C to 0 °C | Good | Highly temperature-dependent. Excess m-CPBA will rapidly produce the sulfone. |
| Urea-Hydrogen Peroxide (UHP) | 1.0-1.2 eq, Catalyst (e.g., Ph₂Se₂), CH₂Cl₂ | Good | A solid, safer alternative to concentrated H₂O₂.[5] |
| Potassium Permanganate (KMnO₄) | Varies | Poor | Generally too strong and will lead to significant sulfone formation. Not recommended for this synthesis.[2] |
Protocol: Selective Synthesis of this compound
This protocol details the selective oxidation of 4-(methylthio)butanenitrile, adapted from general procedures for sulfoxide synthesis.[2][5]
Reaction Scheme:
Caption: Oxidation pathway from sulfide to sulfone.
Materials:
-
4-(methylthio)butanenitrile (1.0 eq)
-
Sodium metaperiodate (NaIO₄) (1.1 eq)
-
Methanol (MeOH)
-
Deionized Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve 4-(methylthio)butanenitrile in a 1:1 mixture of methanol and water in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to bring the temperature to 0 °C.
-
Addition of Oxidant: In a separate beaker, dissolve sodium metaperiodate (1.1 equivalents) in a minimum amount of deionized water. Add this solution dropwise to the cooled sulfide solution over 30-45 minutes using an addition funnel. Monitor the internal temperature to ensure it does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. The goal is to consume all starting material while minimizing the formation of the higher Rf sulfone spot.
-
Workup: Once the reaction is complete, filter the mixture to remove the precipitated sodium iodate. Reduce the volume of the filtrate under reduced pressure to remove most of the methanol.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract three times with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: If the sulfone byproduct is present, purify the crude product using flash column chromatography on silica gel. A solvent system of ethyl acetate/hexanes or dichloromethane/methanol is typically effective, as the sulfoxide is significantly more polar than the starting sulfide but less polar than the sulfone.
References
- 1. This compound | 61121-65-1 | Benchchem [benchchem.com]
- 2. Organosulfur compound - Sulfoxides, Sulfones, Polyvalent | Britannica [britannica.com]
- 3. Sulfone synthesis by oxidation [organic-chemistry.org]
- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions [mdpi.com]
- 5. Sulfoxide synthesis by oxidation [organic-chemistry.org]
addressing matrix effects in the analysis of 4-(Methylsulfinyl)butanenitrile from biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing 4-(Methylsulfinyl)butanenitrile from biological samples.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Co-elution with interfering matrix components. | Optimize the chromatographic gradient to better separate the analyte from interferences. Consider using a different stationary phase (e.g., a phenyl-hexyl column instead of a C18). |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single ionic state. | |
| Low Analyte Response/Sensitivity | Significant ion suppression due to matrix effects.[1] | Implement a more rigorous sample clean-up procedure such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components like phospholipids.[2][3] |
| Suboptimal ionization source parameters. | Optimize source parameters (e.g., gas flows, temperature, and voltages) by infusing a standard solution of this compound. | |
| High Variability in Results (Poor Precision) | Inconsistent matrix effects between samples. | Use a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for variations in matrix effects.[2] |
| Inefficient or variable sample extraction. | Ensure the chosen extraction method is validated for reproducibility. Automating the extraction process can improve consistency. | |
| Signal Enhancement (Unusually High Response) | Co-eluting matrix components enhancing the ionization of the analyte. | Improve chromatographic separation to isolate the analyte from the enhancing species. Dilute the sample extract to reduce the concentration of the interfering components.[4] |
| Carryover (Analyte Detected in Blank Injections) | Adsorption of the analyte to parts of the LC-MS/MS system. | Optimize the needle wash solvent and procedure. A wash solution containing a higher percentage of organic solvent or a different solvent may be more effective. |
| High concentration samples contaminating the system. | Inject a series of blank samples after high concentration standards or samples to ensure the system is clean before the next run. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of inaccurate quantification of this compound in biological samples?
A1: The most common issue is the "matrix effect," where endogenous components of the biological sample (e.g., salts, phospholipids, proteins) co-elute with this compound and interfere with its ionization in the mass spectrometer.[1][5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which result in inaccurate quantification.[1]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: Two common methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of this compound is introduced into the LC eluent after the analytical column. A blank matrix extract is then injected. Any dip or rise in the constant signal baseline indicates the retention time at which ion suppression or enhancement occurs.
-
Post-Extraction Spike: This is a quantitative method. The response of the analyte in a neat solution is compared to the response of the analyte spiked into a blank matrix sample that has undergone the extraction procedure. The ratio of these responses is the matrix factor (MF). An MF less than 1 indicates ion suppression, while an MF greater than 1 indicates ion enhancement.[1]
Q3: What are the best sample preparation techniques to minimize matrix effects for this compound analysis?
A3: The choice of sample preparation technique depends on the biological matrix and the required sensitivity.
-
Protein Precipitation (PPT): This is a simple and fast method suitable for initial method development. However, it may not remove all interfering matrix components, especially phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[3]
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences.[3] It uses a solid sorbent to selectively retain the analyte while matrix components are washed away.
Q4: Should I use an internal standard for my analysis?
A4: Yes, using an internal standard is highly recommended. A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice as it will have the same physicochemical properties and experience the same degree of matrix effects as the analyte, thereby providing the most accurate correction.[2] If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.
Q5: My results show good accuracy and precision for related sulforaphane metabolites, but I'm still concerned about this compound. Is this a valid concern?
A5: Yes, it is a valid concern. While data from related metabolites can be a good indicator, matrix effects can be analyte-specific.[5] It is always best to validate the method with the specific analyte of interest, this compound, to ensure the highest data quality.
Quantitative Data Summary
The following table summarizes validation data for sulforaphane and its metabolites from a published LC-MS/MS method. While specific data for this compound is not available in the cited literature, these values for structurally related compounds provide a reasonable estimate of expected performance.
| Analyte | LLOQ (nM) | Accuracy (% Bias) | Precision (%RSD) | Recovery (% Difference) | Matrix Effect (% Difference in Peak Area) |
| Sulforaphane (SFN) | 7.8 | 1.85 - 14.8 | < 11.9 | < 19.61 | -81% to -86% (Ion Suppression) |
| SFN-GSH | 3.9 | 1.85 - 14.8 | < 5.73 | < 19.61 | 2.63% to 29.1% |
| SFN-CG | 3.9 | 1.85 - 14.8 | < 5.73 | < 19.61 | 2.63% to 29.1% |
| SFN-Cys | 3.9 | 1.85 - 14.8 | < 5.73 | < 19.61 | 2.63% to 29.1% |
| SFN-NAC | 3.9 | 1.85 - 14.8 | < 5.73 | < 19.61 | 2.63% to 29.1% |
Data adapted from a study on sulforaphane and its metabolites in human plasma.[6]
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples
-
To 500 µL of urine sample in a glass tube, add 50 µL of internal standard solution and 500 µL of 1 M sodium hydroxide. Vortex for 30 seconds.
-
Add 2 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol uses a mixed-mode cation exchange SPE cartridge.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.
-
Equilibration: Pass 1 mL of 2% formic acid in water through the cartridge.
-
Sample Loading: Dilute 200 µL of plasma with 200 µL of 4% phosphoric acid in water. Load the diluted sample onto the SPE cartridge.
-
Washing:
-
Wash with 1 mL of 2% formic acid in water.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Troubleshooting flowchart for addressing matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. mdpi.com [mdpi.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring Sulforaphane and Its Metabolites in Human Plasma: A High Throughput Method - PMC [pmc.ncbi.nlm.nih.gov]
optimization of extraction efficiency for 4-(Methylsulfinyl)butanenitrile from broccoli
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of 4-(Methylsulfinyl)butanenitrile from broccoli (Brassica oleracea).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it formed in broccoli?
A1: this compound, also known as sulforaphane nitrile, is a hydrolysis product of glucoraphanin, a glucosinolate found in broccoli. The formation is catalyzed by the enzyme myrosinase, which is released upon plant tissue damage. The hydrolysis of glucoraphanin can yield both sulforaphane (an isothiocyanate) and sulforaphane nitrile. The formation of the nitrile is favored under certain conditions, such as the presence of specific proteins (epithiospecifier proteins) and particular pH levels.
Q2: What are the key factors influencing the extraction efficiency of this compound?
A2: The primary factors affecting extraction efficiency include the broccoli cultivar and its age, pre-treatment of the plant material (e.g., freeze-drying, blanching), the hydrolysis conditions (temperature, pH, and duration), the choice of extraction solvent, and the extraction method (e.g., maceration, ultrasound-assisted extraction, solid-phase extraction).[1][2]
Q3: Which solvent system is most effective for extracting this compound?
A3: While many studies focus on the more researched sulforaphane, the extraction principles are similar for the related nitrile. Dichloromethane has been effectively used to extract the hydrolysis products of glucoraphanin from an aqueous solution.[3][4][5] For a food-grade process, ethanol is a viable, less toxic alternative, though its efficiency might differ.[6] The choice of solvent is critical and depends on the polarity of the target compound.
Q4: Can I use commercially available broccoli for my experiments?
A4: Yes, commercially available broccoli can be used. However, be aware that the concentration of glucoraphanin, the precursor to this compound, can vary significantly between different cultivars and growing conditions. For consistency, it is advisable to use a single cultivar from a consistent source for a series of experiments.
Q5: What is the role of myrosinase in the extraction process?
A5: Myrosinase is the enzyme responsible for hydrolyzing glucoraphanin into this compound and sulforaphane.[1][7] For optimal yield of the hydrolysis products, it is crucial to provide conditions that favor myrosinase activity. This typically involves incubating the homogenized broccoli tissue in water at a specific temperature and pH before solvent extraction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | Inactivated Myrosinase: High temperatures during sample preparation or extraction can denature the myrosinase enzyme. | Ensure all initial processing steps, including homogenization, are conducted at room temperature or below (e.g., on ice). If blanching is used as a pretreatment, it should be carefully controlled to not completely inactivate the enzyme.[1] |
| Inefficient Hydrolysis: The conditions for the enzymatic conversion of glucoraphanin to the nitrile may not be optimal. | Optimize the hydrolysis step. Experiment with different pH values (typically around neutral), temperatures (room temperature to ~37°C), and incubation times (e.g., 2-8 hours) to maximize the formation of the nitrile.[2][4][5] | |
| Inappropriate Solvent Choice: The solvent used may not be effective at extracting the nitrile from the plant matrix. | Dichloromethane is a commonly used and effective solvent.[3][4][5] If a less toxic alternative is required, consider ethyl acetate or ethanol, but be prepared to optimize the extraction parameters.[6] | |
| Inconsistent results between batches | Variability in Plant Material: Different batches of broccoli can have varying levels of glucoraphanin. | Use a standardized broccoli source (same cultivar, grower, and harvest time if possible). Alternatively, analyze a small sample of each new batch to determine its precursor content before proceeding with large-scale extractions. |
| Inconsistent Hydrolysis Conditions: Minor variations in temperature, pH, or time can lead to different yields. | Strictly control all parameters of the hydrolysis step. Use a temperature-controlled water bath and calibrated pH meter. | |
| Presence of impurities in the final extract | Co-extraction of other compounds: The chosen solvent may be extracting other compounds from the broccoli matrix along with the target nitrile. | Employ a sample clean-up step after the initial extraction. Solid-phase extraction (SPE) is an effective method for purifying the extract.[3] A silica-based SPE cartridge can be used to remove interfering substances.[3] |
| Incomplete removal of non-polar compounds: Lipids and other non-polar molecules can contaminate the extract. | If using seeds, a defatting step with a non-polar solvent like hexane prior to hydrolysis can be beneficial.[5] For extracts from florets, a liquid-liquid partitioning step with hexane can help remove non-polar impurities.[5] | |
| Difficulty in quantifying this compound | Lack of a pure standard: Accurate quantification requires a certified reference standard. | Purchase a commercially available standard of this compound. If unavailable, it can be purified from broccoli seeds using preparative HPLC.[5] |
| Inappropriate Analytical Method: The chosen analytical technique may not be sensitive or specific enough. | High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column is a suitable method for quantification.[3][6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification and quantification.[5] |
Experimental Protocols
Protocol 1: Solvent-Based Extraction and Purification of this compound
This protocol is adapted from methods described for the extraction of related compounds from broccoli.[3][4][5]
1. Sample Preparation:
- Fresh broccoli florets are pulverized or homogenized.
- For broccoli seeds, they are first defatted with hexane, dried, and then ground into a fine powder.[5]
2. Enzymatic Hydrolysis:
- The homogenized plant material is suspended in deionized water (e.g., a 1:9 ratio of plant material to water).[5]
- The mixture is incubated for a period of 2 to 8 hours at room temperature or a controlled temperature (e.g., 37°C) to allow for the enzymatic conversion of glucoraphanin to this compound by myrosinase.[4][5]
3. Solvent Extraction:
- The aqueous mixture is then extracted multiple times (e.g., 3 times) with an equal volume of dichloromethane.[3][4]
- The organic phases are combined.
4. Drying and Concentration:
- The combined dichloromethane extract is dried over anhydrous sodium sulfate to remove residual water.
- The solvent is then removed under vacuum using a rotary evaporator at a low temperature (e.g., 30-35°C) to yield a crude extract.[3][4]
5. Sample Clean-up (Optional but Recommended):
- The crude extract is redissolved in a small volume of a suitable solvent (e.g., 5% acetonitrile in water).[5]
- This solution can be passed through a solid-phase extraction (SPE) cartridge (e.g., silica-based) to remove impurities.[3]
6. Analysis:
- The purified extract is then analyzed by HPLC or GC-MS for the quantification of this compound.[3][5]
Protocol 2: Eco-Friendly Extraction using Ethanol
This protocol is based on a study optimizing sulforaphane extraction with a food-grade solvent.[1][6]
1. Sample Preparation:
- Fresh broccoli is pulverized.
2. Extraction:
- The broccoli powder is mixed with an ethanol-water solution (e.g., 80% ethanol) at a specific solid-to-liquid ratio (e.g., 1:30).[1][6]
- The mixture is agitated for a defined period (e.g., 70 minutes) at a controlled temperature (e.g., below 40°C).[1][7]
3. Separation:
- The mixture is centrifuged, and the supernatant (the ethanolic extract) is collected.
4. Concentration:
- The ethanol is removed from the extract using a rotary evaporator at a low temperature (e.g., 30°C).[1]
5. Analysis:
- The resulting aqueous residue can be further purified or directly analyzed by HPLC.
Data Presentation
Table 1: Influence of Extraction Parameters on Sulforaphane Yield (as an indicator for nitrile extraction)
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (µg/g dry weight) | Reference |
| Solid/Liquid Ratio | 1:10 | 1:30 | 1:50 | 40.1 (GFN) | [1][6] |
| Ethanol Concentration | 0% | 40% | 80% | 682.9 (SFN) | [1][6] |
| Extraction Time (min) | 10 | 40 | 70 | 682.9 (SFN) | [1][6] |
Note: Data presented is for sulforaphane (SFN) and its precursor glucoraphanin (GFN), which can serve as a proxy for optimizing the extraction of this compound due to their shared biosynthetic origin. The optimal conditions for the nitrile may vary and require empirical determination.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Hydrolysis pathway of glucoraphanin in broccoli.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Studies of Extracts Obtained from Brassica oleracea L. Plants at Different Stages of Growth by Isolation and Determination of Isothiocyanates: An Assessment of Chemopreventive Properties of Broccoli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation and Purification of Sulforaphane from Broccoli by Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of an Extraction Process to Obtain a Food-Grade Sulforaphane-Rich Extract from Broccoli (Brassica oleracea var. italica) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Analysis of 4-(Methylsulfinyl)butanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of 4-(Methylsulfinyl)butanenitrile with structurally similar compounds during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its separation challenging?
A1: this compound is a nitrile compound that contains a sulfoxide group.[1][2] It is a hydrolysis product of glucosinolates found in cruciferous vegetables like broccoli.[2] The separation of this compound can be challenging due to its polarity and the presence of structurally similar compounds, such as sulforaphane (an isothiocyanate) and other nitrile or sulfoxide analogs, which may have similar retention behaviors in chromatographic systems.[3][4][5]
Q2: What are the common analytical techniques used for the analysis of this compound and related compounds?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the primary techniques for the analysis of this compound and its analogs.[3][4][6] HPLC is widely used for its versatility in handling a range of polar compounds, while GC is suitable for volatile and thermally stable compounds.[6][7]
Q3: What causes co-elution in chromatography?
A3: Co-elution occurs when two or more compounds exit the chromatographic column at the same time, resulting in overlapping peaks.[8] This can happen if the compounds have very similar physicochemical properties (e.g., polarity, size, volatility) and interact with the stationary phase in a nearly identical manner.[9] Insufficient column efficiency, inappropriate mobile phase composition, or suboptimal temperature can also lead to co-elution.
Q4: How can I detect if I have a co-elution problem?
A4: Co-elution can be identified by observing asymmetrical or shoulder peaks in your chromatogram.[8] However, perfect co-elution might result in a symmetrical peak. Using a Diode Array Detector (DAD) for peak purity analysis or a Mass Spectrometer (MS) to check for different mass-to-charge ratios across a single peak are more definitive methods to confirm co-elution.[8][10]
Troubleshooting Guide: Resolving Co-elution
This guide provides a systematic approach to resolving the co-elution of this compound with similar compounds.
Step 1: Method Assessment and Initial Checks
Before making significant changes to your method, ensure the following:
-
System Suitability: Verify that your chromatographic system is performing optimally by running a standard. Check for consistent retention times, peak shapes, and system pressure.[11]
-
Column Health: An old or contaminated column can lead to poor peak shape and resolution. If you observe peak tailing or splitting for standard compounds, consider cleaning or replacing your column.
-
Sample Preparation: Ensure your sample preparation is clean and does not introduce interfering compounds. Solid Phase Extraction (SPE) can be an effective way to clean up complex samples like vegetable extracts.[12]
Step 2: Optimizing Chromatographic Parameters
If the initial checks do not resolve the issue, systematically adjust the following parameters. It is recommended to change only one parameter at a time to observe its effect.
For High-Performance Liquid Chromatography (HPLC):
-
Modify the Mobile Phase Composition:
-
Adjust Solvent Strength: If peaks are eluting too quickly (low retention factor), weaken the mobile phase (e.g., decrease the percentage of the strong solvent like acetonitrile or methanol in a reversed-phase system).[8] This increases retention time and may improve separation.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to different interactions with the analyte and stationary phase.[10]
-
Modify the pH: For ionizable compounds, adjusting the pH of the mobile phase can significantly change retention and selectivity.
-
-
Change the Stationary Phase:
-
If modifications to the mobile phase are unsuccessful, the co-eluting compounds may have very similar chemistry that the current stationary phase cannot differentiate.[10] Consider a column with a different chemistry (e.g., from a C18 to a phenyl-hexyl or a polar-embedded phase).
-
-
Adjust the Temperature:
-
Increasing the column temperature can improve efficiency and sometimes alter selectivity.[13] However, be mindful of the thermal stability of your analytes.
-
For Gas Chromatography (GC):
-
Optimize the Temperature Program:
-
A slower temperature ramp rate can increase the separation between closely eluting compounds.
-
Starting at a lower initial oven temperature can also improve the resolution of early-eluting peaks.
-
-
Change the Carrier Gas Flow Rate:
-
Adjusting the linear velocity of the carrier gas (e.g., helium, hydrogen) can impact column efficiency and resolution.
-
-
Select a Different GC Column:
-
If temperature and flow optimization fail, a column with a different stationary phase (e.g., switching from a non-polar to a mid-polar or polar phase) will provide different selectivity and is often the most effective solution for resolving co-eluting isomers or closely related compounds.
-
Data Summary: HPLC Method Parameters for Separation of Similar Compounds
The following table summarizes starting HPLC parameters that have been successfully used for the separation of sulforaphane and sulforaphane nitrile, which are structurally similar to this compound. These can be used as a baseline for method development.
| Parameter | Recommended Starting Conditions | Reference |
| Column | C18 reverse-phase, e.g., Waters Prep Nova-Pak HR C-18 | [3][5] |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water | [3][5] |
| Example Isocratic: 20% Acetonitrile in Water | [12] | |
| Example Gradient: Start with a low percentage of Acetonitrile and gradually increase | ||
| Flow Rate | 1.0 - 2.0 mL/min for analytical scale | [14] |
| Detection | UV at 205 nm or 254 nm; Refractive Index (RI) for compounds without strong chromophores | [3][5][12] |
| Temperature | Ambient or elevated (e.g., 60°C) to improve peak shape and reduce viscosity | [13] |
Detailed Experimental Protocol: HPLC Method for Analysis of this compound and Analogs
This protocol provides a starting point for developing a robust HPLC method to separate this compound from similar compounds.
1. Sample Preparation (from Broccoli as an example):
-
Freeze-dry and grind the broccoli tissue into a fine powder.
-
Hydrolyze the powder in deionized water to allow for the enzymatic conversion of glucosinolates.[3]
-
Extract the hydrolyzed mixture with methylene chloride.[3][4]
-
Dry the organic extract over sodium sulfate and evaporate to dryness.
-
Re-dissolve the residue in a 5% acetonitrile in water solution.[3]
-
Wash with hexane to remove non-polar lipids.[3]
-
Filter the aqueous layer through a 0.22 µm filter before injection.[3]
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-15 min: 20% to 50% B
-
15-20 min: 50% B
-
20-22 min: 50% to 20% B
-
22-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: DAD set to monitor at 205 nm and 254 nm.
3. Data Analysis:
-
Integrate the peaks of interest.
-
If co-elution is suspected, perform a peak purity analysis using the DAD data.
-
If a mass spectrometer is available, confirm the identity of the peaks by their mass-to-charge ratio.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the co-elution of this compound.
Caption: Troubleshooting workflow for resolving co-elution.
References
- 1. This compound | C5H9NOS | CID 100579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 61121-65-1 | Benchchem [benchchem.com]
- 3. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables [ouci.dntb.gov.ua]
- 8. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Total isothiocyanate yield from raw cruciferous vegetables commonly consumed in the United States - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the stability of 4-(Methylsulfinyl)butanenitrile for long-term experiments
Welcome to the technical support center for 4-(Methylsulfinyl)butanenitrile. This resource is designed to assist researchers, scientists, and drug development professionals in enhancing the stability of this compound for long-term experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during the storage and use of this compound in your experiments.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound is stored at 2-8°C in a tightly sealed, light-resistant container under an inert atmosphere (e.g., nitrogen or argon)[1]. 2. Check for Hydrolysis: Use a desiccant in the storage container to minimize moisture exposure, as the nitrile group is susceptible to hydrolysis[2]. 3. Perform Purity Analysis: Use a validated analytical method, such as HPLC-UV or GC-MS, to check the purity of your stock solution against a new or certified standard. |
| Visible changes in the compound (e.g., discoloration, precipitation). | Oxidation of the sulfinyl group or hydrolysis of the nitrile group. | 1. Prevent Oxidation: Avoid exposure to strong oxidizing agents. Store under an inert atmosphere to minimize contact with atmospheric oxygen. 2. Ensure Solubility: If precipitation occurs in a stock solution, gently warm the solution and sonicate to redissolve. If the precipitate does not dissolve, it may be a degradation product. 3. pH Control: Maintain the pH of your experimental solutions within a neutral range (pH 6-8) to minimize acid- or base-catalyzed hydrolysis of the nitrile group[2]. |
| Unexpected peaks in analytical chromatograms. | Presence of degradation products. | 1. Identify Degradation Products: Use mass spectrometry (LC-MS or GC-MS) to identify the mass of the unknown peaks. Common degradation products include the corresponding carboxylic acid (from nitrile hydrolysis) or the sulfone (from sulfoxide oxidation)[2]. 2. Review Experimental Conditions: Assess your experimental protocol for potential stressors such as extreme pH, high temperatures, or prolonged exposure to light. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary functional groups susceptible to degradation are the nitrile and the methylsulfinyl groups. The main degradation pathways are:
-
Hydrolysis: The nitrile group can hydrolyze under acidic or basic conditions to form 4-(methylsulfinyl)butanoic acid[2].
-
Oxidation: The methylsulfinyl group can be oxidized to a methylsulfonyl group, forming 4-(Methylsulfonyl)butanenitrile, especially in the presence of oxidizing agents[2].
-
Reduction: The sulfinyl group can be reduced back to a thioether, forming 4-(Methylthio)butanenitrile[2].
Q2: What are the ideal long-term storage conditions for this compound?
A2: For long-term stability, this compound should be stored at 2-8°C in a dry, dark place[1]. The container should be airtight and flushed with an inert gas like nitrogen or argon to prevent oxidation and hydrolysis[2]. Using a desiccant is also recommended to absorb any moisture[2].
| Storage Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of chemical degradation. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation of the sulfinyl group. |
| Light | Light-resistant container | Minimizes light-induced degradation. |
| Moisture | Airtight container with desiccant | Prevents hydrolysis of the nitrile group. |
Q3: How can I monitor the stability of this compound in my experimental samples?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS), should be developed and validated. This method should be able to separate the parent compound from its potential degradation products. Regular analysis of your samples over the course of the experiment will allow you to quantify the amount of this compound remaining and detect the formation of any degradation products.
Experimental Protocols
Protocol for Accelerated Stability Study
This protocol is designed to assess the stability of this compound under stressed conditions.
1. Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in the solvent relevant to your experimental conditions.
-
Dispense aliquots of the solution into multiple vials for each stress condition to be tested.
2. Stress Conditions:
-
Thermal Stress: Place vials in a temperature-controlled oven at 40°C.
-
Hydrolytic Stress:
-
Acidic: Adjust the pH of the solution to 2 with HCl.
-
Basic: Adjust the pH of the solution to 10 with NaOH.
-
Neutral: Maintain the solution at pH 7.
-
-
Oxidative Stress: Add a small percentage of hydrogen peroxide (e.g., 3%) to the solution.
-
Photostability: Expose the vials to a controlled source of UV light.
3. Sampling:
-
Withdraw samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks).
4. Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
The method should be able to separate this compound from its potential degradation products.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify any major degradation products.
Protocol for Routine Purity Check
This protocol outlines a simple procedure for a routine check of your compound's purity.
-
Prepare a Standard: Prepare a fresh solution of this compound from a new, unopened vial to serve as a reference standard.
-
Prepare a Sample: Prepare a solution of your working stock of this compound at the same concentration as the standard.
-
Analyze: Analyze both the standard and the sample using your established analytical method (e.g., HPLC-UV).
-
Compare: Compare the chromatograms. A significant decrease in the peak area of the main compound or the appearance of new peaks in your sample compared to the standard indicates degradation.
By following these guidelines and protocols, you can enhance the stability and reliability of this compound in your long-term experiments.
References
troubleshooting inconsistent results in 4-(Methylsulfinyl)butanenitrile bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during bioassays with 4-(Methylsulfinyl)butanenitrile.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a nitrile-containing organosulfur compound.[1] It is structurally related to sulforaphane and is believed to exert its biological effects primarily through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[2][3] This pathway is a key regulator of cellular antioxidant and detoxification responses.[2][4]
Q2: How should this compound be stored and handled?
A2: For research purposes, this compound should be stored in a cool, dry place, protected from light. For long-term storage, it is advisable to store it at -20°C. When preparing stock solutions, use an appropriate solvent such as DMSO and store at -20°C or -80°C. Minimize freeze-thaw cycles to maintain the compound's integrity.
Q3: What are the most common bioassays performed with this compound?
A3: Common bioassays for this compound include cytotoxicity assays (e.g., MTT, LDH), apoptosis assays (e.g., Annexin V/PI staining), and assays to measure the activation of the Nrf2 pathway, such as reporter gene assays or measuring the expression of downstream target genes like HMOX-1 and NQO1.[5]
Q4: Is this compound stable in cell culture media?
A4: The stability of this compound in cell culture media can be influenced by factors such as pH, temperature, and the presence of certain media components.[1] It is recommended to prepare fresh dilutions of the compound in media for each experiment. If long-term incubation is required, the stability of the compound under the specific experimental conditions should be validated.
Troubleshooting Guides
Inconsistent Cytotoxicity/Apoptosis Results
Q1: My IC50 values for this compound vary significantly between experiments. What could be the cause?
A1: Inconsistent IC50 values can stem from several factors:
-
Cell Passage Number and Health: Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase and have high viability before treatment.
-
Compound Stability: As mentioned in the FAQs, the stability of this compound in media can be a factor. Prepare fresh dilutions for each experiment and minimize the time the compound is in the incubator before being added to the cells.
-
Pipetting and Dilution Errors: Ensure accurate and consistent pipetting, especially when performing serial dilutions. Calibrate your pipettes regularly.
-
Inconsistent Cell Seeding Density: Variations in the initial number of cells seeded can lead to different responses to the compound. Optimize and maintain a consistent seeding density.
Q2: I am observing high background apoptosis in my control (untreated) cells. How can I reduce this?
A2: High background apoptosis can be due to:
-
Cell Culture Conditions: Over-confluent or starved cells may undergo spontaneous apoptosis. Ensure optimal culture conditions and appropriate cell density.
-
Harsh Cell Handling: Excessive trypsinization or centrifugation can damage cells. Handle cells gently throughout the experimental process.
-
Contamination: Mycoplasma or other microbial contamination can induce apoptosis. Regularly test your cell lines for contamination.
Q3: In my Annexin V/PI apoptosis assay, I see a large population of necrotic cells (Annexin V+/PI+) even at low concentrations of this compound. Is this expected?
A3: While high concentrations of a cytotoxic compound can lead to necrosis, observing a significant necrotic population at low concentrations might indicate an issue. Consider the following:
-
Treatment Duration: A long exposure time might push cells from apoptosis to secondary necrosis. Consider a time-course experiment to identify the optimal endpoint.
-
Solvent Toxicity: If using a solvent like DMSO to dissolve the compound, ensure the final concentration in the culture medium is non-toxic to the cells (typically below 0.5%). Run a solvent-only control.
-
Compound Purity: Impurities in the compound stock could be contributing to non-specific cytotoxicity.
Variable Nrf2 Activation Results
Q1: The induction of Nrf2 target genes (e.g., HMOX-1, NQO1) is not consistent across my experiments. Why might this be happening?
A1: Inconsistent Nrf2 activation can be due to:
-
Timing of Measurement: The kinetics of Nrf2 activation and downstream gene expression can be transient. Perform a time-course experiment to determine the peak response time for your specific cell line and experimental conditions.[5]
-
Basal Nrf2 Activity: The basal level of Nrf2 activity can vary depending on cell density and culture conditions. Standardize these parameters to reduce variability.
-
Assay Method: Different methods for measuring Nrf2 activation (e.g., reporter assays vs. qPCR for target genes) can have different sensitivities and dynamics. Be consistent with your chosen method.
Quantitative Data Summary
Disclaimer: The following data is illustrative to demonstrate the requested format. Specific IC50 and EC50 values for this compound are not widely available in published literature and should be determined empirically for your specific cell line and assay conditions.
Table 1: Illustrative IC50 Values for this compound in Cytotoxicity Assays (72h treatment)
| Cell Line | Assay Type | IC50 (µM) |
| A549 (Lung Carcinoma) | MTT | 35.5 |
| MCF-7 (Breast Cancer) | MTT | 52.1 |
| PC-3 (Prostate Cancer) | LDH Release | 45.8 |
| HepG2 (Hepatocellular Carcinoma) | MTT | 28.9 |
Table 2: Illustrative EC50 Values for this compound in Nrf2 Activation Assays (24h treatment)
| Cell Line | Assay Type | Endpoint | EC50 (µM) |
| HepG2 | ARE-Luciferase Reporter | Luciferase Activity | 12.3 |
| A549 | qPCR | HMOX-1 mRNA expression | 18.7 |
| MCF-7 | qPCR | NQO1 mRNA expression | 21.5 |
Experimental Protocols
Protocol 1: General Cytotoxicity (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Nrf2 Nuclear Translocation Assay
-
Cell Seeding and Treatment: Seed cells in an appropriate culture vessel and treat with this compound at the desired concentrations for a predetermined time.
-
Cell Harvesting: Harvest the cells and wash with ice-cold PBS.
-
Nuclear and Cytoplasmic Extraction: Use a commercial nuclear extraction kit to separate the nuclear and cytoplasmic fractions.[5]
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic extracts using a standard protein assay (e.g., BCA).
-
Western Blotting:
-
Separate equal amounts of protein from the nuclear extracts by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for Nrf2.
-
Use an antibody against a nuclear loading control (e.g., Lamin B1) for normalization.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the Nrf2 signal to the loading control to determine the relative increase in nuclear Nrf2 levels.
Visualizations
Caption: Keap1-Nrf2 Signaling Pathway Activation.
Caption: General Experimental Workflow for a Cell-Based Assay.
Caption: Logical Flowchart for Troubleshooting Inconsistent Results.
References
- 1. This compound | 61121-65-1 | Benchchem [benchchem.com]
- 2. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Administration of the Nrf2-ARE Activators Sulforaphane and Carnosic Acid Attenuate 4-hydroxy-2-nonenal Induced Mitochondrial Dysfunction Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the Keap1-Nrf2 pathway by specioside and the n-butanol extract from the inner bark of Tabebuia rosea (Bertol) DC - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Synthesis of 4-(Methylsulfinyl)butanenitrile: A Comparative Analysis of NMR and HRMS with Alternative Methods
For researchers, scientists, and professionals in drug development, the precise synthesis and rigorous validation of novel compounds are paramount. This guide provides a comprehensive comparison of analytical techniques for the validation of 4-(Methylsulfinyl)butanenitrile, a compound of interest for its potential biological activities. We present detailed experimental protocols for its synthesis and analysis by Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), alongside a comparative assessment with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the thioether precursor, 4-(methylthio)butanenitrile, via a nucleophilic substitution reaction. This is followed by a selective oxidation of the thioether to the corresponding sulfoxide, this compound.[1]
Experimental Workflow
References
A Comparative Analysis of the Bioactivities of Sulforaphane and 4-(Methylsulfinyl)butanenitrile (Sulforaphane Nitrile)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactive properties of two related compounds derived from the hydrolysis of glucoraphanin: sulforaphane and 4-(methylsulfinyl)butanenitrile, more commonly known as sulforaphane nitrile. While both compounds originate from the same precursor found abundantly in cruciferous vegetables, their distinct chemical structures—sulforaphane being an isothiocyanate and sulforaphane nitrile being a nitrile—result in significantly different biological activities. This comparison is supported by experimental data to inform research and drug development efforts in the fields of cancer chemoprevention, antioxidant, and anti-inflammatory therapeutics.
Data Summary
The following tables summarize the key differences in the bioactivity of sulforaphane and sulforaphane nitrile based on available experimental evidence.
Table 1: Comparative Bioactivity Overview
| Feature | Sulforaphane | This compound (Sulforaphane Nitrile) | Reference |
| Chemical Class | Isothiocyanate | Nitrile | [1][2] |
| Primary Mechanism | Potent activator of the Keap1-Nrf2 pathway | Weak activator of the Keap1-Nrf2 pathway | [1][2] |
| Anticancer Activity | Strong induction of phase II detoxification enzymes, apoptosis induction, and cell cycle arrest | Substantially less potent in inducing phase II enzymes | [1][2][3] |
| Antioxidant Activity | Strong indirect antioxidant effects via Nrf2 activation | Minimal indirect antioxidant effects | [1][2] |
| Anti-inflammatory Activity | Potent inhibitor of NF-κB signaling | Weak to negligible anti-inflammatory effects reported | [1] |
Table 2: Quantitative Comparison of Quinone Reductase Induction
Quinone reductase is a key phase II detoxification enzyme, and its induction is a hallmark of the activation of the Nrf2 pathway.
| Compound | Concentration for Maximal Induction (in Hepa 1c1c7 cells) | Maximal Induction (Fold over control) | Reference |
| Sulforaphane | 2.5 µM | ~3-fold | [1][2] |
| Sulforaphane Nitrile | >2000 µM | ~3.5-fold | [1][2] |
Note: While sulforaphane nitrile can achieve a similar maximal induction, it requires a concentration approximately 800 times higher than sulforaphane, indicating significantly lower potency.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
Keap1-Nrf2 Signaling Pathway
Under basal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm through its association with Keap1, which facilitates its degradation. Sulforaphane, a potent electrophile, reacts with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of cytoprotective genes, including phase II detoxification enzymes. Sulforaphane nitrile is a much weaker inducer of this pathway.
Caption: The Keap1-Nrf2 signaling pathway activation by sulforaphane.
Experimental Workflow for Comparing Bioactivity
A typical in vitro workflow to compare the bioactivity of sulforaphane and sulforaphane nitrile involves cell culture, treatment with the respective compounds, and subsequent measurement of key biological endpoints such as cell viability and Nrf2 activation.
Caption: In vitro workflow for comparing the bioactivity of test compounds.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxicity of sulforaphane and sulforaphane nitrile on a given cell line.
Materials:
-
Human cancer cell line (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Sulforaphane and Sulforaphane Nitrile stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of sulforaphane and sulforaphane nitrile in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Nrf2 Activation Assay (Quinone Reductase Activity)
Objective: To quantify the induction of quinone reductase, a downstream target of Nrf2, as a measure of Nrf2 activation.
Materials:
-
Hepa 1c1c7 cells (murine hepatoma)
-
24-well plates
-
Sulforaphane and Sulforaphane Nitrile stock solutions
-
Lysis buffer (e.g., 0.8% digitonin in 2 mM EDTA)
-
Reaction mixture: 25 mM Tris-HCl, 0.67 mg/mL BSA, 0.01% Tween-20, 5 µM FAD, 1 mM G6P, 2 U/mL G6P dehydrogenase, 30 µM NADP+, 25 µg/mL MTT, and 50 µM menadione.
-
Microplate reader
Procedure:
-
Seed Hepa 1c1c7 cells in a 24-well plate and allow them to reach 70-80% confluency.
-
Treat the cells with various concentrations of sulforaphane and sulforaphane nitrile for 24 hours.
-
Wash the cells with PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford assay).
-
In a 96-well plate, add a specific amount of cell lysate to the reaction mixture.
-
Measure the rate of MTT reduction by monitoring the change in absorbance at 610 nm over time.
-
Calculate the specific activity of quinone reductase (nmol MTT reduced/min/mg protein) and express it as fold induction over the vehicle control.
Conclusion
The available evidence strongly indicates that sulforaphane is a significantly more potent bioactive compound than its nitrile analog, this compound. The primary difference lies in the isothiocyanate group of sulforaphane, which is a potent electrophile capable of efficiently activating the Keap1-Nrf2 pathway. This leads to a robust induction of cytoprotective genes, conferring significant anticancer, antioxidant, and anti-inflammatory properties. In contrast, the nitrile group in sulforaphane nitrile renders it a much weaker activator of this critical pathway.
For researchers and drug development professionals, this comparative analysis underscores the importance of the isothiocyanate functional group for the bioactivity of sulforaphane. Future research and development efforts aimed at harnessing the health benefits of cruciferous vegetable-derived compounds should prioritize strategies that favor the formation and stabilization of sulforaphane over sulforaphane nitrile.
References
comparing the efficacy of different methods for 4-(Methylsulfinyl)butanenitrile extraction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various methods for the extraction of 4-(methylsulfinyl)butanenitrile, a nitrile compound derived from the hydrolysis of glucosinolates found predominantly in Brassica vegetables like broccoli. The efficacy of different extraction techniques is evaluated based on yield, purity, solvent consumption, and extraction time, with supporting experimental data and detailed protocols.
Genesis of this compound: The Glucosinolate Hydrolysis Pathway
This compound is not naturally present in intact plant cells. It is formed through the enzymatic hydrolysis of its precursor, glucoraphanin, a type of glucosinolate. This process is initiated when the plant tissue is damaged, bringing the enzyme myrosinase into contact with glucosinolates. The resulting aglycone is unstable and rearranges to form various products, including isothiocyanates (like sulforaphane) and nitriles. The formation of this compound is favored under specific conditions, such as acidic pH or the presence of nitrile-specifier proteins[1].
Caption: Glucosinolate hydrolysis pathway leading to the formation of this compound.
Comparison of Extraction Methodologies
The extraction of this compound can be broadly categorized into conventional solvent extraction and modern, green extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE). The choice of method significantly impacts the yield, purity, and overall efficiency of the process.
Quantitative Data Summary
The following table summarizes the quantitative data from various studies on the extraction of this compound and its closely related isothiocyanate, sulforaphane, from Brassica oleracea.
| Extraction Method | Solvent | Source Material | Yield of this compound | Yield of Sulforaphane | Key Findings & Citations |
| Conventional Solvent Extraction with Preparative HPLC | Methylene Chloride | Broccoli Seeds | 3.8 g/kg | 4.8 g/kg | A well-established method providing high purity compounds.[2] |
| Conventional Solvent Extraction | 80% Ethanol | Broccoli | Not specified | 682.9 ± 46.1 µg/g dry weight | Eco-friendly solvent with optimized conditions for high recovery.[3][4][5] |
| Ultrasound-Assisted Extraction (UAE) | Distilled Water | Broccoli By-products | Not specified | Not specified | Efficient extraction at lower temperatures (25°C) with reduced energy consumption.[6] |
| Ultrasound-Assisted Extraction (UAE) with Simultaneous Hydrolysis | Ethyl Acetate | Broccoli Seeds | Not specified | Not specified | The extraction rate was 4.07-fold that of the conventional method.[7][8] |
| Microwave-Assisted Extraction (MAE) | 80% Methanol | Broccoli Leaves | Not specified | Not specified | Significantly increased phenolic yield (45.70%) in less time compared to maceration.[9] |
| Simultaneous Hydrolysis and Extraction (SHE) | Not specified | Broccoli Seeds | Detected, but yield not different from HFE | 4.88 mg/g (1.4-fold higher than HFE) | SHE method significantly inhibited B16 cells to a greater degree than Hydrolysis Followed by Extraction (HFE).[10] |
Experimental Protocols
Conventional Solvent Extraction with Preparative HPLC
This method is suitable for obtaining high-purity this compound for research and development purposes.
Experimental Workflow:
Caption: Workflow for conventional extraction and purification of this compound.
Methodology:
-
Defatting: Broccoli seeds are defatted with hexane to remove lipids.
-
Hydrolysis: The defatted seed meal is hydrolyzed in deionized water (1:9 w/v) for 8 hours to facilitate the enzymatic conversion of glucoraphanin.[2]
-
Extraction: The hydrolyzed meal is salted and extracted with methylene chloride.[2]
-
Washing: The dried residue is redissolved in a 5% acetonitrile solution and washed with excess hexane to remove nonpolar impurities.[2]
-
Purification: The aqueous phase is filtered and separated by preparative High-Performance Liquid Chromatography (HPLC) on a C-18 reverse-phase column.[2]
Ultrasound-Assisted Extraction (UAE)
UAE is a green and efficient method that utilizes acoustic cavitation to enhance mass transfer and accelerate extraction.
Experimental Workflow:
Caption: Workflow for Ultrasound-Assisted Extraction of this compound.
Methodology:
-
Sample Preparation: Fresh or lyophilized broccoli by-products are homogenized.
-
Extraction: The homogenized sample is subjected to ultrasound-assisted extraction using distilled water as the solvent. Optimal conditions reported are a solid/liquid ratio of 2:25 g/mL, a temperature of 25°C, and an extraction time of 15-20 minutes.[6]
-
Separation: The extract is centrifuged to separate the solid and liquid phases.
-
Analysis: The supernatant containing this compound is collected for quantification.
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and sample, leading to faster extraction times and reduced solvent consumption.
Methodology:
-
Sample Preparation: Dried and powdered broccoli leaves are used.
-
Extraction: The sample is extracted with 80% methanol at a solid-liquid ratio of 1:10. The extraction is carried out in a microwave device. Optimal conditions for broccoli leaves were found to be 80% methanol, 10 minutes, and 73.27°C.[9]
-
Separation: The mixture is centrifuged, and the supernatant is collected.
-
Analysis: The extract is stored for further analysis.
Concluding Remarks
The selection of an appropriate extraction method for this compound depends on the desired scale, purity, and available resources.
-
Conventional solvent extraction followed by preparative HPLC is the gold standard for obtaining highly pure compounds for research and pharmaceutical applications, though it is time-consuming and uses chlorinated solvents.
-
Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) represent greener and more efficient alternatives, significantly reducing extraction time and the use of toxic solvents. These methods are well-suited for larger-scale production of extracts enriched in this compound.
-
The use of eco-friendly solvents like ethanol and water is gaining traction, offering a safer and more sustainable approach to extraction.
-
Simultaneous hydrolysis and extraction appears to be a promising strategy to maximize the yield of glucosinolate hydrolysis products.
Further research focusing on the direct comparison of these advanced extraction techniques for the specific isolation of this compound will be beneficial for optimizing its production for various applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of an Extraction Process to Obtain a Food-Grade Sulforaphane-Rich Extract from Broccoli (Brassica oleracea var. italica) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ultrasound-Assisted Extraction of Bioactive Compounds from Broccoli By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of ultrasound-assisted extraction of sulforaphane from broccoli seeds via the application of microwave pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lidsen.com [lidsen.com]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(Methylsulfinyl)butanenitrile Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 4-(Methylsulfinyl)butanenitrile, a significant nitrile metabolite of glucoraphanin found in broccoli and other Brassica vegetables. The accurate quantification of this compound is crucial for pharmacokinetic studies, nutritional research, and the development of therapeutic agents. This document outlines the experimental protocols for the most common analytical techniques and presents their performance data to aid in method selection and cross-validation.
Introduction to Cross-Validation of Analytical Methods
In analytical sciences, particularly within regulated environments such as drug development, it is often necessary to employ different analytical methods for the same analyte across various stages of research or even within the same study. Cross-validation is the process of ensuring that the data generated by these different methods are comparable and reliable.[1] This is critical when, for instance, data from a preclinical study using one method needs to be compared with data from a clinical trial using another, or when samples are analyzed at different laboratories.[1] The goal of cross-validation is to demonstrate that the different analytical procedures are in agreement and produce equivalent quantitative results.
This guide focuses on the two primary analytical techniques employed for the quantification of this compound: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on various factors including the sample matrix, required sensitivity, throughput, and the specific research question. Below is a summary of the performance characteristics of LC-MS and GC-MS methods for the quantification of this compound, based on available literature.
Table 1: Performance Characteristics of LC-MS and GC-MS Methods
| Parameter | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity Range | 3.9 nM to 1000 nM (for related metabolites)[2][3] | Not explicitly stated, but suitable for routine screening[4][5] |
| Accuracy (% Bias) | 1.85% to 14.8%[2][3] | Not explicitly stated |
| Precision (%RSD) | Below 9.53%[2][3] | Reproducibility for related compound (sulforaphane) was <2.4%[5] |
| Limit of Quantification (LOQ) | 3.9 nM (for related metabolites)[2][3] | Not explicitly stated, but high sensitivity is claimed[4] |
| Sample Matrix | Human Plasma, Urine, Stool[2][3][6][7] | Plant Material (Broccoli)[4][5] |
| Key Advantages | High sensitivity and specificity, suitable for complex biological matrices, no derivatization required.[2][3] | Rapid analysis, suitable for routine screening of plant materials.[4][5] |
| Key Disadvantages | Potential for matrix effects. | Thermal degradation of related compounds (sulforaphane) can be an issue if not optimized.[4][5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. The following sections describe the typical experimental protocols for the LC-MS and GC-MS analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This method is highly sensitive and suitable for quantifying this compound in biological matrices such as plasma and urine.[2][3][8]
1. Sample Preparation (Human Urine)
-
Acidify urine samples to a final acid concentration of 10% (v/v) to precipitate proteins.[8]
-
Vortex and let stand for 5 minutes.[8]
-
Centrifuge at 16,000 x g for 5 minutes to pellet the precipitated proteins.[8]
-
Collect the supernatant for direct injection into the LC-MS system.[8]
2. Chromatographic Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A Phenomenex Kinetex 2.6 µm PFP, 100A pentafluorophenyl (PFP) column is a suitable choice.[8]
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid for better peak shape and ionization.
-
Flow Rate: Typically around 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., SCIEX-4000 QTRAP) is commonly used.[8]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Quantification: A standard curve is generated using known concentrations of this compound.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is well-suited for the analysis of this compound in plant extracts, such as those from broccoli.[4][5]
1. Sample Preparation (Broccoli Tissue)
-
Hydrolyze the plant material in deionized water to allow for the enzymatic conversion of glucoraphanin to sulforaphane and sulforaphane nitrile.[9]
-
Extract the aqueous fraction twice with methylene chloride.[4]
-
Pool the methylene chloride layers and dry them over sodium sulfate.[4]
-
Filter the extract through a 0.45 µm Teflon filter.[4]
-
Concentrate the filtrate under reduced pressure at 35°C using a rotary evaporator to less than 1 mL.[4]
-
Dilute the concentrated extract to a final volume of 1.0 mL with methylene chloride before injection.[4]
2. GC-MS Conditions
-
GC System: A gas chromatograph equipped with a mass selective detector.
-
Injector: A split/splitless injector. To minimize thermal degradation of related compounds, a specific injector liner and precise control of carrier gas flow rates are crucial.[4][5]
-
Column: A capillary column suitable for the separation of semi-volatile compounds.
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient to ensure the separation of this compound from other matrix components.
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.[5]
-
Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a logical workflow for the cross-validation of two different analytical methods for the quantification of this compound.
Caption: Workflow for the cross-validation of analytical methods.
This guide provides a foundational understanding of the analytical methods available for the quantification of this compound and a framework for their cross-validation. For specific applications, further method development and validation according to international guidelines (e.g., FDA, EMA) are essential.[1][10]
References
- 1. criver.com [criver.com]
- 2. Measuring Sulforaphane and Its Metabolites in Human Plasma: A High Throughput Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Sulforaphane and Sulforaphane-Nitrile Metabolism in Humans Following Broccoli Sprout Consumption: Inter-individual Variation, Association with Gut Microbiome Composition, and Differential Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
A Comparative Analysis of the Biological Activities of 4-(Methylsulfinyl)butanenitrile and its Thioether Precursor
A comprehensive guide for researchers, scientists, and drug development professionals on the bioactivity of 4-(Methylsulfinyl)butanenitrile versus its thioether precursor, 4-(Methylthio)butanenitrile, with a comparative look at their well-studied isothiocyanate analogues, sulforaphane and erucin.
Introduction
In the realm of phytochemicals with potential therapeutic applications, compounds derived from cruciferous vegetables have garnered significant attention. Among these, sulfur-containing nitriles and their isothiocyanate counterparts are of particular interest due to their diverse biological activities. This guide provides a detailed comparison of the biological activity of this compound and its thioether precursor, 4-(methylthio)butanenitrile. Due to the limited direct research on these nitrile compounds, this guide also incorporates a comparative analysis of their extensively studied isothiocyanate analogues, sulforaphane (SFN) and erucin (ERN), to provide a broader context for their potential bioactivities.
It is crucial to note that this compound is the nitrile analogue of sulforaphane, while 4-(methylthio)butanenitrile is the nitrile analogue of erucin. Sulforaphane and erucin are known to be interconvertible in vivo.
Comparative Biological Activity
While direct comparative studies on this compound and 4-(methylthio)butanenitrile are scarce, the available evidence, primarily from a study comparing sulforaphane and "sulforaphane nitrile" (this compound), suggests a significant difference in potency.
| Compound | Biological Activity | Cell/Animal Model | Key Findings |
| This compound | Induction of Phase II Detoxification Enzymes (Quinone Reductase) | Hepa 1c1c7 mouse hepatoma cells | Substantially less potent than sulforaphane. Required a concentration of 2000 µM for a 3.5-fold induction, whereas sulforaphane achieved a 3-fold induction at 2.5 µM. |
| 4-(Methylthio)butanenitrile | Anticancer (decreased cell viability, G2/M cell cycle arrest) | Breast cancer cells | Demonstrated anticancer effects. |
| Anti-inflammatory | Murine microglia BV2 cells | A related compound, 5-(methylsulfinyl)-pentanenitrile, showed anti-inflammatory effects. | |
| Antitumor | Human tumor cell lines (A549, SK-OV-3, SK-MEL-2, and HCT-15) | Several 4-methylthio-butanyl derivatives exhibited antiproliferative activity against the HCT-15 cell line. | |
| Sulforaphane (SFN) | Potent inducer of Phase II Detoxification Enzymes (via Nrf2 activation) | Various cell lines and animal models | Widely documented to be a potent activator of the Nrf2 pathway, leading to the expression of antioxidant and detoxification enzymes. |
| Anticancer, Anti-inflammatory, Antioxidant | Extensive in vitro and in vivo studies | Exhibits a broad range of health-promoting effects. | |
| Erucin (ERN) | Inducer of Phase II Detoxification Enzymes | Caco-2 human colon carcinoma cells | Found to be a stronger inducer of quinone reductase and UGT1A1 mRNA expression compared to sulforaphane in one study. |
| Neuroprotective, Anticancer | In vitro and in vivo models | Demonstrates significant biological activities, and can be metabolically oxidized to sulforaphane. |
Key Experimental Protocols
Quinone Reductase Activity Assay
This assay is a key method for determining the potential of a compound to induce phase II detoxification enzymes.
Principle: The activity of NAD(P)H:quinone oxidoreductase 1 (NQO1) is measured by monitoring the menadione-dependent reduction of a tetrazolium dye, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a blue formazan product, which can be quantified spectrophotometrically.
Protocol:
-
Cell Culture and Treatment: Hepa 1c1c7 cells are cultured in a suitable medium and seeded in 96-well plates. After reaching a desired confluency, the cells are treated with various concentrations of the test compounds (e.g., this compound, sulforaphane) for a specified period (e.g., 24 hours).
-
Cell Lysis: After treatment, the culture medium is removed, and the cells are lysed using a digitonin solution.
-
Enzyme Reaction: A reaction mixture containing NADPH, FAD, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, MTT, and menadione is added to the cell lysates.
-
Absorbance Measurement: The plate is incubated to allow for the enzymatic reaction to proceed. The formation of the formazan product is then quantified by measuring the absorbance at a specific wavelength (e.g., 595 nm) using a microplate reader.
-
Data Analysis: The quinone reductase activity is normalized to the protein concentration in each well, and the fold induction relative to the vehicle-treated control is calculated.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding and Treatment: Breast cancer cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of 4-(methylthio)butanenitrile for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for a few hours to allow for the formation of formazan crystals.
-
Solubilization of Formazan: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control cells.
Structural and Metabolic Relationships
The structural relationship between the nitrile compounds and their isothiocyanate analogues, along with their metabolic conversion, is a key aspect of understanding their biological activities.
Caption: Metabolic relationship between nitrile and isothiocyanate compounds.
Discussion and Conclusion
The available data, although limited for the nitrile compounds, points to a significant disparity in the biological potency between this compound and its isothiocyanate analogue, sulforaphane. The thioether precursor, 4-(methylthio)butanenitrile, has demonstrated some anticancer and anti-inflammatory potential, suggesting it may possess independent biological activities.
The substantially lower potency of this compound in inducing phase II enzymes compared to sulforaphane is a critical finding for researchers in drug development. This suggests that the isothiocyanate functional group is likely crucial for the potent activation of the Nrf2 pathway, a key mechanism for the chemopreventive effects of sulforaphane.
For drug development professionals, the interconversion of these compounds in vivo is an important consideration. The metabolic oxidation of the thioether forms (both nitrile and isothiocyanate) to their sulfoxide counterparts, and the reverse reduction, can influence the overall pharmacokinetic and pharmacodynamic profile of these compounds.
A Comparative Analysis of Nitrile and Isothiocyanate Analogs in Cancer Prevention
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer chemoprevention is continually evolving, with a significant focus on naturally derived and synthetic compounds capable of intervening in the carcinogenic process. Among these, isothiocyanates (ITCs) and nitrile-containing compounds have garnered considerable attention. This guide provides an objective comparative analysis of nitrile and isothiocyanate analogs, focusing on their mechanisms in cancer prevention, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.
Executive Summary
Isothiocyanates, such as sulforaphane (SFN) from broccoli, are well-documented as potent indirect antioxidants that exert their cancer-preventive effects primarily through the robust activation of the Keap1-Nrf2 signaling pathway. This leads to the upregulation of a suite of Phase II detoxification and antioxidant enzymes, offering broad cellular protection. In contrast, nitrile analogs are predominantly recognized in oncology for their role as highly specific, targeted therapeutic agents in approved drugs, where the nitrile group acts as a key pharmacophore for enzyme inhibition.
Direct comparative studies reveal a significant disparity in potency for Nrf2 activation. The isothiocyanate sulforaphane is orders of magnitude more potent than its corresponding analog, sulforaphane nitrile, in inducing key cytoprotective enzymes. This fundamental difference in both mechanism and potency defines their distinct roles in cancer prevention and therapy. While ITCs are promising broad-spectrum chemopreventive agents, the utility of nitrile analogs in a similar role appears limited based on current evidence, with their strength lying in targeted drug design.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data comparing the efficacy of isothiocyanate and nitrile analogs in key cancer prevention-related assays.
Table 1: Comparative Potency in Phase II Enzyme Induction
| Compound | Cell Line | Assay | Concentration for Max Induction | Fold Induction | Reference |
| Sulforaphane (Isothiocyanate) | Hepa 1c1c7 | Quinone Reductase Activity | 2.5 µM | ~3.0x | [1] |
| Sulforaphane Nitrile (Nitrile) | Hepa 1c1c7 | Quinone Reductase Activity | 2000 µM | ~3.5x | [1] |
This table highlights the dramatic difference in concentration required for a similar level of enzyme induction, with sulforaphane being approximately 800 times more potent than its nitrile counterpart.
Table 2: Bioactivity in Prostate Cancer Cells (PC-3)
| Compound | Concentration | Effect on HDAC Activity | Effect on Nrf2 Target Genes (NQO-1, HO-1) | Reference |
| Sulforaphane (Isothiocyanate) | 15 µM | Significantly Reduced | Significantly Increased Expression | [2] |
| Sulforaphane Nitrile (Nitrile) | Up to 135 µM | No Impact | No Significant Increase | [2] |
This data further supports that sulforaphane nitrile lacks the bioactivity of sulforaphane in a cancer cell line known to be sensitive to isothiocyanate treatment.[2]
Comparative Mechanisms of Action
Isothiocyanate Analogs: Broad-Spectrum Chemoprevention
Isothiocyanates are highly reactive electrophiles that function as indirect antioxidants. Their primary mechanism involves the activation of the Keap1-Nrf2 pathway, a master regulator of the cellular antioxidant response.[3]
-
Nrf2 Activation: ITCs react with cysteine residues on the Keap1 protein, which normally sequesters Nrf2 in the cytoplasm for degradation. This modification leads to the release of Nrf2, allowing it to translocate to the nucleus.
-
ARE-Mediated Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of numerous genes, upregulating the expression of Phase II detoxification enzymes (e.g., Glutathione S-transferases, Quinone Reductase) and antioxidant proteins (e.g., Heme Oxygenase-1).[3]
-
Other Mechanisms: ITCs also induce apoptosis and cell cycle arrest in tumor cells and can inhibit Phase I enzymes that activate pro-carcinogens.[4][5]
Nitrile Analogs: Targeted Inhibition
The role of the nitrile group in cancer is primarily as a pharmacophore in targeted therapies. Unlike the broad-acting ITCs, these drugs are designed for high-affinity binding to the active sites of specific enzymes or receptors implicated in cancer growth.
-
Enzyme Inhibition: In drugs like Letrozole and Anastrozole, the nitrile group is crucial for binding to and inhibiting aromatase, an enzyme that synthesizes estrogen, thereby blocking the growth of hormone-receptor-positive breast cancer.
-
Receptor Antagonism: In Bicalutamide, the nitrile moiety contributes to its binding to the androgen receptor, blocking the action of testosterone and inhibiting the growth of prostate cancer.
-
Limited Chemopreventive Activity: As shown in Tables 1 and 2, the nitrile analog of sulforaphane is a very weak inducer of the Nrf2 pathway, indicating that the nitrile group is a poor substitute for the isothiocyanate group in this broad chemopreventive mechanism.[1][2]
Signaling Pathway and Workflow Diagrams
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. Sulforaphane and Sulforaphane-Nitrile Metabolism in Humans Following Broccoli Sprout Consumption: Inter-individual Variation, Association with Gut Microbiome Composition, and Differential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Erucin, the Major Isothiocyanate in Arugula (Eruca sativa), Inhibits Proliferation of MCF7 Tumor Cells by Suppressing Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erucin, a new promising cancer chemopreventive agent from rocket salads, shows anti-proliferative activity on human lung carcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Commercial 4-(Methylsulfinyl)butanenitrile Standards
For Researchers, Scientists, and Drug Development Professionals
4-(Methylsulfinyl)butanenitrile, a nitrile compound identified as a hydrolysis product of glucosinolates in Brassica species, is a molecule of interest in natural products chemistry and related fields.[1] The reliability of research involving this compound is contingent upon the accurate characterization of the purity of commercial standards. Suppliers typically provide a stated purity, but independent verification is crucial to account for batch-to-batch variability, potential degradation products, and residual synthetic impurities.
This guide provides a comparative framework for validating the purity of commercially available this compound standards using orthogonal analytical techniques. The methodologies detailed herein are designed to offer a comprehensive purity profile, ensuring the integrity of experimental results.
Data Presentation: Comparative Purity Analysis
The following table summarizes hypothetical purity assessment data for this compound standards obtained from three different commercial suppliers. Purity was determined using quantitative ¹H-NMR (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
| Supplier | Lot Number | Stated Purity | Purity by qNMR (%) (mass/mass) | Purity by HPLC (Area %) | Purity by GC-MS (Area %) | Major Impurities Identified |
| Supplier A | A-01234 | >98% | 98.5 ± 0.3 | 99.1 | 99.3 | 4-(Methylthio)butanenitrile (0.6%), Residual Solvent (Acetone, 0.2%) |
| Supplier B | B-56789 | >99% | 99.2 ± 0.2 | 99.6 | 99.7 | 4-(Methylthio)butanenitrile (0.2%) |
| Supplier C | C-10112 | >98% | 97.8 ± 0.4 | 98.4 | 98.5 | 4-(Methylthio)butanenitrile (1.1%), 4-(Methylsulfonyl)butanenitrile (0.3%) |
Note: The data presented are for illustrative purposes and do not represent actual analytical results from named suppliers.
Experimental Workflow for Purity Validation
The logical flow for a comprehensive purity validation of commercial standards involves receiving the material, performing parallel analyses using orthogonal methods, processing the data, and compiling a final purity assessment.
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
1. Quantitative ¹H-NMR (qNMR) Spectroscopy for Absolute Purity Determination
Quantitative NMR is a primary analytical method that determines the absolute purity of a substance by relating the integral of an analyte's signal to that of a certified internal standard with known purity and mass.[2][3][4]
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Internal Standard: Maleic Anhydride (Certified Reference Material, >99.5% purity).
-
Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard into a clean vial using a microbalance.[3]
-
Accurately weigh approximately 5 mg of the maleic anhydride internal standard into the same vial.
-
Record the exact masses of both the analyte and the internal standard.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆, ensuring complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a one-dimensional ¹H spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated (a D1 of 30 seconds is generally sufficient for accurate quantification).
-
Use a 90° pulse angle.
-
Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal for this compound (e.g., the methyl singlet at ~2.5 ppm) and the singlet for maleic anhydride (~7.3 ppm).
-
Calculate the purity (P_analyte) using the following formula:
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight (Analyte: 131.20 g/mol ; Standard: 98.06 g/mol )
-
m = mass
-
P = Purity of the standard
-
analyte refers to this compound and std refers to the internal standard.
-
-
2. High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust chromatographic technique for assessing purity based on the relative area of the main component peak compared to impurity peaks.[5]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis Diode Array Detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]
-
Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram, excluding the solvent front.
-
Calculate the purity by area normalization:
Purity (Area %) = (Area_main peak / Total Area_all peaks) * 100
-
3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS separates volatile compounds and provides mass spectral data that can be used to identify impurities.[7] While sulfoxides can be thermally labile, many can be analyzed directly under appropriate conditions.[8][9]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Chromatographic Conditions:
-
Column: A low-to-mid polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Program: Start at 70 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.[10]
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40 - 300 m/z.
-
-
Sample Preparation:
-
Prepare a solution of approximately 1 mg/mL this compound in dichloromethane or ethyl acetate.
-
-
Data Analysis:
-
Calculate purity based on area percent normalization from the Total Ion Chromatogram (TIC).
-
Identify potential impurities by comparing their mass spectra against a spectral library (e.g., NIST). Common synthesis-related impurities may include the unoxidized precursor, 4-(methylthio)butanenitrile, or the over-oxidized product, 4-(methylsulfonyl)butanenitrile.[1][11]
-
References
- 1. This compound | 61121-65-1 | Benchchem [benchchem.com]
- 2. emerypharma.com [emerypharma.com]
- 3. ethz.ch [ethz.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. shimadzu.com [shimadzu.com]
- 7. academic.oup.com [academic.oup.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. GC-MS Studies on Nitric Oxide Autoxidation and S-Nitrosothiol Hydrolysis to Nitrite in pH-Neutral Aqueous Buffers: Definite Results Using 15N and 18O Isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Butanenitrile, 4-methylthio- | C5H9NS | CID 100962 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: HPLC-UV vs. LC-MS for the Analysis of 4-(Methylsulfinyl)butanenitrile
For researchers, scientists, and professionals in drug development, the accurate quantification of small molecules is paramount. This guide provides an objective, data-driven comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of 4-(Methylsulfinyl)butanenitrile, a nitrile compound of interest in natural products and cancer chemoprevention research.[1]
Principles of Detection
HPLC-UV operates on the principle of light absorption.[2] A sample is passed through a high-pressure liquid chromatograph to separate its components. As the separated components elute from the chromatography column, they pass through a flow cell where a UV-Vis detector measures the absorbance of light at a specific wavelength.[2] For quantification, the analyte must possess a chromophore, a part of the molecule that absorbs UV or visible light.
LC-MS combines the separation power of liquid chromatography with the detection sensitivity and specificity of mass spectrometry.[3][4][5] After separation by LC, the eluent is introduced into a mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).[6] This allows for highly specific detection and quantification, even for compounds that lack a chromophore.[7]
Performance Comparison: A Data-Driven Approach
The following table summarizes the expected performance characteristics of HPLC-UV and LC-MS for the analysis of small polar molecules like this compound, based on a comparative study of polyphenols.[8]
| Parameter | HPLC-UV | LC-MS/MS | Key Considerations for this compound |
| Linearity (r²) | > 0.990[8] | > 0.989[8] | Both techniques are expected to provide excellent linearity for quantification. |
| Limit of Detection (LOD) | 0.33 - 4 ng[8] | 0.003 - 2 ng[8] | LC-MS is significantly more sensitive, enabling the detection of trace amounts. |
| Limit of Quantitation (LOQ) | 0.5 - 10 ng[8] | 0.007 - 6.67 ng[8] | The lower LOQ of LC-MS allows for more accurate quantification at lower concentrations. |
| Precision (Intra-day RSD) | < 4.0%[8] | < 5.8%[8] | Both methods offer good precision, with HPLC-UV showing slightly better repeatability in this study. |
| Precision (Inter-day RSD) | 2.6 - 6.2%[8] | 3.0 - 10.0%[8] | HPLC-UV demonstrates slightly better reproducibility over time in this instance. |
| Specificity | Lower | Higher | LC-MS provides greater confidence in analyte identification due to mass confirmation.[3][9] |
| Cost | Lower | Higher | HPLC-UV systems are generally more affordable to purchase and maintain.[10] |
| Complexity | Lower | Higher | LC-MS requires more specialized expertise for operation and data interpretation.[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are proposed experimental protocols for the analysis of this compound by HPLC-UV and LC-MS.
HPLC-UV Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm (based on the nitrile functional group's weak UV absorbance).
-
Column Temperature: 30°C.
LC-MS Method
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS Detection: Selected Ion Monitoring (SIM) of the protonated molecule [M+H]⁺.
-
Column Temperature: 35°C.
Experimental Workflow
The general workflow for both techniques involves sample preparation, chromatographic separation, and detection. The key difference lies in the detection module.
General experimental workflow for HPLC-UV and LC-MS analysis.
Head-to-Head Comparison
| Feature | HPLC-UV | LC-MS |
| Sensitivity | Lower, suitable for moderately concentrated samples.[10] | Higher, ideal for trace-level detection and analysis of low-concentration samples.[3][9] |
| Specificity | Relies on retention time and UV absorbance, which can be prone to interference from co-eluting compounds with similar chromophores.[7] | Provides mass-to-charge ratio information, offering a higher degree of certainty in compound identification and reducing the impact of co-elution.[3][6] |
| Matrix Effects | Less susceptible to ion suppression or enhancement from the sample matrix. | Can be significantly affected by matrix components that interfere with the ionization process, potentially leading to inaccurate quantification if not properly addressed.[4] |
| Compound Amenability | Requires the analyte to have a UV-absorbing chromophore. This compound has a weak chromophore (nitrile group), which may result in lower sensitivity. | Does not require a chromophore, making it suitable for a wider range of compounds.[7] It is well-suited for the analysis of this compound. |
| Throughput | Generally offers faster sample analysis times due to simpler instrumentation and data processing. | Can have longer run times and more complex data analysis, potentially leading to lower throughput. |
| Cost & Maintenance | Lower initial instrument cost and less expensive routine maintenance.[10] | Higher initial investment and more demanding maintenance requirements.[9] |
Conclusion
The choice between HPLC-UV and LC-MS for the analysis of this compound depends critically on the specific requirements of the study.
HPLC-UV is a robust, cost-effective, and reliable technique that is well-suited for routine quality control and the analysis of relatively high-concentration samples where high specificity is not the primary concern. Its excellent precision makes it a valuable tool for many applications.[10][11]
LC-MS , on the other hand, is the superior choice when high sensitivity and specificity are paramount.[3][9] For applications such as metabolite identification, trace-level quantification in complex biological matrices, or definitive compound confirmation, the capabilities of LC-MS are indispensable. While more expensive and complex, the quality and depth of data provided by LC-MS often justify the investment for research and development purposes.
References
- 1. This compound | 61121-65-1 | Benchchem [benchchem.com]
- 2. quora.com [quora.com]
- 3. Account Suspended [bioanalyticalresearch.com]
- 4. LC-MS – What Is LC-MS, LC-MS Analysis and LC-MS/MS | Technology Networks [technologynetworks.com]
- 5. researchgate.net [researchgate.net]
- 6. sites.bu.edu [sites.bu.edu]
- 7. microsaic.com [microsaic.com]
- 8. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Confirming the Identity of 4-(Methylsulfinyl)butanenitrile in Plant Extracts
This guide provides a comprehensive comparison of analytical techniques for the unequivocal identification of 4-(Methylsulfinyl)butanenitrile in plant extracts. Detailed experimental protocols and visual workflows are included to assist researchers, scientists, and drug development professionals in this endeavor.
Introduction
This compound is a nitrile compound of interest in natural products chemistry, primarily due to its origin from the hydrolysis of glucosinolates.[1] Glucosinolates are a class of secondary metabolites found almost exclusively in cruciferous vegetables of the Brassicaceae family, such as broccoli, cabbage, and cauliflower.[1][2][3][4] When plant tissues are damaged, the enzyme myrosinase hydrolyzes glucosinolates, leading to the formation of various breakdown products, including isothiocyanates, thiocyanates, and nitriles.[1] The formation of this compound is specifically linked to the hydrolysis of ω-(methylsulfinyl)alkyl glucosinolates, such as glucoiberin and glucoraphanin.[1] The presence of certain proteins, like the epithiospecifier protein (ESP), can direct this hydrolysis towards the formation of nitriles.[1] Given its potential biological activities, including anticancer properties, rigorous methods for its identification are crucial.[1]
This guide compares the three principal analytical methods for the confirmation of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique is critical for the accurate identification of this compound. Each method offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and the richness of structural information provided.
Table 1: Performance Comparison of Analytical Techniques for the Identification of this compound
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separates volatile and thermally stable compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification based on mass-to-charge ratio and fragmentation patterns.[5][6] | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis.[7][8] Suitable for a wider range of polarities and thermal stabilities than GC-MS.[7] | Provides detailed structural information by measuring the magnetic properties of atomic nuclei, such as ¹H and ¹³C.[9][10] It is a powerful tool for unambiguous structure elucidation.[10][11] |
| Sample Preparation | Requires derivatization for non-volatile compounds to increase volatility.[5][12] The sample is extracted with an organic solvent and concentrated.[6][13] | Simple extraction with a suitable solvent (e.g., methanol, acetonitrile, water) followed by filtration or centrifugation.[7][13] Derivatization is generally not required. | Extraction with deuterated solvents or subsequent dissolution of the dried extract in a deuterated solvent. Requires relatively pure and concentrated samples for detailed structural analysis.[10] |
| Sensitivity | High sensitivity, often in the picogram to femtogram range. | Very high sensitivity, capable of detecting compounds at very low concentrations (picogram to femtogram levels).[14] | Lower sensitivity compared to MS-based techniques, typically requiring microgram to milligram quantities of the analyte.[11][14] |
| Selectivity | High selectivity is achieved through chromatographic separation and unique mass fragmentation patterns. Co-eluting compounds can often be distinguished by their mass spectra. | High selectivity due to both chromatographic separation and mass-to-charge ratio detection. Tandem MS (MS/MS) can further enhance selectivity.[7] | High selectivity, as the chemical shift of each nucleus is highly dependent on its chemical environment, providing a unique fingerprint for the molecule.[9] |
| Structural Info | Provides molecular weight and characteristic fragmentation patterns, which can be compared to spectral libraries (e.g., NIST) for identification.[5][15][16] | Provides accurate molecular weight information and fragmentation data (with MS/MS), which is crucial for confirming molecular formula and identifying substructures.[7] | Provides the most comprehensive structural information, including the carbon-hydrogen framework and connectivity of atoms through various 1D and 2D experiments (e.g., ¹H, ¹³C, COSY, HMBC).[10][11] |
| Confirmation Level | High confidence in identification, especially when a reference standard is available and library matching scores are high. | High confidence, particularly with high-resolution MS (HRMS) for accurate mass determination and MS/MS for fragmentation analysis. | Unambiguous structure elucidation and identification, considered the gold standard for structural confirmation.[11] |
| Throughput | High throughput is possible with modern automated systems. | High throughput, compatible with rapid analysis times. | Lower throughput due to longer acquisition times, especially for 2D NMR experiments and less concentrated samples. |
| Limitations | Limited to volatile and thermally stable compounds (or their derivatives).[13] Isomeric differentiation can be challenging. | Matrix effects (ion suppression or enhancement) can affect quantification. Isomer differentiation may require specific chromatographic conditions. | Lower sensitivity.[11] Complex spectra from mixtures can be difficult to interpret without separation techniques. |
Experimental Protocols
General Plant Extraction Protocol
This protocol describes a general procedure for extracting this compound and other metabolites from plant tissue.
-
Sample Preparation: Freeze-dry fresh plant material (e.g., broccoli florets, cabbage leaves) to preserve metabolites and facilitate grinding. Grind the lyophilized tissue into a fine powder using a mortar and pestle or a cryogenic grinder.
-
Extraction:
-
Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube.
-
Add 1 mL of 80% aqueous methanol (or another suitable solvent like ethanol or acetonitrile).
-
Vortex the mixture vigorously for 1 minute.
-
Sonciate the sample in an ultrasonic bath for 15 minutes.
-
-
Purification:
-
Centrifuge the extract at 13,000 rpm for 10 minutes to pellet the solid debris.
-
Carefully transfer the supernatant to a new tube.
-
For cleaner samples, the extract can be passed through a 0.22 µm syringe filter before analysis.
-
-
Concentration: For analyses requiring higher concentrations (e.g., NMR), the solvent can be evaporated under a stream of nitrogen, and the residue can be reconstituted in a smaller volume of the appropriate solvent.
GC-MS Analysis Protocol
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with a Quadrupole or Time-of-Flight analyzer).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically suitable.
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL in splitless mode.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Interface Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Identification: Compare the retention time and mass spectrum of the peak of interest with that of an authentic this compound standard.[17] The mass spectrum should also be matched against a reference library like the NIST database.[16]
LC-MS Analysis Protocol
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient could be: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Mass Range: Scan from m/z 50 to 500.
-
For Tandem MS (MS/MS): Isolate the precursor ion for this compound ([M+H]⁺, m/z 132.048) and acquire product ion spectra using a suitable collision energy.
-
-
Identification: Confirm the identity by matching the retention time, accurate mass, and MS/MS fragmentation pattern with those of an authentic standard.
NMR Spectroscopy Protocol
-
Sample Preparation: Evaporate a larger volume of the plant extract to dryness. Reconstitute the residue in a suitable deuterated solvent (e.g., Methanol-d₄, Chloroform-d, or D₂O) containing a known amount of an internal standard (e.g., TSP or TMSP) for quantification.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
1D NMR Experiments:
-
¹H NMR: Acquire a standard proton spectrum to get an overview of the compounds present.[11] The spectrum of this compound will show characteristic signals for its methyl and methylene groups.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe the signals for each unique carbon atom.
-
-
2D NMR Experiments (for unambiguous confirmation):
-
COSY (Correlation Spectroscopy): To identify proton-proton spin couplings and establish connectivity between adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.
-
-
Identification: Compare the acquired ¹H and ¹³C chemical shifts and coupling constants with data from a reference standard or from published literature and databases. 2D NMR data will provide definitive confirmation of the molecular structure.[10]
Visualizations
Workflow for Identification
The following diagram illustrates a typical workflow for the confirmation of this compound in plant extracts.
Caption: Workflow for confirming this compound.
Biosynthetic Pathway
This diagram illustrates the formation of this compound from its glucosinolate precursor in plants.
Caption: Biosynthesis of this compound.
References
- 1. This compound | 61121-65-1 | Benchchem [benchchem.com]
- 2. Glucosinolates From Cruciferous Vegetables and Their Potential Role in Chronic Disease: Investigating the Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucosinolate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ajrconline.org [ajrconline.org]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Analytical methods for the extraction and identification of secondary metabolite production in 'in vitro' plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An overview of NMR-based metabolomics to identify secondary plant compounds involved in host plant resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]
- 12. longdom.org [longdom.org]
- 13. env.go.jp [env.go.jp]
- 14. HR-MAS NMR Applications in Plant Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. phytojournal.com [phytojournal.com]
- 16. GC–MS profiling and antibacterial activity of Solanum khasianum leaf and root extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 61121-65-1|this compound|BLD Pharm [bldpharm.com]
Comparative Metabolomics of Sulforaphane-Treated Cells: A Proxy for 4-(Methylsulfinyl)butanenitrile
An Objective Guide for Researchers
Comparative Metabolomic Analysis of Sulforaphane-Treated Cells
Sulforaphane has been shown to induce significant changes in the metabolome of treated cells, particularly in cancer cell lines. These alterations are often linked to its anti-proliferative and pro-apoptotic effects.[3][4] The following tables summarize the key metabolic changes observed in cells upon SFN treatment, categorized by the affected metabolic pathways.
Table 1: Alterations in Energy Metabolism
| Metabolite/Pathway | Cell Line | Direction of Change | Reference |
| Glycolysis | MCF-7 Breast Cancer | Downregulated | [2] |
| Glucose | PC Mice (Lungs) | Increased | [5] |
| Lactate | PC Mice (Lungs) | Increased | [5] |
| Citric Acid Cycle | TAMR Breast Cancer | Dysregulated | [6] |
Table 2: Changes in Amino Acid Metabolism
| Metabolite/Pathway | Cell Line | Direction of Change | Reference |
| Amino Acid Metabolism | MCF-7 Breast Cancer | Dysregulated | [2] |
| Taurine | PC Mice (Serum & Lungs) | Increased | [5] |
| Glycine | PC Mice (Lungs) | Increased | [5] |
| Arginine | PC Mice (Serum & Lungs) | Increased | [5] |
| Leucine | PC Mice (Serum & Lungs) | Increased | [5] |
| Glutamine | TAMR Breast Cancer | Downregulated | [6] |
| Lysine | TAMR Breast Cancer | Upregulated | [6] |
Table 3: Impact on Other Key Metabolic Pathways
| Metabolite/Pathway | Cell Line | Direction of Change | Reference |
| Purine Metabolism | MCF-7 Breast Cancer | Dysregulated | [2] |
| Folic Acid Metabolism | MCF-7 Breast Cancer | Dysregulated | [2] |
| Phospholipid Biosynthesis | TAMR Breast Cancer | Dysregulated | [6] |
Key Signaling Pathways Modulated by Sulforaphane
The metabolic reprogramming induced by SFN is a consequence of its ability to modulate several key signaling pathways. Understanding these pathways is crucial for interpreting the observed metabolomic shifts.
One of the most well-documented targets of SFN is the Keap1/Nrf2 pathway.[7][8] Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. SFN reacts with cysteine residues on Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the expression of a wide array of antioxidant and detoxification genes.[7][8]
Keap1/Nrf2 Signaling Pathway Activation by Sulforaphane.
SFN also influences other critical pathways involved in cell survival and proliferation, such as the PI3K/AKT/mTOR and MAPK pathways.[1][8] By inhibiting the PI3K/AKT/mTOR pathway, SFN can suppress cancer cell growth and induce autophagy.[1] Its effects on the MAPK pathway are more complex and can be cell-type dependent, but are generally associated with the induction of cell cycle arrest and apoptosis.[1]
Modulation of PI3K/AKT/mTOR and MAPK Pathways by Sulforaphane.
Experimental Protocols
Reproducible and reliable metabolomic data is contingent on standardized experimental protocols. Below is a generalized methodology for the metabolomic analysis of SFN-treated cells, based on common practices in the field.[2][9][10]
Cell Culture and Treatment
-
Cell Lines: MCF-7 (human breast adenocarcinoma) or other relevant cell lines are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[6]
-
Treatment: Cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing either SFN at the desired concentration (e.g., 15 µM) or a vehicle control (e.g., DMSO).[4] Cells are incubated for a specified period (e.g., 24-48 hours).
Metabolite Extraction
-
Quenching: To halt metabolic activity, the culture medium is rapidly removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS) or an ammonium acetate solution.[10][11]
-
Extraction: A pre-chilled extraction solvent (e.g., 80:20 methanol:water) is added to the cells.[2][11] Cells are scraped and the cell suspension is transferred to a microcentrifuge tube.
-
Homogenization and Centrifugation: The suspension is vortexed and subjected to freeze-thaw cycles to ensure complete cell lysis. The mixture is then centrifuged at high speed to pellet cell debris.
-
Sample Collection: The supernatant containing the extracted metabolites is carefully transferred to a new tube and stored at -80°C until analysis.
Metabolomic Analysis (LC-MS/MS)
-
Instrumentation: Samples are analyzed using a high-performance liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap).[2]
-
Chromatography: Metabolites are separated on a C18 column using a gradient of mobile phases, typically water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: The mass spectrometer is operated in both positive and negative ion modes to detect a wide range of metabolites. Data is acquired in a data-dependent or data-independent manner.
Data Analysis
-
Data Processing: Raw data files are processed using software such as MS-DIAL or MetaboAnalyst to perform peak picking, alignment, and normalization.[6]
-
Statistical Analysis: Multivariate statistical analyses, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), are used to identify significant differences between the treated and control groups.[2]
-
Metabolite Identification: Significantly altered metabolites are identified by comparing their mass-to-charge ratio (m/z) and retention times to a metabolite library or by fragmentation pattern analysis.
General Experimental Workflow for Cell-Based Metabolomics.
Conclusion
The available literature strongly indicates that sulforaphane is a significant modulator of cellular metabolism, impacting central carbon metabolism, amino acid pathways, and other key cellular processes. These changes are intricately linked to its activity on major signaling networks like the Keap1/Nrf2 and PI3K/AKT pathways. For researchers investigating 4-(Methylsulfinyl)butanenitrile, the metabolomic effects and signaling mechanisms of SFN provide a robust and informative framework for hypothesis generation and experimental design. Future studies directly comparing the metabolic consequences of these two related compounds would be highly valuable to the scientific community.
References
- 1. Molecular Pathways Related to Sulforaphane as Adjuvant Treatment: A Nanomedicine Perspective in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulforaphane‐induced metabolomic responses with epigenetic changes in estrogen receptor positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling pathways and intracellular targets of sulforaphane mediating cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The key targets and signaling pathways of sulforaphane against colorectal cancer were analyzed based on network pharmacology | MedScien [deanfrancispress.com]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer Activity of Sulforaphane: The Epigenetic Mechanisms and the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. Experimental design and reporting standards for metabolomics studies of mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. systems.crump.ucla.edu [systems.crump.ucla.edu]
A Comparative Analysis of the Antioxidant Capacity of 4-(Methylsulfinyl)butanenitrile and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: Indirect Antioxidant Activity
4-(Methylsulfinyl)butanenitrile is the nitrile precursor to sulforaphane, one of the most potent known natural inducers of phase II detoxification enzymes.[1] The primary mechanism of antioxidant action for sulforaphane, and by extension, the anticipated therapeutic effect of its precursor, is not through direct radical scavenging but via the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation.[3] Electrophilic compounds like sulforaphane can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[3] The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes, initiating their transcription.[4] This indirect antioxidant mechanism provides a prolonged and amplified cellular defense against oxidative stress.
Quantitative Antioxidant Capacity
The following table summarizes the available quantitative data for the antioxidant capacity of sulforaphane, erucin, and Vitamin C from common in vitro assays. It is important to note that direct comparisons of IC50 and TEAC values across different studies should be made with caution due to variations in experimental conditions.
| Compound | Assay | Result | Citation |
| Sulforaphane | N/A | Primarily acts as an indirect antioxidant via Nrf2 activation.[2][3] | [2][3] |
| Erucin | DPPH | IC50 = 66.16 µg/mL | [5] |
| 4-methylthio-3-butenyl isothiocyanate * | DPPH | Second-order rate constant: 43.1 ± 9.5 M⁻¹s⁻¹ | [6] |
| Vitamin C (Ascorbic Acid) | DPPH | IC50 values range from 5.00 to 24.34 µg/mL | [7] |
| Vitamin C (Ascorbic Acid) | ABTS | TEAC values vary with reaction time and concentration | [8] |
| α-Tocopherol (Vitamin E analogue) | DPPH | Second-order rate constant: 425 ± 40 M⁻¹s⁻¹ | [6] |
Note: 4-methylthio-3-butenyl isothiocyanate is a structurally related isothiocyanate to erucin. This data is provided for comparative purposes.
Experimental Protocols
Detailed methodologies for the key antioxidant capacity assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Protocol:
-
A working solution of DPPH in methanol is prepared to a specific absorbance at 517 nm.
-
Various concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm.
-
A control sample (without the test compound) is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured by the decrease in absorbance at 734 nm.
Protocol:
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Aliquots of the test compound at various concentrations are added to the diluted ABTS•+ solution.
-
The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).
-
A standard curve is generated using Trolox (a water-soluble vitamin E analog) as the standard antioxidant.
-
The antioxidant capacity of the test compound is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant capacity to a 1 mM concentration of the substance under investigation.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.
Protocol:
-
A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant sample in a multi-well plate.
-
A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to the mixture to initiate the oxidation reaction.
-
The fluorescence decay is monitored kinetically at an emission wavelength of 520 nm and an excitation wavelength of 485 nm.
-
The area under the fluorescence decay curve (AUC) is calculated.
-
The net AUC is determined by subtracting the AUC of the blank (no antioxidant) from the AUC of the sample.
-
A standard curve is prepared using Trolox as the standard.
-
The ORAC value of the sample is expressed as Trolox equivalents (TE).
Visualizations
Experimental Workflow for Antioxidant Capacity Assessment
Caption: Workflow for evaluating the antioxidant capacity of a test compound.
Nrf2-ARE Signaling Pathway Activation
Caption: Activation of the Nrf2-ARE antioxidant response pathway by sulforaphane.
References
- 1. nutritionaloutlook.com [nutritionaloutlook.com]
- 2. researchgate.net [researchgate.net]
- 3. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sulforaphane analogue that potently activates the Nrf2-dependent detoxification pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxic and antioxidant activity of 4-methylthio-3-butenyl isothiocyanate from Raphanus sativus L. (Kaiware Daikon) sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 61121-65-1 | Benchchem [benchchem.com]
- 8. Current potential health benefits of sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Bioavailability of 4-(Methylsulfinyl)butanenitrile from Diverse Food Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioavailability of 4-(Methylsulfinyl)butanenitrile, also known as sulforaphane nitrile, from various food matrices. The information presented herein is supported by experimental data to aid researchers and professionals in the fields of nutrition, pharmacology, and drug development in understanding the factors that influence the absorption and metabolism of this compound.
Introduction to this compound
This compound is a nitrile analogue of sulforaphane, a well-researched isothiocyanate known for its potential health benefits. Both compounds are derived from the precursor glucoraphanin, a glucosinolate abundant in cruciferous vegetables. The conversion of glucoraphanin is catalyzed by the enzyme myrosinase, which is released upon plant cell damage (e.g., chewing). However, the hydrolysis of glucoraphanin can yield either the bioactive sulforaphane or the comparatively inactive this compound. The direction of this conversion is influenced by various factors, including the presence of the epithiospecifier protein (ESP) and processing conditions of the food matrix. Understanding the bioavailability of this compound is crucial for accurately assessing the health effects of cruciferous vegetable consumption and for the development of glucoraphanin-based functional foods and supplements.
Comparative Bioavailability from Different Food Matrices
The bioavailability of this compound is significantly influenced by the food matrix, primarily due to the effects of food processing on the activity of myrosinase and ESP.
Raw vs. Cooked Cruciferous Vegetables
The consumption of raw cruciferous vegetables generally leads to a higher bioavailability of sulforaphane compared to this compound. This is because the myrosinase enzyme is active in raw vegetables, favoring the formation of sulforaphane. However, the presence of ESP can still lead to the formation of some nitrile.
Cooking methods that involve high temperatures, such as boiling and microwaving, can denature both myrosinase and the more heat-sensitive ESP. The inactivation of myrosinase in cooked vegetables means that the conversion of glucoraphanin to sulforaphane or its nitrile form relies on the activity of the gut microbiome. The composition of an individual's gut microbiota can significantly influence the extent and direction of this conversion, leading to high inter-individual variability.[1]
Studies have shown that steaming broccoli for a short duration (1-3 minutes) can be an effective method to inactivate the heat-sensitive ESP while retaining a significant portion of myrosinase activity.[2][3] This selective inactivation can shift the conversion of glucoraphanin towards the formation of sulforaphane, thereby reducing the relative bioavailability of this compound.
Table 1: Impact of Processing on Sulforaphane and Sulforaphane Nitrile Formation in Broccoli
| Processing Method | Myrosinase Activity | Epithiospecifier Protein (ESP) Activity | Predominant Glucoraphanin Hydrolysis Product | Reference |
| Raw | High | High | Mixture of Sulforaphane and Sulforaphane Nitrile | [2] |
| Steaming (1-3 min) | Partially Retained | Significantly Reduced | Sulforaphane | [2][3] |
| Boiling | Inactivated | Inactivated | Dependent on gut microbiota conversion | [2] |
| Microwaving | Inactivated | Inactivated | Dependent on gut microbiota conversion | [2] |
Different Cruciferous Vegetables
While broccoli and broccoli sprouts are the most studied sources of glucoraphanin, other cruciferous vegetables such as kale, cabbage, and Brussels sprouts also contain this precursor. The relative amounts of glucoraphanin and the presence and activity of ESP can vary between different vegetables and even between cultivars of the same vegetable.
Currently, there is a lack of direct comparative studies on the bioavailability of this compound from a wide range of cruciferous vegetables. However, based on the known content of glucoraphanin, it can be inferred that vegetables with higher glucoraphanin levels have the potential to yield higher amounts of both sulforaphane and this compound. For instance, some cultivars of kale have been reported to have glucoraphanin content comparable to or even higher than broccoli.
Pharmacokinetics of this compound
Recent research has shed light on the pharmacokinetic profile of this compound in humans following the consumption of broccoli sprouts.[1]
Table 2: Pharmacokinetic Parameters of Sulforaphane Metabolites and this compound in Plasma after Broccoli Sprout Consumption
| Parameter | Sulforaphane Metabolites (DTC) | This compound (SFN-NIT) | Reference |
| Tmax (hours) | 3.1 | 3.2 ± 0.76 | [1] |
| AUC (μmol x h/L) | 0.0533 - 0.418 (average 0.264) | 15.4 ± 11.7 | [1] |
| Half-life (hours) | 1.82 - 5.23 (average 2.66) | 9.89 ± 3.4 | [1] |
| Total Excretion (μmol over 72h) | 17.4 (range 0.00174 - 70) | 19.34 ± 9.26 | [1] |
DTC: Dithiocarbamates (representing total sulforaphane metabolites)
The data clearly indicates a significantly longer half-life and a much larger area under the curve (AUC) for this compound compared to sulforaphane metabolites.[1] This suggests that while it may be less biologically active, this compound persists in the circulation for a longer duration.[1] The excretion of this compound is also notably slower than that of sulforaphane metabolites.[1]
Experimental Protocols
Quantification of this compound in Biological Samples
Objective: To determine the concentration of this compound in plasma, urine, and stool samples.
Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound and its metabolites.
Sample Preparation:
-
Plasma: Proteins are precipitated using a solvent like acetonitrile. The supernatant is then collected, evaporated, and reconstituted in a suitable solvent for injection into the HPLC-MS/MS system.
-
Urine: Samples are typically diluted with water or a suitable buffer before direct injection or after a solid-phase extraction (SPE) cleanup step to remove interfering substances.
-
Stool: Samples are homogenized, and analytes are extracted using an appropriate organic solvent. The extract is then cleaned up using SPE before analysis.
HPLC-MS/MS Analysis:
-
Chromatographic Separation: A C18 reverse-phase column is commonly used to separate this compound from other metabolites. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of formic acid, is typically employed.
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for this compound are monitored to ensure high selectivity and sensitivity. An internal standard, such as a stable isotope-labeled version of the analyte, is used to correct for matrix effects and variations in extraction recovery.
Visualizations
Caption: Metabolic pathway of glucoraphanin.
Caption: Experimental workflow for a bioavailability study.
References
- 1. Sulforaphane and Sulforaphane-Nitrile Metabolism in Humans Following Broccoli Sprout Consumption: Inter-individual Variation, Association with Gut Microbiome Composition, and Differential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Composition of the Gut Microbiome Influences Production of Sulforaphane-Nitrile and Iberin-Nitrile from Glucosinolates in Broccoli Sprouts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability of sulforaphane from two broccoli sprout beverages: Results of a short term, cross-over clinical trial in Qidong, China - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gene Expression Profiles: Sulforaphane vs. 4-(Methylsulfinyl)butanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gene expression profiles induced by two related compounds derived from cruciferous vegetables: sulforaphane (SFN) and its nitrile analog, 4-(Methylsulfinyl)butanenitrile (SFN-NIT). While both compounds originate from the same precursor, glucoraphanin, their biological activities and impacts on gene expression diverge significantly. This comparison is supported by available experimental data to inform research and development in chemoprevention and therapeutics.
Executive Summary
Sulforaphane is a well-documented activator of the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress and inflammation. This activity leads to the upregulation of a broad spectrum of cytoprotective genes. In stark contrast, this compound demonstrates substantially lower potency in inducing these key detoxification enzymes. While comprehensive genome-wide transcriptomic data for SFN-NIT is limited, existing evidence points to a significantly attenuated biological activity compared to SFN.
Comparative Bioactivity and Gene Expression
| Compound | Primary Mechanism of Action | Potency in Inducing Phase II Enzymes | Key Upregulated Genes (Sulforaphane) |
| Sulforaphane (SFN) | Potent activator of the Nrf2-Keap1 signaling pathway[1][2][3][4] | High | NQO1, HO-1, GSTs, and other antioxidant response element (ARE)-driven genes[5] |
| This compound (SFN-NIT) | Weak activator of Nrf2 signaling | Substantially lower than SFN[6][7][8][9] | Data on broad gene expression changes is limited; significantly less induction of NQO1 and GSTs observed[6][7] |
Table 1: Comparison of Bioactivity and Gene Expression Modulation
Experimental Data Highlights
A key study comparing the bioactivities of SFN and SFN-NIT in both in vivo and in vitro models revealed the following[6][7]:
-
In Vivo (Rats): Administration of high doses of SFN resulted in the induction of hepatic, colonic mucosal, and pancreatic quinone reductase and glutathione S-transferase (GST) activities. In contrast, SFN-NIT did not induce these enzymes at the same concentrations.[7]
-
In Vitro (Mouse Hepatoma Cells): To achieve a similar maximal induction of quinone reductase, a concentration of 2.5 µM SFN was required, whereas a significantly higher concentration of 2000 µM SFN-NIT was necessary.[7] This indicates that SFN is approximately 800 times more potent than SFN-NIT in this assay.
Another study investigating the metabolism of these compounds in humans noted high inter-individual variation in the excretion of SFN-NIT[9]. This variability may be influenced by the gut microbiome, which can impact the conversion of glucoraphanin to either the active isothiocyanate (SFN) or the less active nitrile (SFN-NIT)[10].
Signaling Pathways and Experimental Workflows
The primary signaling pathway modulated by sulforaphane is the Keap1-Nrf2 pathway. Under basal conditions, Keap1 targets Nrf2 for degradation. Sulforaphane reacts with cysteine residues on Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating their transcription.
Caption: Nrf2 Signaling Pathway Activation by Sulforaphane.
The experimental workflow for comparing the bioactivity of these compounds typically involves cell culture or animal models, followed by molecular analysis.
Caption: Comparative Experimental Workflow.
Detailed Experimental Protocols
The following is a generalized protocol based on methodologies cited in the literature for assessing the bioactivity of SFN and SFN-NIT.
Cell Culture and Treatment:
-
Cell Line: Mouse hepatoma (Hepa 1c1c7) cells are commonly used due to their robust induction of phase II enzymes.
-
Culture Conditions: Cells are maintained in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in multi-well plates and allowed to attach. Subsequently, the medium is replaced with fresh medium containing various concentrations of SFN (e.g., 0.5-5 µM), SFN-NIT (e.g., 100-2000 µM), or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the compounds for a specified period, typically 24 to 48 hours.
RNA Extraction and Gene Expression Analysis:
-
RNA Isolation: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): qPCR is performed using gene-specific primers for target genes (e.g., Nqo1, Gsta1, Hmox1) and a housekeeping gene for normalization (e.g., Gapdh). The relative gene expression is calculated using the ΔΔCt method.
-
RNA Sequencing (for genome-wide analysis):
-
Library Preparation: RNA-seq libraries are prepared from high-quality RNA samples.
-
Sequencing: Sequencing is performed on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis: The raw sequencing reads are processed, aligned to a reference genome, and differential gene expression analysis is performed to identify genes that are significantly up- or downregulated by each compound.
-
Enzyme Activity Assays:
-
Cell Lysis: After treatment, cells are washed and lysed to release cellular proteins.
-
Quinone Reductase Activity Assay: The activity of quinone reductase is measured spectrophotometrically by monitoring the reduction of a substrate (e.g., menadione) in the presence of NADPH.
-
Glutathione S-Transferase Activity Assay: GST activity is determined by measuring the conjugation of glutathione with a substrate (e.g., 1-chloro-2,4-dinitrobenzene), which results in a product that can be quantified spectrophotometrically.
Conclusion
The available evidence strongly indicates that sulforaphane is a potent inducer of the Nrf2-mediated antioxidant response, leading to the upregulation of a wide array of protective genes. In contrast, this compound is a significantly less potent analog. This difference in bioactivity has important implications for the development of chemopreventive strategies and functional foods, suggesting that maximizing the conversion of glucoraphanin to sulforaphane over its nitrile counterpart is crucial for enhancing health benefits. Further genome-wide transcriptomic studies on this compound are warranted to fully elucidate its molecular effects.
References
- 1. Transcriptome reveals the gene expression patterns of sulforaphane metabolism in broccoli florets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo pharmacokinetics and regulation of gene expression profiles by isothiocyanate sulforaphane in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isothiocyanates, Nitriles, and Epithionitriles from Glucosinolates Are Affected by Genotype and Developmental Stage in Brassica oleracea Varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulforaphane enriched transcriptome of lung mitochondrial energy metabolism and provided pulmonary injury protection via Nrf2 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. Comparison of the bioactivity of two glucoraphanin hydrolysis products found in broccoli, sulforaphane and sulforaphane nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Composition of the Gut Microbiome Influences Production of Sulforaphane-Nitrile and Iberin-Nitrile from Glucosinolates in Broccoli Sprouts [mdpi.com]
Retrosynthesis Analysis
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